maltotriose
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Amylotriose is a natural product found in Aureobasidium pullulans, Cyttaria darwinii, and Allium sativum with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-DZOUCCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157137 | |
| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maltotriose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
113158-51-3, 1109-28-0 | |
| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Maltotriose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Maltotriose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltotriose (B133400), a trisaccharide of significant interest in various scientific and industrial fields, is a fundamental carbohydrate unit derived from starch hydrolysis. A comprehensive understanding of its chemical structure and bonding is paramount for its application in food science, biotechnology, and pharmaceutical development. This technical guide provides a detailed exploration of the molecular architecture of this compound, including its monosaccharide composition, the nature of its glycosidic linkages, and its key physicochemical properties. Furthermore, this document outlines the detailed experimental protocols for the structural elucidation of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering this important oligosaccharide.
Core Chemical Structure and Bonding of this compound
This compound is a non-reducing trisaccharide with the chemical formula C₁₈H₃₂O₁₆.[1] It is composed of three α-D-glucopyranose units linked in a linear fashion. The bonding between these glucose monomers is exclusively through α-1,4 glycosidic linkages.[1][2] This specific arrangement of monosaccharides and the nature of the bonds connecting them define the unique chemical and physical properties of this compound.
The systematic IUPAC name for this compound is α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose.[1] The molecule has a reducing end at the C1 hydroxyl group of the terminal glucose unit, which can exist in equilibrium between the cyclic hemiacetal and the open-chain aldehyde form.
The diagram below, generated using the DOT language, illustrates the chemical structure of this compound, highlighting the α-1,4 glycosidic bonds between the glucose units.
Caption: Chemical structure of this compound.
Physicochemical Properties of this compound
The structural arrangement of this compound dictates its physicochemical properties, which are crucial for its various applications. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |
| Molecular Weight | 504.44 g/mol | |
| Appearance | White crystalline powder | |
| Sweetness | Approximately 0.32 times that of sucrose (B13894) | [3] |
| Viscosity | Lower than other oligosaccharides at the same concentration | [3] |
| Heat and Acid Resistance | Better than sucrose and glucose | [3] |
| Hygroscopicity | High | [3] |
| Solubility | Highly soluble in water | |
| Optical Rotation [α]D | +160° (in H₂O) | [4] |
Experimental Protocols for Structural Elucidation
The definitive structure of this compound has been established through a combination of chemical and spectroscopic techniques. The following sections provide detailed methodologies for the key experiments employed in the structural analysis of oligosaccharides like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of molecules in solution. For oligosaccharides, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for complete structural assignment.
-
Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Lyophilization: Freeze the sample and lyophilize to remove any residual H₂O.
-
Re-dissolution: Re-dissolve the lyophilized sample in 0.5 mL of D₂O (99.96%).
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 10-15 ppm.
-
-
Data Processing: Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum.
-
Analysis: The anomeric proton signals (H-1) typically appear in the region of δ 4.5-5.5 ppm. The coupling constants (³J(H,H)) of these signals are crucial for determining the anomeric configuration (α or β). For α-anomers, the ³J(H1,H2) is typically around 2-4 Hz, while for β-anomers, it is around 7-9 Hz.[5][6]
-
-
¹³C NMR:
-
Instrument: Same as for ¹H NMR.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Analysis: The anomeric carbon signals (C-1) are typically found in the range of δ 90-110 ppm.[7]
-
2D NMR experiments are essential for assigning all the proton and carbon signals and for determining the connectivity between the monosaccharide units.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same glucose residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., a single glucose residue). A mixing time of 80-120 ms (B15284909) is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is a key experiment for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue (e.g., H-1 of one glucose to C-4 of the next).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to confirm the glycosidic linkage and determine the three-dimensional conformation.
The following diagram illustrates the general workflow for NMR-based structural elucidation of an oligosaccharide like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001262) [hmdb.ca]
- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unina.it [iris.unina.it]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
The Discovery and History of Maltotriose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, holds a significant position in various biochemical and industrial processes. Its journey from being an uncharacterized component of starch hydrolysates to a well-defined molecule with understood metabolic pathways has been crucial for advancements in brewing science, food technology, and our understanding of carbohydrate metabolism. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biochemical synthesis and degradation, and detailed experimental protocols for its analysis and production. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this important oligosaccharide.
A Historical Perspective on the Discovery of this compound
The history of this compound is intrinsically linked to the scientific exploration of starch and its components. While the precise first isolation of this compound is not definitively documented, its existence as an intermediate product of starch hydrolysis was implicitly understood by chemists in the 19th century who studied the conversion of starch into sugars by acids and enzymes.[1][2][3] The term "maltodextrin" was used to describe a range of glucose oligomers, of which this compound is the shortest.[4]
The definitive structural elucidation of this compound was a landmark achievement. In 1952 , M. L. Wolfrom and A. Thompson rigorously established its structure as three glucose molecules joined by α-1,4 glycosidic bonds. Their work involved meticulous chemical analyses, including methylation and periodate (B1199274) oxidation, which allowed them to determine the linkage positions and the anomeric configuration of the glycosidic bonds.
Subsequent research focused on its role in various biological systems, most notably in the brewing industry. The ability of different yeast strains to ferment this compound became a critical area of study, as it directly impacts the final alcohol content and flavor profile of beer.
Biochemical Pathways Involving this compound
This compound is a key player in the central carbohydrate metabolic pathway, primarily originating from the breakdown of starch and being utilized by various organisms as an energy source.
Synthesis of this compound: Enzymatic Hydrolysis of Starch
This compound is predominantly formed during the enzymatic hydrolysis of starch, a process central to both biological digestion and industrial applications.[5] The primary enzyme responsible for this is α-amylase , an endoamylase that randomly cleaves the α-1,4 glycosidic bonds within the starch polymer.[4] This process yields a mixture of glucose, maltose (B56501), this compound, and other larger oligosaccharides.[6]
The production of this compound can be optimized by controlling reaction conditions such as pH, temperature, and the specific type of α-amylase used.[7][8] Some α-amylases exhibit a higher propensity for producing this compound as a major end-product.[7]
Degradation of this compound: Yeast Fermentation
In microorganisms like Saccharomyces cerevisiae (brewer's and baker's yeast), this compound is a fermentable sugar, although its uptake and metabolism are often secondary to simpler sugars like glucose and maltose. The utilization of this compound is a critical factor in the efficiency of industrial fermentations.[9]
The degradation pathway involves:
-
Transport: this compound is transported across the yeast cell membrane by specific permeases. The AGT1 (α-glucoside transporter 1) permease is a key low-affinity transporter for this compound.[10][11] Other maltose transporters, such as those encoded by the MAL genes, can also transport this compound, albeit with varying efficiencies.[10]
-
Hydrolysis: Once inside the cell, this compound is hydrolyzed into three glucose molecules by the enzyme α-glucosidase (maltase).
-
Glycolysis: The resulting glucose molecules then enter the glycolytic pathway to produce ethanol (B145695) and carbon dioxide under anaerobic conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the enzymatic production and yeast-mediated transport of this compound.
Table 1: Kinetic Parameters of α-Amylase for Starch Hydrolysis
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (mmol product/mg protein/min) | Optimal pH | Optimal Temperature (°C) | Reference |
| Microbulbifer thermotolerans DAU221 | Soluble Starch | 1.08 | 1.736 (as this compound) | 6.0 | 50 | [7] |
| Bacillus subtilis XK-86 | Starch | - | - | 7.0 | 90 | [8] |
| Bacillus licheniformis | Amylopectin (B1267705) Potato Starch | - | - | 6.0 | 90 | [12] |
Table 2: Kinetic Parameters of this compound Transport in Saccharomyces Strains
| Yeast Strain | Transporter System | Km (mM) | Ki (mM) for Maltose | Ki (mM) for Glucose | Reference |
| S. uvarum (lager) 3021 | High-affinity | 1.3 | 58 | 177 | [13] |
| S. cerevisiae (ale) 3001 | High-affinity | 1.4 | 55 | 147 | [13] |
| S. cerevisiae | AGT1 | 36 ± 2 (low-affinity) | - | - | [10] |
| S. carlsbergensis PYCC 4457 | H+/symporter | ~24 | - | - | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of this compound.
Enzymatic Production of this compound from Starch
This protocol is adapted from studies on this compound-producing α-amylases.[6][7]
Objective: To produce this compound through the enzymatic hydrolysis of soluble starch.
Materials:
-
Soluble starch
-
α-amylase from Microbulbifer thermotolerans DAU221 (or other suitable this compound-producing amylase)
-
Sodium phosphate (B84403) buffer (pH 6.0)
-
Hydrochloric acid (HCl) or other suitable quenching agent
-
Water bath or incubator
-
Reaction vessels (e.g., test tubes or flasks)
Procedure:
-
Prepare a solution of soluble starch (e.g., 1% w/v) in sodium phosphate buffer (pH 6.0).
-
Pre-incubate the starch solution at the optimal temperature for the enzyme (e.g., 50°C for M. thermotolerans α-amylase).
-
Initiate the reaction by adding a predetermined amount of α-amylase to the starch solution. The enzyme concentration should be optimized for the desired yield and reaction time.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a specific duration (e.g., 1.76 hours).[7]
-
Terminate the reaction by rapidly decreasing the pH (e.g., by adding HCl) or by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
-
The resulting hydrolysate, containing this compound, can be analyzed or further purified.
Thin-Layer Chromatography (TLC) Analysis of Starch Hydrolysates
This protocol is a general method for the separation of malto-oligosaccharides.[15][16][17]
Objective: To qualitatively or semi-quantitatively analyze the composition of starch hydrolysates, including the presence of this compound.
Materials:
-
Silica (B1680970) gel TLC plates
-
Starch hydrolysate sample
-
Standard solutions of glucose, maltose, and this compound
-
Developing solvent (e.g., a mixture of chloroform, acetic acid, and water in a 3:3.5:0.5 ratio by volume)
-
Spraying reagent (e.g., 1 g diphenylamine (B1679370) and 1 ml aniline (B41778) in 100 ml acetone, mixed with 85% orthophosphoric acid at a 10:1 v/v ratio just before use)
-
Chromatography tank
-
Oven or hot plate
Procedure:
-
Spot small volumes of the starch hydrolysate and the standard sugar solutions onto the baseline of a silica gel TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a chromatography tank containing the developing solvent, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it reaches a desired height.
-
Remove the plate from the tank and allow it to air dry completely.
-
Spray the plate evenly with the detection reagent.
-
Heat the plate in an oven or on a hot plate until colored spots appear.
-
Identify the components of the hydrolysate by comparing their Rf values to those of the standards.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is based on common HPLC methods for carbohydrate analysis.[18][19][20]
Objective: To accurately quantify the concentration of this compound in a sample.
Materials:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Amino-propyl bonded silica column (or other suitable carbohydrate analysis column)
-
Mobile phase (e.g., acetonitrile/water, typically in a ratio of 70:30 to 80:20 v/v)
-
Sample to be analyzed, filtered through a 0.45 µm filter
-
Standard solutions of this compound of known concentrations
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by injecting known concentrations of the this compound standard and recording the peak areas.
-
Inject the filtered sample into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Conclusion
The journey of this compound from an indistinct component of starch derivatives to a molecule with a well-defined structure and understood metabolic significance underscores the progress in carbohydrate chemistry and biochemistry. For researchers and professionals in drug development, a thorough understanding of its synthesis, degradation, and analytical methodologies is crucial for applications ranging from optimizing fermentation processes to developing novel food ingredients and understanding carbohydrate-related metabolic disorders. The provided protocols and quantitative data serve as a valuable resource for further research and development in these fields.
References
- 1. The History of Maltose-active Disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Starch hydrolysis: Significance and symbolism [wisdomlib.org]
- 6. article.sciencepg.com [article.sciencepg.com]
- 7. Characterization of this compound production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. cris.vtt.fi [cris.vtt.fi]
- 10. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. The effect of process conditions on the alpha-amylolytic hydrolysis of amylopectin potato starch: An experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
The Crossroads of Starch Metabolism: An In-depth Technical Guide to Maltotriose Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltotriose (B133400), a trisaccharide composed of three α-1,4-linked glucose units, occupies a critical juncture in plant carbohydrate metabolism. While traditionally viewed as a transient intermediate in the catabolism of starch, emerging evidence points towards a more complex role, including the potential for de novo biosynthesis. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways of this compound in plants, delving into the key enzymes, their regulation, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a valuable resource for researchers investigating plant carbohydrate metabolism and for professionals in drug development exploring novel enzymatic targets.
Section 1: this compound Biosynthesis Pathways
This compound in plants is primarily generated through two distinct pathways: as a product of starch degradation and through a putative de novo synthesis route.
Formation via Starch Degradation
The canonical pathway for this compound formation is during the breakdown of transitory starch in the chloroplasts at night. This multi-step process involves the coordinated action of several key enzymes.
-
β-Amylase (BAM): This exohydrolase attacks the non-reducing ends of starch chains, releasing successive maltose (B56501) units. However, its action is impeded by α-1,6 branch points and it cannot hydrolyze the final few linkages of a linear chain, leaving behind this compound and other small maltooligosaccharides.
-
Isoamylase (ISA) and Pullulanase (PUL): These debranching enzymes hydrolyze the α-1,6 glycosidic bonds in amylopectin, creating linear glucan chains that are then accessible to β-amylase. The concerted action of these enzymes leads to the accumulation of various maltooligosaccharides, including this compound.
-
Disproportionating Enzyme 1 (DPE1): Located in the plastid, DPE1 is a 4-α-glucanotransferase that plays a crucial role in metabolizing maltooligosaccharides. It can transfer a glucosyl or maltosyl unit from one maltooligosaccharide to another. For instance, it can convert two molecules of this compound into one molecule of maltopentaose (B1148383) and one molecule of glucose. This action is vital for preventing the accumulation of small oligosaccharides that cannot be further processed by β-amylase.[1]
De Novo Biosynthesis of this compound
Evidence from studies on spinach chloroplasts suggests the existence of a de novo biosynthetic pathway for this compound, independent of starch degradation. This pathway is proposed to initiate from the reducing end of the sugar.
-
Maltose Synthase-like Activity: A proposed mechanism involves an enzyme with maltose synthase-like activity that utilizes α-D-glucose-1-phosphate (G1P) as a substrate. The synthesis is thought to proceed through a double displacement mechanism, involving glucosyl and maltosyl enzyme intermediates, ultimately leading to the formation of this compound.
Section 2: Key Enzymes and Their Kinetic Properties
The biosynthesis and metabolism of this compound are governed by the specific activities of several enzymes. Understanding their kinetic parameters is crucial for modeling metabolic fluxes and for potential targeted interventions.
| Enzyme | Location | Substrate(s) | Product(s) | Km | Vmax | Optimal pH |
| β-Amylase (BAM) | Chloroplast, Cytosol | Starch, Maltooligosaccharides | Maltose, Limit Dextrins | Varies with substrate | - | 6.0-7.0 |
| Isoamylase (ISA) | Plastid | Amylopectin, Glycogen | Linear α-glucans | Varies with substrate | - | 6.8-7.5 |
| Pullulanase (PUL) | Plastid | Pullulan, Amylopectin | This compound, Linear α-glucans | Varies with substrate | - | 5.0-6.0 |
| Disproportionating Enzyme 1 (DPE1) | Plastid | Maltooligosaccharides (e.g., this compound) | Glucose, Longer Maltooligosaccharides | Varies with substrate | - | 7.0 |
| Disproportionating Enzyme 2 (DPE2) | Cytosol | Maltose, Heteroglycans | Glucose, Glucosylated Heteroglycans | Maltose: ~5 mM | - | 7.5 |
| Maltose Synthase (putative) | Chloroplast | α-D-Glucose-1-Phosphate | Maltose, this compound | G1P: ~1.5 mM (for maltose synthesis) | - | 8.0 |
Note: Specific kinetic values (Km, Vmax) are highly dependent on the plant species, isoenzyme, and experimental conditions. The values presented are indicative and gathered from various sources.
Section 3: Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes involved in this compound biosynthesis and for the quantification of this compound itself.
Disproportionating Enzyme 1 (DPE1) Activity Assay
Principle: This assay measures the release of glucose from this compound, which is then quantified using a coupled enzymatic reaction.
Materials:
-
Plant tissue extract
-
Reaction buffer: 50 mM HEPES-NaOH (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 0.5 mM NADP⁺
-
Substrate: 50 mM this compound
-
Coupling enzymes: Hexokinase (2 units/mL), Glucose-6-phosphate dehydrogenase (1 unit/mL)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and coupling enzymes.
-
Add the plant tissue extract to the reaction mixture and incubate for 5 minutes at 30°C to consume any endogenous glucose.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP⁺ to NADPH.
-
Calculate the enzyme activity based on the rate of NADPH formation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Isoamylase (Pullulanase) Activity Assay
Principle: This colorimetric assay measures the release of reducing sugars from pullulan, a substrate specifically hydrolyzed by pullulanase-type isoamylases.
Materials:
-
Plant tissue extract
-
Reaction buffer: 100 mM Sodium Acetate (pH 5.0)
-
Substrate: 1% (w/v) Pullulan solution in reaction buffer
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
Spectrophotometer
Procedure:
-
Incubate the plant tissue extract with the pullulan substrate solution at 40°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture for 5-10 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Quantify the amount of reducing sugar released using a standard curve prepared with a known concentration of this compound or glucose.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC with a suitable column and detector allows for the separation and quantification of different sugars, including this compound, in a complex plant extract.
Materials:
-
Plant tissue extract, deproteinized and filtered
-
HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD)
-
Carbohydrate analysis column (e.g., Aminex HPX-87P)
-
Mobile phase: Ultrapure water
-
This compound standard solutions for calibration
Procedure:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Inject the standards and the prepared plant extract onto the HPLC column.
-
Run the analysis with an isocratic flow of the mobile phase at a constant column temperature (e.g., 80-85°C).
-
Detect the separated sugars using the RI or PAD detector.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Section 4: Signaling Pathways and Logical Relationships
The biosynthesis and metabolism of this compound are tightly regulated and integrated with other metabolic pathways, particularly those of starch and sucrose (B13894) synthesis. Light and the plant's overall carbon status are key regulatory signals.
Starch Degradation and this compound Formation Workflow
Caption: Workflow of starch degradation leading to this compound formation.
Proposed De Novo this compound Biosynthesis Pathway
Caption: Proposed de novo biosynthesis pathway of this compound from G1P.
Regulatory Signaling of Starch Metabolism
References
An In-depth Technical Guide to the Enzymatic Synthesis of Maltotriose from Starch
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of maltotriose (B133400) from various starch sources. It details the core methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are engaged in the production and application of specific maltooligosaccharides.
Introduction
This compound, a trisaccharide composed of three α-1,4 linked glucose units, is a key maltooligosaccharide with significant applications in the food, pharmaceutical, and biotechnology industries. Its utility stems from its specific physicochemical properties, including its role as a fermentable sugar, a humectant, and a bulking agent. The enzymatic synthesis of this compound from abundant and renewable starch sources offers a highly specific and efficient production method compared to traditional chemical hydrolysis. This guide explores the core enzymatic strategies for this bioconversion.
Enzymatic Pathways for this compound Synthesis
The enzymatic conversion of starch to this compound is a multi-step process involving the synergistic action of various amylolytic enzymes. Starch, a complex carbohydrate, is composed of two main polymers: amylose, a linear chain of α-1,4 linked glucose units, and amylopectin, a highly branched structure with both α-1,4 and α-1,6 glycosidic linkages. The targeted production of this compound requires the precise cleavage of these bonds.
The primary enzymes involved in this process are:
-
α-Amylase (EC 3.2.1.1): This endo-acting enzyme randomly hydrolyzes the internal α-1,4 glycosidic bonds of starch, rapidly reducing the viscosity of the starch slurry and producing shorter maltooligosaccharides, including maltodextrins, maltose (B56501), and this compound.[1][2] The choice of α-amylase is critical, as different microbial sources yield enzymes with varying product specificities.[3][4]
-
Pullulanase (EC 3.2.1.41): This debranching enzyme specifically hydrolyzes the α-1,6 glycosidic linkages in amylopectin.[5][6] Its action is crucial for increasing the yield of linear oligosaccharides like this compound by making the branched segments of starch accessible to α-amylase.[6][7]
-
β-Amylase (EC 3.2.1.2): This exo-acting enzyme hydrolyzes α-1,4 glycosidic bonds from the non-reducing end of starch chains, producing maltose. While not directly producing this compound, it can be used in combination with other enzymes to control the final product profile.
A specialized class of enzymes, This compound-producing amylases , have also been identified from various microorganisms. These enzymes are capable of directly hydrolyzing starch to yield this compound as the primary product.[8]
The general enzymatic pathway for this compound synthesis from starch can be visualized as follows:
Quantitative Data on this compound Synthesis
The yield and purity of this compound are influenced by several factors, including the starch source, the type and concentration of enzymes, and the reaction conditions. The following tables summarize quantitative data from various studies on the enzymatic production of this compound.
Table 1: Comparison of this compound Production from Different Starch Sources
| Starch Source | Key Enzymes Used | Temperature (°C) | pH | Reaction Time (h) | This compound Yield/Composition | Reference |
| Soluble Starch | α-Amylase (from Microbulbifer thermotolerans) | 44.95 | 6.35 | 1.76 | Major product | [8] |
| Corn Starch | α-Amylase, β-Amylase | - | - | - | DP3 present in hydrolysate | [9][10] |
| Rice Starch | α-Amylase, β-Amylase, Pullulanase | - | - | - | Lower impurities (including this compound) compared to corn starch in maltose production | [11][12] |
| Cassava Starch | α-Amylase | 60 | - | 1 | 36% conversion to G2, G3, G4 | [8] |
| Pullulan | Pullulanase | 45 | 5.0 | 6 | 93.5% purity, 87.3% yield | [5][13] |
Table 2: Optimal Conditions for Key Enzymes in this compound Synthesis
| Enzyme | Source Organism | Optimal Temperature (°C) | Optimal pH | Key Findings | Reference |
| α-Amylase | Microbulbifer thermotolerans DAU221 | 50 | 6.0 | Produces this compound as a major product. | [8][14] |
| α-Amylase | Bacillus licheniformis | ~37 | 7.0 | High production of α-amylase. | [1][15] |
| Pullulanase | - | 45 | 5.0 | Used for hydrolysis of pullulan to this compound. | [5][13] |
| This compound-producing amylase | Microbacterium imperiale | 50 | 6.5-7.0 | Produces syrup with 55-60% this compound. | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments in the enzymatic synthesis of this compound from starch.
General Experimental Workflow
The overall process for producing and purifying this compound from starch typically involves the following stages:
Protocol for Enzymatic Hydrolysis of Starch
This protocol is a generalized procedure based on common practices reported in the literature.[8][9][11] Researchers should optimize the specific parameters based on their chosen starch source and enzymes.
Materials:
-
Starch (e.g., corn, potato, or rice starch)
-
Thermostable α-amylase (e.g., from Bacillus licheniformis)
-
Pullulanase
-
This compound-producing α-amylase (optional)
-
Phosphate buffer or Acetate buffer (pH range 5.0-7.0)
-
Calcium chloride (CaCl₂) solution (if required for enzyme stability)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Starch Slurry Preparation: Prepare a 10-30% (w/v) starch slurry in the appropriate buffer.
-
Liquefaction:
-
Adjust the pH of the slurry to the optimal range for the thermostable α-amylase (typically pH 6.0-7.0).
-
Add CaCl₂ if necessary for enzyme stability.
-
Add the thermostable α-amylase (e.g., 1500-3000 U/g of starch).
-
Heat the slurry to 90-100°C with continuous stirring for 1-2 hours to gelatinize the starch and initiate hydrolysis.
-
-
Saccharification:
-
Cool the liquefied starch solution to the optimal temperature for the saccharifying enzymes (typically 45-60°C).
-
Adjust the pH to the optimal range for pullulanase and the second α-amylase (typically pH 5.0-6.5).
-
Add pullulanase (e.g., 10-30 U/g of starch) and a this compound-producing α-amylase or another suitable α-amylase.
-
Incubate the mixture for 24-48 hours with gentle agitation. Monitor the formation of this compound periodically using techniques like HPLC.
-
-
Enzyme Inactivation:
-
Terminate the enzymatic reaction by heating the solution to 100°C for 10-15 minutes or by adjusting the pH to a value that inactivates the enzymes.
-
Protocol for Purification of this compound
This protocol outlines a general procedure for purifying this compound from the enzymatic hydrolysate.[16]
Materials:
-
Crude this compound syrup from the hydrolysis step
-
Activated carbon
-
Diatomaceous earth (e.g., Celite)
-
Ion-exchange resins (cationic and anionic)
-
Gel filtration chromatography column (e.g., Sephadex G-25)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Decolorization and Filtration:
-
Add activated carbon (1-2% w/v) to the crude syrup and stir for 30-60 minutes at room temperature to remove colored impurities.
-
Filter the mixture through a bed of diatomaceous earth to remove the carbon and any suspended solids.
-
-
Ion Exchange Chromatography:
-
Pass the decolorized syrup through a column packed with a strong acid cation exchange resin followed by a column with a weak base anion exchange resin to remove salts and charged molecules.
-
-
Ethanol Precipitation (Optional):
-
Concentrate the deionized syrup under vacuum.
-
Add ethanol to the concentrated syrup (e.g., 2-4 volumes) to precipitate higher molecular weight dextrins.
-
Centrifuge to collect the supernatant containing this compound and other smaller oligosaccharides.
-
-
Gel Filtration Chromatography:
-
Concentrate the supernatant and apply it to a gel filtration column (e.g., Sephadex G-25) equilibrated with deionized water.
-
Elute with deionized water and collect fractions.
-
Analyze the fractions for this compound content using HPLC.
-
-
Pooling and Drying:
-
Pool the fractions containing high-purity this compound.
-
Lyophilize or spray-dry the pooled fractions to obtain a purified this compound powder.
-
Conclusion
The enzymatic synthesis of this compound from starch is a robust and highly specific method that can be tailored to achieve high yields and purity. The selection of appropriate enzymes, optimization of reaction conditions, and implementation of effective purification strategies are paramount to a successful production process. This guide provides a foundational understanding and practical protocols to aid researchers in this field. Further research into novel microbial enzymes with enhanced this compound-producing capabilities and the development of more efficient and scalable purification technologies will continue to advance the industrial production of this valuable oligosaccharide.
References
- 1. Comparative study on production of a-Amylase from Bacillus licheniformis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of a Novel Short Linear Maltodextrin from Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccess.uoc.edu [openaccess.uoc.edu]
- 4. scispace.com [scispace.com]
- 5. Preparation of this compound syrup from microbial Pullulan by using Pullulanase Enzyme – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Pullulanase: unleashing the power of enzyme with a promising future in the food industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of maltose and this compound from starch and pullulan by a immobilized multienzyme of pullulanase and β-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Production of Maltose Syrup by Enzymatic Conversion of Rice Starch | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of this compound production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US3788910A - Extraction and purification of this compound and maltotetrose - Google Patents [patents.google.com]
physical and chemical properties of maltotriose
An In-depth Technical Guide to the Physical and Chemical Properties of Maltotriose (B133400)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core , a trisaccharide of significant interest in various scientific and industrial fields. The information is presented to support research, development, and quality control activities.
Physical Properties of this compound
This compound is a white, crystalline powder. Its physical characteristics are crucial for applications in formulation, material science, and as a standard in analytical chemistry. A summary of its key physical properties is provided in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Notes and Conditions |
| Molecular Formula | C₁₈H₃₂O₁₆ | |
| Molecular Weight | 504.44 g/mol | Anhydrous basis. |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 132-135 °C | |
| 140-150 °C | ||
| >155 °C (decomposes) | ||
| Specific Optical Rotation ([α]D) | +160° to +162.5° | Typically measured at 20°C with c=1 or 2 in H₂O. |
| Solubility | ||
| in Water | Soluble, ~50 mg/mL | |
| in PBS (pH 7.2) | ~3 mg/mL | |
| in DMSO | ~15 mg/mL | |
| in Dimethylformamide | ~20 mg/mL | |
| Density (estimate) | ~1.44 g/cm³ |
Chemical Properties of this compound
This compound is a trisaccharide composed of three D-glucose units linked by α-1,4 glycosidic bonds. It is the shortest-chain oligosaccharide that can be classified as a maltodextrin (B1146171). The chemical reactivity and stability of this compound are central to its biological functions and applications. A summary of its key chemical properties is presented in Table 2.
Table 2: Chemical Properties of this compound
| Property | Description |
| IUPAC Name | (2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
| Structure | A trisaccharide of three α-D-glucose units linked via α(1→4) glycosidic bonds. |
| Hydrolysis | Can be hydrolyzed into glucose and maltose (B56501) by enzymes such as α-amylase and α-glucosidase. |
| Maillard Reaction | As a reducing sugar, it undergoes non-enzymatic browning (Maillard reaction) with amino acids upon heating. |
| Stability | Stable under standard conditions. It is combustible and incompatible with strong oxidizing agents. |
| Biological Role | Acts as the primary inducer of the maltose regulon in Escherichia coli. |
Key Chemical Reactions and Biological Pathways
Enzymatic Hydrolysis
This compound is a substrate for various amylolytic enzymes. For instance, α-amylase can hydrolyze the α-1,4 glycosidic bonds to produce smaller sugars like maltose and glucose. The kinetics of this hydrolysis are dependent on factors such as pH, temperature, and enzyme concentration.
Caption: Workflow for the enzymatic hydrolysis of this compound.
Maillard Reaction
The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars, such as this compound, that occurs with heating. This reaction is responsible for the development of color, flavor, and aroma in many food products. The reaction is influenced by temperature, time, and pH.
Maltose Regulon Signaling in E. coli
In Escherichia coli, the genes required for the transport and metabolism of maltose and maltodextrins are organized into the maltose (mal) regulon. The expression of these genes is positively controlled by the transcriptional activator protein, MalT. This compound is the natural inducer of this system. The activation of MalT is a key regulatory step and is also dependent on ATP. The activated MalT then binds to specific sites on the DNA, known as MalT boxes, located within the promoters of the mal operons, leading to transcription. The activity of MalT is negatively regulated by several factors, including the MalK protein (the ATPase subunit of the maltodextrin transporter) and the global regulator Mlc.
Caption: Simplified signaling pathway of the E. coli maltose regulon.
Experimental Protocols
The following sections provide detailed methodologies for determining some of the key properties of this compound.
Determination of Melting Point (Capillary Method)
This protocol describes the standard method for determining the melting point range of a solid crystalline substance using a capillary melting point apparatus.
Materials:
-
This compound sample (dry and finely powdered)
-
Capillary melting point tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry surface and grind it into a fine powder using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.
-
Repeat until the packed sample height is 2-3 mm.
-
-
Measurement:
-
Turn on the melting point apparatus and set a starting temperature approximately 15-20°C below the expected melting point of this compound.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Begin heating at a rapid rate (e.g., 10°C/minute) until the temperature is about 15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Continue heating and record the temperature at which the last crystal melts and the entire sample is a clear liquid (completion of melting).
-
The recorded range between the onset and completion of melting is the melting point range.
-
Allow the apparatus to cool before performing replicate measurements with fresh samples.
-
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.
Materials:
-
This compound
-
Distilled or deionized water (solvent)
-
Glass flasks or vials with airtight stoppers
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration system (e.g., syringe filters, 0.45 µm) or centrifuge
-
Analytical instrument for quantification (e.g., HPLC with a refractive index detector or an evaporative light scattering detector)
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of flasks containing a known volume of water. The presence of undissolved solid at the end of the experiment is essential.
-
Seal the flasks tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the flasks at a constant speed (e.g., 300 RPM) for a sufficient period to reach equilibrium. This may take 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Sample Separation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved this compound from the undissolved solid by either centrifugation or filtration through a syringe filter. This step must be performed quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the solvent.
-
Determine the concentration of this compound in the diluted filtrate using a calibrated analytical method, such as HPLC-RI or HPLC-ELSD.
-
Calculate the original concentration in the saturated solution, which represents the solubility of this compound under the specified conditions.
-
Determination of Specific Optical Rotation
This protocol outlines the procedure for measuring the specific optical rotation of this compound using a polarimeter.
Materials:
-
This compound
-
High-purity water
-
Volumetric flask
-
Analytical balance
-
Polarimeter with a sodium lamp (D-line, 589 nm)
-
Polarimeter sample cell (e.g., 1 dm path length)
Procedure:
-
Instrument Warm-up and Calibration:
-
Turn on the polarimeter's sodium lamp and allow it to warm up for at least 10 minutes to ensure a stable light source.
-
Calibrate the instrument by filling the sample cell with the solvent (water) and setting the reading to zero.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the this compound in a volumetric flask with high-purity water to create a solution of known concentration (c), typically expressed in g/100 mL.
-
Ensure the sample is completely dissolved and the solution is free of air bubbles.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared this compound solution, then fill the cell completely, ensuring no air bubbles are trapped in the light path.
-
Place the filled sample cell into the polarimeter.
-
Look through the eyepiece and rotate the analyzer until the fields of view are of equal brightness.
-
Record the observed angle of rotation (α). Take multiple readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using Biot's law: [α]ᵀλ = α / (l × c) Where:
-
[α]ᵀλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL (or g/100mL if the formula is adjusted accordingly).
-
-
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound, which can be adapted for quantifying its purity or its concentration in a sample, such as following enzymatic hydrolysis.
Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD).
-
Amine-based (NH₂) or ligand-exchange chromatography column (e.g., SHISEIDO CAPCELL NH₂, Shodex SUGAR KS-801).
-
Mobile phase: Acetonitrile and high-purity water mixture (e.g., 65:35 v/v for an NH₂ column).
-
This compound standard for calibration.
-
Sample for analysis, appropriately diluted and filtered.
Procedure:
-
System Preparation:
-
Prepare the mobile phase, filter it through a 0.45 µm membrane, and degas it.
-
Install the appropriate column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 85°C for a ligand-exchange column) until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound at different known concentrations.
-
Inject each standard solution into the HPLC system and record the chromatograms.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
-
Sample Analysis:
-
Prepare the sample solution by dissolving it in the mobile phase or water, and filter it through a 0.22 µm syringe filter.
-
Inject the prepared sample into the HPLC system under the same conditions used for the standards.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by using the calibration curve.
-
Maltotriose: A Fundamental Unit of Starch - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Starch, a ubiquitous polysaccharide synthesized by plants, serves as a primary source of energy for a vast array of organisms. Its complex structure, composed of amylose (B160209) and amylopectin, is a polymer of glucose units linked primarily by α-1,4 and, in the case of amylopectin, α-1,6 glycosidic bonds.[1][2][3] The enzymatic breakdown of this intricate macromolecule yields a variety of smaller oligosaccharides, among which maltotriose (B133400), a trisaccharide of glucose, emerges as a key functional unit. This compound, consisting of three glucose molecules linked by α-1,4 glycosidic bonds, is a principal product of starch hydrolysis by α-amylase and plays a pivotal role in cellular metabolism and signaling.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its generation from starch, its transport and metabolism in microbial systems, and its function as a signaling molecule. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Starch Structure and the Generation of this compound
Starch is a heterogeneous polymer comprised of two distinct macromolecules: amylose and amylopectin. Amylose is a predominantly linear chain of glucose units connected by α-1,4 glycosidic linkages, which adopts a helical conformation.[1][2] Amylopectin, the major component of most starches (typically 70-80%), is a highly branched polymer with a backbone of α-1,4 linked glucose and branch points formed by α-1,6 glycosidic bonds occurring every 24-30 glucose residues.[1][3][6]
The initial and critical step in the utilization of starch is its enzymatic hydrolysis, primarily catalyzed by α-amylases (EC 3.2.1.1). These endo-acting enzymes randomly cleave internal α-1,4 glycosidic bonds within the starch polymer, leading to a mixture of linear and branched oligosaccharides of varying lengths.[5] this compound is a significant product of this hydrolysis, particularly from the amylose fraction.[4] Further degradation of branched α-limit dextrins by debranching enzymes, such as pullulanase, can also contribute to the pool of linear oligosaccharides, including this compound.
Quantitative Analysis of Starch Hydrolysis to this compound
The efficiency of this compound production from starch is dependent on the botanical source of the starch, the specific α-amylase used, and the reaction conditions. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the affinity of the enzyme for its substrate and its catalytic efficiency, respectively. Below is a comparative summary of kinetic parameters for α-amylases from various microbial sources acting on starch.
| α-Amylase Source Organism | Substrate | Km (mg/mL) | Vmax (μmol/min/mg or U/mg) | Reference |
| Bacillus licheniformis | Soluble Starch | 2.301 - 6.639 | 0.053 - 90.09 | |
| Bacillus gibsonii S213 | Soluble Starch | - | 5.429 (mg/mL maltose) | [7] |
| Bacillus sp. strain EF_TYK1-5 | Soluble Starch | 1.37 | 0.000074 (mmol) | [8] |
| Microbulbifer thermotolerans DAU221 | Soluble Starch | 1.08 | 1.736 (mmol this compound/mg/min) | [9] |
| Aspergillus oryzae | Soluble Starch | 1.3 - 1.4 | 39 (mg/min) | |
| Ganoderma tsugae | Soluble Starch | 1.3 | - | [10] |
Cellular Uptake and Metabolism of this compound
Once generated, this compound must be transported across the cell membrane to be utilized as a carbon and energy source. This process has been extensively studied in microorganisms, particularly in the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli.
This compound Transport in Saccharomyces cerevisiae
In S. cerevisiae, the uptake of maltose (B56501) and this compound is a critical factor in brewing and other fermentation industries. Several α-glucoside transporters are involved, and their expression is tightly regulated. The main transporters capable of importing this compound are encoded by the AGT1 (also known as MTY1) and some alleles of MALx1 genes.[4][11] These transporters function as proton symporters, utilizing the electrochemical gradient to drive sugar uptake. The affinity and capacity of these transporters for this compound vary, influencing the efficiency of its fermentation.
| Transporter | Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |
| AGT1 | Saccharomyces cerevisiae | This compound | 36 ± 2 | - | [2][12] |
| MTY1 | Saccharomyces carlsbergensis | This compound | 16 - 27 | - | [1][3] |
| MTY1 | Saccharomyces carlsbergensis | Maltose | 61 - 88 | - | [1][3] |
| MAL31 | Saccharomyces cerevisiae | This compound | - | - | [13] |
| MAL61 | Saccharomyces cerevisiae | This compound | - | - | [13] |
| High-affinity system | Saccharomyces cerevisiae | Maltose | ~5 | - | [2] |
| Low-affinity system | Saccharomyces cerevisiae | Maltose | ~30 | - | [2] |
This compound Transport in Escherichia coli
In E. coli, the uptake of maltose and maltodextrins, including this compound, is mediated by the well-characterized maltose transport system, an ATP-binding cassette (ABC) transporter. This system consists of a periplasmic maltose-binding protein (MBP or MalE), two integral membrane proteins (MalF and MalG), and two cytoplasmic ATP-hydrolyzing subunits (MalK).[9][14] MBP binds this compound in the periplasm with high affinity and delivers it to the MalFGK2 complex, which then utilizes the energy from ATP hydrolysis to translocate the sugar into the cytoplasm.
| Transport System | Organism | Substrate | Apparent Km (μM) | Vmax (nmol/min/108 cells) | Reference |
| Maltose Transport System | Escherichia coli K12 | Maltose | 1 | 2.0 | [8][15] |
| Maltose Transport System | Escherichia coli K12 | This compound | 2 | 1.1 | [8][15] |
Once inside the cell, this compound is typically hydrolyzed into glucose monomers by intracellular α-glucosidases (maltases), which can then enter the central glycolytic pathway to generate ATP and metabolic intermediates.
This compound as a Signaling Molecule: The MalT Regulon in E. coli
Beyond its role as a nutrient, this compound functions as a crucial signaling molecule in the regulation of gene expression. In E. coli, this compound is the specific inducer of the maltose regulon, which comprises the genes necessary for the uptake and metabolism of maltodextrins. The key transcriptional activator of this regulon is the MalT protein.
The activity of MalT is allosterically regulated by the binding of both ATP and this compound.[14][16] In the absence of this compound, MalT is in an inactive, monomeric state. The binding of this compound and ATP induces a conformational change in MalT, promoting its oligomerization into an active form that can bind to specific DNA sequences, known as MalT boxes, located in the promoter regions of the mal genes.[16] This binding event then recruits RNA polymerase, leading to the transcription of the maltose operons and the synthesis of the proteins required for maltodextrin (B1146171) utilization. The MalK subunit of the ABC transporter also plays a regulatory role by interacting with and inhibiting MalT in the absence of substrate transport.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Enzymatic Assay of α-Amylase Activity
This protocol is adapted from established methods for determining α-amylase activity using a soluble starch substrate.
Principle: α-amylase hydrolyzes starch to produce reducing sugars. The amount of reducing sugar produced is quantified colorimetrically using the dinitrosalicylic acid (DNS) method.
Reagents:
-
Phosphate (B84403) Buffer (50 mM, pH 6.9): Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in deionized water to achieve the desired pH.
-
Soluble Starch Solution (1% w/v): Suspend 1 g of soluble potato starch in a small amount of cold phosphate buffer. Add this slurry to 80 mL of boiling phosphate buffer with constant stirring. Continue boiling for 2 minutes, then cool to room temperature and adjust the final volume to 100 mL with phosphate buffer.
-
α-Amylase Solution: Prepare a stock solution of the enzyme in cold phosphate buffer. Dilute to the desired working concentration immediately before use.
-
Dinitrosalicylic Acid (DNS) Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate tetrahydrate and dissolve completely. Bring the final volume to 100 mL with deionized water. Store in a dark bottle at room temperature.
-
Maltose Standard Solutions: Prepare a series of maltose standards (e.g., 0.1 to 1.0 mg/mL) in phosphate buffer.
Procedure:
-
Enzyme Reaction:
-
Pipette 0.5 mL of the 1% starch solution into a series of test tubes.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the appropriately diluted α-amylase solution to each tube. For the blank, add 0.5 mL of phosphate buffer instead of the enzyme solution.
-
Incubate the reaction for a specific time (e.g., 10 minutes).
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and add 8.5 mL of deionized water to each.
-
-
Measurement:
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
Prepare a standard curve using the maltose standards treated with DNS reagent in the same manner.
-
-
Calculation:
-
Determine the amount of reducing sugar (maltose equivalents) produced in the enzyme reaction from the standard curve.
-
One unit of α-amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.
-
Quantification of this compound in Fermentation Broth by HPLC-RID
This protocol provides a step-by-step guide for the analysis of this compound in fermentation samples using High-Performance Liquid Chromatography with Refractive Index Detection.
Instrumentation:
-
HPLC system equipped with a refractive index detector (RID).
-
Carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Data acquisition and processing software.
Reagents:
-
Mobile Phase: 5 mM Sulfuric Acid in HPLC-grade water. Filter and degas before use.
-
This compound Standard Solutions: Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) for 10 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 60°C) and the RID temperature (e.g., 40°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min) until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples.
-
Run the analysis for a sufficient time to allow for the elution of all components of interest.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area for this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve, taking into account any dilution factors.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Filter-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. takara.co.kr [takara.co.kr]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme kinetic approach for mechanistic insight and predictions of in vivo starch digestibility and the glycaemic index of foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Does Starch Structure Impact Amylolysis? Review of Current Strategies for Starch Digestibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies of the maltose transport system reveal a mechanism for coupling ATP hydrolysis to substrate translocation without direct recognition of substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 15. Maltose and this compound Transporters in Brewer's Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. search.library.ucla.edu [search.library.ucla.edu]
The Occurrence and Analysis of Maltotriose in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, is a key carbohydrate in various biological and industrial processes. Its natural occurrence is primarily a result of the enzymatic breakdown of starch. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence, detailed experimental protocols for its analysis, and a visualization of the key metabolic pathways in which it is involved.
Natural Sources and Occurrence of this compound
This compound is found in a variety of natural sources, often as an intermediate product of starch hydrolysis. Its presence is notable in germinating grains, certain food products derived from grains, and honey.
Plants and Grains
During the germination of cereal grains, endogenous α-amylases break down stored starch into smaller oligosaccharides, including this compound. This process, known as malting, is fundamental in the production of beverages like beer.
-
Malted Grains: Malted barley is a primary source of this compound. In a typical all-malt brewer's wort, this compound constitutes approximately 15% to 20% of the total carbohydrate content.[1] A study on three South Korean barley cultivars (Heugho, Hopum, and Kwangmaeg) demonstrated that the this compound content increases after malting, with the Heugho cultivar showing the highest levels among the fermentable sugars.[2] While barley is the most common malted grain, other cereals like wheat, rye, and oats are also used in malting and thus contain this compound.[3]
-
Cereal Grains: Raw, ungerminated cereal grains contain minimal amounts of free this compound. However, analyses of wheat, triticale, and barley have shown the presence of monosaccharides, disaccharides, and oligosaccharides, with the specific composition varying between species.[4]
Food Products
The enzymatic processing of starch-rich ingredients leads to the presence of this compound in various food products.
-
Beer: As a significant component of brewer's wort, residual this compound is found in the final product. The concentration in finished beers typically ranges from 1.10 to 2.50 g/L.[5]
-
Honey: this compound is a minor component of honey, with its concentration varying depending on the floral source and enzymatic activity. A study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of sugars in honey established a limit of quantification for this compound between 0.03 and 0.4 g/100g of honey.
Microorganisms
This compound can be metabolized by various microorganisms and is an important intermediate in microbial carbohydrate metabolism.
-
Escherichia coli: This bacterium can form maltose (B56501) and this compound endogenously from glucose and glucose-1-phosphate. This internal production is independent of the enzymes of the maltose system.
Quantitative Data Summary
The following table summarizes the quantitative occurrence of this compound in various natural sources as reported in the scientific literature.
| Natural Source | Concentration of this compound | Analytical Method | Reference |
| All-Malt Brewer's Wort | 15% - 20% of total carbohydrates | Not Specified | [1] |
| Finished Beer | 1.10 - 2.50 g/L | HPLC-ELSD | [5] |
| Honey | Limit of Quantification: 0.03 - 0.4 g/100g | NMR Spectroscopy | |
| Malted Barley (Heugho cultivar) | Highest among fermentable sugars | Not Specified | [2] |
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of this compound from plant materials, synthesized from established laboratory procedures.
Extraction of Soluble Sugars from Plant Material
This protocol is suitable for the extraction of soluble carbohydrates, including this compound, from grain or other plant tissues.
Materials:
-
Freeze-dried and finely ground plant material
-
80% (v/v) ethanol (B145695)
-
Deionized water
-
Centrifuge tubes (15 mL or 50 mL)
-
Water bath or heating block
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh approximately 100-200 mg of the dried, ground plant material into a centrifuge tube.
-
Add 10 mL of 80% ethanol to the tube.
-
Vortex thoroughly to ensure the sample is fully suspended.
-
Incubate the tubes in a water bath at 80°C for 1 hour, with occasional vortexing.
-
Centrifuge the tubes at 4,000 x g for 10 minutes.
-
Carefully decant the supernatant into a new, clean tube. This fraction contains the soluble sugars.
-
To ensure complete extraction, the pellet can be re-extracted with another 5 mL of 80% ethanol, repeating steps 3-6. The supernatants are then combined.
-
The combined supernatant can be evaporated to dryness under a stream of nitrogen or in a vacuum concentrator and then reconstituted in a known volume of deionized water or mobile phase for HPLC analysis.
Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is widely used for the analysis of non-UV absorbing compounds like sugars.
Instrumentation and Columns:
-
An HPLC system equipped with a refractive index detector (RID).
-
A carbohydrate analysis column, such as an amino-based (e.g., NH2) or a ligand-exchange (e.g., Pb2+) column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
This compound standard (≥95% purity)
Chromatographic Conditions (Example for an Amino Column):
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detector Temperature: 35-45°C (should be stable and slightly above the column temperature)
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water. From this stock, prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).
-
Sample Preparation: Filter the reconstituted extracts from the extraction step through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways involving this compound.
Maltodextrin Metabolism in E. coli
Caption: Maltodextrin uptake and metabolism pathway in Escherichia coli.
This compound Transport and Metabolism in Saccharomyces cerevisiae
Caption: this compound transport and initial metabolism in Saccharomyces cerevisiae.
Human Digestion of Starch to Glucose
Caption: Enzymatic digestion of starch to glucose in the human small intestine.
References
- 1. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 2. Comparative analysis of malt quality and starch characteristics of three South Korean barley cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malt - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. prometheusprotocols.net [prometheusprotocols.net]
In-Depth Technical Guide to the Theoretical Conformational Analysis of Maltotriose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical conformational analysis of maltotriose (B133400), a trisaccharide of significant interest in biochemistry and drug development. This compound, composed of three α-D-glucose units linked by α-1,4 glycosidic bonds, exhibits considerable flexibility, adopting a variety of conformations that are crucial for its biological function and interaction with proteins.[1] Understanding this conformational landscape is paramount for applications such as inhibitor design and the modulation of carbohydrate-protein interactions.
This guide delves into the computational methodologies used to explore the potential energy surface of this compound, presents key quantitative data on its stable conformers, and details the experimental protocols for validating theoretical models.
Conformational Landscape of this compound
The conformational flexibility of this compound is primarily determined by the rotation around the two glycosidic linkages, defined by the dihedral angles φ (Phi) and ψ (Psi). The φ angle is defined by the atoms O5'-C1'-O4-C4, and the ψ angle by C1'-O4-C4-C3. The orientation of the hydroxymethyl groups (gg, gt, tg) and the hydroxyl rotamers ("c" for clockwise and "r" for counter-clockwise) also significantly influences the conformational preferences and relative energies of the different conformers.[1]
Key Conformational Parameters
The stable conformations of this compound are characterized by specific combinations of φ and ψ dihedral angles for each of its two glycosidic linkages. These conformations correspond to minima on the potential energy surface (PES) of the molecule. The relative energies of these conformers determine their population distribution at equilibrium.
Table 1: Calculated Dihedral Angles and Relative Energies of this compound Conformers
| Conformer | Linkage 1 (φ1, ψ1) | Linkage 2 (φ2, ψ2) | Hydroxyl Rotamer | Relative Energy (kcal/mol) |
| Global Minimum | (-150°, -140°) | (-150°, -140°) | c | 0.0 |
| Local Minimum 1 | (-150°, 80°) | (-150°, -140°) | c | > 1.0[1] |
| Local Minimum 2 | (-150°, -140°) | (-150°, 80°) | c | > 1.0[1] |
| r-rotamer form | (+, +) region | (+, +) region | r | favored in solution[1] |
Note: The exact values for dihedral angles and relative energies can vary depending on the computational method and force field used. The values presented here are representative and highlight the key low-energy regions. The "c" and "r" hydroxyl rotamers can significantly impact the relative energies, with the "c" form being more stable in vacuo by more than 1 kcal/mol, while solvation effects can favor the "r" form.[1]
The rotation of the hydroxyl groups from a clockwise ("c") to a counter-clockwise ("r") arrangement can shift the minimum energy positions of the glycosidic dihedral angles from the (-, -) region to the (+, +) region of the conformational space.[1]
Methodologies for Conformational Analysis
The theoretical study of this compound conformation relies on a combination of computational techniques, including molecular mechanics (MM), quantum mechanics (QM), and molecular dynamics (MD) simulations.
Computational Workflow
A typical workflow for the theoretical conformational analysis of this compound involves several key steps, from initial structure generation to the analysis of conformational ensembles.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for Maltotriose Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, is a key carbohydrate in various fields, including the food and beverage industry, biotechnology, and pharmaceutical development. Accurate and robust analytical methods for the quantification of this compound are essential for quality control, process monitoring, and research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of sugars like this compound that lack a UV chromophore. This application note provides a detailed overview of established HPLC methods for this compound analysis, including common chromatographic conditions and detailed experimental protocols.
The primary modes of separation for this compound and other oligosaccharides are Hydrophilic Interaction Liquid Chromatography (HILIC) and Size-Exclusion Chromatography (SEC). Due to the polar nature of this compound, HILIC is a particularly effective technique. Common stationary phases include aminopropyl (NH2) bonded silica (B1680970) gels and specialized HILIC phases. Detection is typically achieved using universal detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as carbohydrates do not possess a suitable chromophore for UV detection.[1][2][3][4]
Experimental Workflow
The general workflow for the HPLC analysis of this compound involves several key steps, from sample and standard preparation to data analysis.
Caption: A diagram illustrating the experimental workflow for the HPLC analysis of this compound.
Chromatographic Conditions
A variety of HPLC columns and mobile phases can be employed for the successful separation of this compound. The choice of method will depend on the sample matrix, required resolution, and available instrumentation. Below is a summary of commonly used conditions.
| Parameter | Method 1: HILIC with Amino Column | Method 2: HILIC with Zwitterionic Column | Method 3: Resin-Based Column |
| Column | SHISEIDO CAPCELL NH2 (4.6 x 150 mm, 5 µm)[5] | Agilent InfinityLab Poroshell 120 HILIC-Z[6] | Waters Sugarpak or equivalent[7] |
| Mobile Phase | Acetonitrile (B52724):Water (65:35, v/v)[5] | 0.3% Ammonium hydroxide (B78521) in Acetonitrile:Water (80:20, v/v)[6] | 100% Water[7] |
| Flow Rate | 1.0 mL/min[5] | 0.4 mL/min[6] | 0.5 mL/min[7] |
| Column Temperature | Room Temperature[5] | 35 °C[6] | 85 °C[7] |
| Detector | Evaporative Light Scattering Detector (ELSD)[5] | Evaporative Light Scattering Detector (ELSD)[6] | Refractive Index (RI) Detector[7] |
| Injection Volume | 10 µL | 5 µL | 10 µL |
Detailed Experimental Protocols
Protocol 1: HILIC-ELSD Method
This protocol is suitable for the analysis of this compound along with other related sugars.[5]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Standard Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Generate a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
3. Sample Preparation
-
For liquid samples such as beverages, a simple dilution with the mobile phase and filtration through a 0.22 µm syringe filter may be sufficient.[8]
-
For more complex matrices, a deproteination step followed by centrifugation may be necessary before filtration.[9]
4. HPLC System and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and ELSD detector.
-
Column: SHISEIDO CAPCELL NH2 (4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile:Water (65:35, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Room Temperature.[5]
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer Temperature: 30 °C, Evaporator Temperature: 30 °C, Gas Flow Rate: 1.4 SLM.[10]
5. Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak area of the this compound peak in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: HILIC-RI Method
This protocol is an alternative method utilizing a refractive index detector.[11]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Standard and Sample Preparation
-
Follow the same procedure as described in Protocol 1 for standard and sample preparation, using a 50:50 (v/v) acetonitrile:water mixture as the diluent.[11]
3. HPLC System and Conditions
-
HPLC System: A system with a pump, autosampler, column oven, and RI detector.
-
Column: Eurospher II 100-3 NH2 (100 x 3 mm ID).[11]
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).[11]
-
Flow Rate: 1.5 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 5 µL.[11]
-
RI Detector Settings: Allow the detector to warm up and stabilize according to the manufacturer's instructions.
4. Data Analysis
-
The data analysis procedure is the same as described in Protocol 1.
Conclusion
The HPLC methods described in this application note provide robust and reliable approaches for the analysis of this compound. The choice between HILIC with an amino or zwitterionic column, or a resin-based column, along with the selection of an ELSD or RI detector, will depend on the specific analytical requirements. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals to develop and implement this compound analysis in their laboratories. Method validation should be performed to ensure accuracy, precision, and sensitivity for the intended application.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. HPLC-ELSD determination of glucose,this compound and other related ...: Ingenta Connect [ingentaconnect.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. jascoinc.com [jascoinc.com]
- 11. lcms.cz [lcms.cz]
Application Note: Analysis of Maltotriose by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of the trisaccharide maltotriose (B133400) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a crucial derivatization step is required to enable its passage through the gas chromatograph. This document outlines the prevalent method of trimethylsilylation (TMS), including an initial oximation step to reduce the formation of multiple isomers. Detailed experimental procedures, GC-MS parameters, and data analysis guidelines are provided. This methodology is applicable for the qualitative and quantitative assessment of this compound in various matrices, including food science and pharmaceutical development.
Introduction
This compound, a trisaccharide composed of three α-1,4 linked glucose units, is a significant carbohydrate in various fields, from the brewing industry, where it is a key fermentable sugar, to biopharmaceutical research, where it can be part of complex glycan structures. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] However, the analysis of sugars like this compound by GC-MS is challenging due to their high polarity and low volatility.[2][3] To overcome this, a derivatization step is necessary to convert the non-volatile sugar into a thermally stable and volatile compound.[4][5] The most common derivatization technique for sugars is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[6] An initial oximation step is often employed to reduce the complexity of the resulting chromatogram by limiting the number of anomeric isomers.[3] This application note details a robust and reproducible method for the derivatization and subsequent GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Pyridine (B92270), anhydrous (99.8%)
-
Hydroxylamine (B1172632) hydrochloride (≥99%)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381), GC grade
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column
Protocol 1: Oximation and Trimethylsilylation of this compound
This protocol is adapted from methodologies developed for the analysis of oligosaccharides.[7]
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the this compound standard or the dried sample extract into a glass vial.
-
Oximation:
-
Add 250 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine to the vial.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Trimethylsilylation:
-
Add 150 µL of MSTFA with 1% TMCS to the cooled reaction mixture.
-
Seal the vial and heat at 80°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
-
-
Final Preparation: The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with hexane prior to injection.
GC-MS Parameters
The following parameters have been shown to be effective for the analysis of derivatized trisaccharides and can be used as a starting point for method development.[7]
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless mode |
| Injector Temp. | 300°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 200°C for 15 min, ramp at 15°C/min to 270°C, then ramp at 1°C/min to 290°C, and finally ramp at 15°C/min to 350°C and hold for 30 min.[7] |
| Injection Volume | 1 µL |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Range | m/z 50-800 |
Data Presentation
The following table summarizes representative quantitative data for this compound found in beer wort, as determined by GC-MS analysis.
| Sample | This compound Content | Unit | Reference |
| Beer Wort (Control) | 15.27 | % of total sugars | [7] |
| Beer Wort (with 10% Special Malt A) | 14.64 | % of total sugars | [7] |
| Beer Wort (with 10% Special Malt B) | 13.90 | % of total sugars | [7] |
Data Analysis and Interpretation
The primary identification of the derivatized this compound is based on its retention time and mass spectrum. The oximation-trimethylsilylation of this compound will result in the formation of trimethylsilyl (TMS) derivatives. The mass spectrum of these derivatives will exhibit characteristic fragmentation patterns. Key ions to monitor for TMS derivatives of sugars include m/z 73 (the trimethylsilyl ion, [Si(CH₃)₃]⁺) and fragments arising from the cleavage of the carbohydrate backbone. While a complete mass spectrum of derivatized this compound is complex, comparison with a known standard and library spectra (if available) is the most reliable method for identification.
For quantitative analysis, an internal standard (e.g., sorbitol or myo-inositol) should be used to correct for variations in derivatization efficiency and injection volume. A calibration curve should be constructed by analyzing a series of this compound standards of known concentrations. The peak area ratio of the this compound derivative to the internal standard is then plotted against the concentration. The concentration of this compound in unknown samples can be determined from this calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined to ensure the reliability of the measurements at low concentrations.
Visualization of Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship for the GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the qualitative and quantitative analysis of this compound by GC-MS. The key to successful analysis is the efficient derivatization of the sugar to a volatile trimethylsilyl derivative. By following the detailed steps for oximation and silylation, and utilizing the provided GC-MS parameters, researchers can achieve reproducible and accurate results. This methodology is a valuable tool for scientists in various fields requiring the analysis of this important trisaccharide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. DETERMINATION OF THE SUGAR COMPOSITION OF WORT AND BEER BY GAS LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 5. cdrfoodlab.com [cdrfoodlab.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol: Enzymatic Assay for Maltotriose Quantification in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, is a key intermediate in starch metabolism and is present in various biological and food samples. Accurate quantification of this compound in biological matrices such as serum, urine, and tissue extracts is crucial for various research areas, including gastroenterology, nutrition, and metabolic disorder studies. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) offer high precision, enzymatic assays provide a simpler, more accessible, and often higher-throughput alternative for routine analysis.[1][2]
This application note provides a detailed protocol for the enzymatic quantification of this compound in biological samples. The described method is a coupled enzyme assay that offers high specificity and sensitivity.
Principle of the Assay
The quantification of this compound is achieved through a two-step enzymatic reaction. First, α-glucosidase hydrolyzes this compound into three molecules of D-glucose. Subsequently, the released glucose is quantified using a glucose oxidase-peroxidase (GOPOD) system. Glucose oxidase catalyzes the oxidation of D-glucose to D-gluconolactone and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate to produce a colored product, the absorbance of which is directly proportional to the initial this compound concentration.[3][4]
Signaling Pathway and Experimental Workflow
The enzymatic cascade and the overall experimental workflow are depicted below.
Caption: Enzymatic cascade for this compound quantification.
Caption: High-level experimental workflow.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)
-
Glucose Oxidase (e.g., Sigma-Aldrich, Cat. No. G2133)
-
Peroxidase from Horseradish (e.g., Sigma-Aldrich, Cat. No. P8375)
-
This compound standard (High purity)[5]
-
D-Glucose standard
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Tris-HCl buffer (100 mM, pH 7.0)
-
Perchloric acid (PCA) or Zinc sulfate (B86663)/Barium hydroxide (B78521) for deproteinization
-
Microplate reader or spectrophotometer
-
96-well microplates
Experimental Protocols
Reagent Preparation
-
α-Glucosidase Solution (10 U/mL): Dissolve α-glucosidase in 50 mM potassium phosphate buffer (pH 7.0). Prepare fresh daily.
-
GOPOD Reagent:
-
Prepare a solution containing 100 mM Tris-HCl (pH 7.0), 10 U/mL glucose oxidase, 2 U/mL peroxidase, 0.5 mg/mL 4-AAP, and 1 mg/mL phenol.
-
This reagent should be protected from light and prepared fresh. Commercial glucose assay kits can also be used.[6]
-
-
This compound Standard Solutions (0-1 mM): Prepare a 10 mM stock solution of this compound in deionized water. Perform serial dilutions to obtain standards ranging from 0 to 1 mM.
-
D-Glucose Standard Solutions (0-3 mM): Prepare a 10 mM stock solution of D-glucose in deionized water. Perform serial dilutions to obtain standards ranging from 0 to 3 mM.
Sample Preparation
Biological samples often require pre-treatment to remove interfering substances.
-
Serum/Plasma: Deproteinize by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) or 0.3 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes and neutralize the supernatant with KOH. Alternatively, use zinc sulfate and barium hydroxide precipitation.[7][8]
-
Urine: Urine samples may be diluted with buffer and used directly. If high in protein, deproteinization is recommended.[8]
-
Tissue Homogenates: Homogenize tissue in a suitable buffer and deproteinize the supernatant as described for serum/plasma.
Assay Procedure
-
Standard Curve:
-
Add 20 µL of each this compound standard and a blank (water or buffer) to separate wells of a 96-well plate.
-
Add 20 µL of α-glucosidase solution (10 U/mL) to each well.
-
Incubate at 37°C for 30 minutes to ensure complete hydrolysis of this compound.
-
Add 200 µL of GOPOD reagent to each well.
-
Incubate at 37°C for 20 minutes, protected from light.
-
Measure the absorbance at 510 nm.
-
-
Sample Analysis:
-
Add 20 µL of the prepared biological sample to separate wells.
-
To account for endogenous glucose, prepare a parallel set of wells with the sample but without the α-glucosidase (add buffer instead).
-
Follow steps 1.2 to 1.5.
-
-
Calculation:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the total glucose concentration in the sample wells from the standard curve.
-
Subtract the endogenous glucose concentration (from wells without α-glucosidase) from the total glucose concentration to obtain the glucose concentration derived from this compound.
-
Calculate the this compound concentration using the following formula:
-
This compound (mM) = (Glucose from this compound (mM)) / 3
-
-
Data Presentation
Table 1: Example this compound Standard Curve Data
| This compound Conc. (mM) | Absorbance at 510 nm (Corrected) |
| 0.0 | 0.000 |
| 0.1 | 0.152 |
| 0.2 | 0.301 |
| 0.4 | 0.598 |
| 0.6 | 0.889 |
| 0.8 | 1.185 |
| 1.0 | 1.450 |
Table 2: Quantification of this compound in a Spiked Serum Sample
| Sample | Absorbance (+ α-Glucosidase) | Absorbance (- α-Glucosidase) | Corrected Absorbance | Total Glucose (mM) | Endogenous Glucose (mM) | This compound (mM) |
| Spiked Serum | 0.750 | 0.180 | 0.570 | 1.55 | 0.37 | 0.39 |
Discussion and Troubleshooting
-
Specificity: The primary source of interference is the presence of other α-linked glucose oligosaccharides that can be hydrolyzed by α-glucosidase.[3] To assess specificity, samples can be analyzed by HPLC to confirm the presence and quantity of this compound.[1] Maltose (B56501) phosphorylase, which is highly specific for maltose, can be used in a separate assay to quantify and subtract the maltose contribution if necessary.[9]
-
Linear Range: The linear range of the assay is dependent on the activity of the enzymes and the spectrophotometer's detection limits. If sample concentrations are outside the linear range of the standard curve, they should be diluted accordingly.
-
Enzyme Inhibition: Components in biological samples may inhibit enzyme activity. Spiking a known amount of this compound into a sample and measuring the recovery can assess for matrix effects.
-
High Blanks: High background can result from endogenous reducing substances in the sample. Proper sample preparation, including deproteinization, is crucial to minimize this.[7]
References
- 1. HPLC-ELSD determination of glucose,this compound and other related ...: Ingenta Connect [ingentaconnect.com]
- 2. Maltose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Oligosaccharide | Megazyme [megazyme.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Enzyme Activity Measurement of Maltose Phosphorylase [creative-enzymes.com]
Application Notes and Protocols for α-Amylase Activity Assays Using Maltotriose as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amylase (EC 3.2.1.1) is a critical enzyme that catalyzes the hydrolysis of α-1,4-glycosidic bonds in polysaccharides like starch and glycogen, playing a vital role in carbohydrate metabolism.[1][2] The activity of α-amylase is of significant interest in various fields, including clinical diagnostics for conditions like pancreatitis, food production, and the development of therapeutic agents for metabolic disorders such as diabetes and obesity.[1] Accurate and reliable measurement of α-amylase activity is therefore essential for both basic research and drug development.
Maltotriose (B133400), a trisaccharide of glucose, is a natural product of starch digestion by α-amylase and can also serve as a substrate for certain types of this enzyme, particularly glycosylated forms.[1][3] While larger polysaccharides like starch are commonly used in α-amylase assays, smaller, well-defined oligosaccharides such as this compound and its derivatives offer several advantages as substrates. These include higher purity, better solubility, and the potential for more specific and reproducible kinetic studies. This document provides detailed protocols for three distinct methods for assaying α-amylase activity using this compound or its derivatives, catering to different laboratory needs and equipment availability. These methods include a direct colorimetric assay using a chromogenic substrate, a high-precision high-performance liquid chromatography (HPLC) method, and a coupled-enzyme assay for a more traditional spectrophotometric approach.
Method 1: Direct Colorimetric Assay Using a Chromogenic this compound Derivative
This method utilizes a synthetic derivative of this compound, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), which upon cleavage by α-amylase, releases the chromophore 2-chloro-4-nitrophenol (B164951) (CNP).[3][4] The rate of color development is directly proportional to the α-amylase activity and can be measured spectrophotometrically.[4]
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM 4-morpholinoethanesulphonic acid (MES) buffer, pH 6.28, containing 310 mM sodium chloride and 5.0 mM calcium chloride.
-
Substrate Solution: Prepare a 2.25 mmol/L solution of 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) in the Assay Buffer.
-
α-Amylase Samples: Prepare dilutions of the α-amylase samples (e.g., from saliva, pancreatic extract, or purified enzyme) in Assay Buffer to ensure the activity falls within the linear range of the assay.
2. Assay Procedure:
-
Pre-warm the Assay Buffer and Substrate Solution to the desired reaction temperature (e.g., 37°C).
-
Pipette 1.0 mL of the Substrate Solution into a cuvette.
-
Place the cuvette in a spectrophotometer with the temperature maintained at 37°C.
-
To initiate the reaction, add 100 µL of the diluted α-amylase sample to the cuvette and mix quickly.
-
Immediately start monitoring the increase in absorbance at 405 nm over a period of 3 to 5 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
A blank reaction should be performed by adding 100 µL of Assay Buffer instead of the enzyme sample to the Substrate Solution to correct for any non-enzymatic hydrolysis of the substrate.
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction progress curve.
-
Subtract the rate of the blank reaction from the rate of the sample reactions.
-
Enzyme activity can be calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol at 405 nm under the assay conditions.
Quantitative Data
| Parameter | Value | Enzyme Source | Reference |
| Substrate Concentration | 2.25 mmol/L | Human Salivary & Pancreatic | [3] |
| pH | 6.28 | Human Salivary & Pancreatic | [3] |
| Temperature | 37°C | Human Salivary & Pancreatic | [3] |
| Wavelength | 405 nm | N/A | [4] |
| Linear Range | Up to 1450 U/L | Human Serum | [3] |
Method 2: High-Performance Liquid Chromatography (HPLC) Based Assay
This method provides a highly specific and accurate measurement of α-amylase activity by directly quantifying the hydrolysis products of this compound, namely glucose and maltose (B56501).[5][6] The separation and quantification of these sugars are achieved using an HPLC system equipped with a suitable carbohydrate analysis column and a refractive index (RI) detector.
Experimental Protocol
1. Reagent Preparation:
-
Reaction Buffer: 20 mM sodium phosphate (B84403) buffer, pH 6.9, containing 6.7 mM sodium chloride.
-
Substrate Solution: Prepare a solution of this compound (e.g., 10 mg/mL) in the Reaction Buffer.
-
α-Amylase Samples: Dilute the enzyme samples in the Reaction Buffer to an appropriate concentration.
-
Stopping Reagent: 0.1 M Hydrochloric Acid (HCl).
-
Mobile Phase (for HPLC): Acetonitrile:Water (e.g., 75:25 v/v), filtered and degassed.
-
Standards: Prepare a series of standard solutions of glucose, maltose, and this compound of known concentrations in the Reaction Buffer.
2. Enzymatic Reaction:
-
In a microcentrifuge tube, combine 250 µL of the Substrate Solution with 200 µL of Reaction Buffer.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted α-amylase sample.
-
Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding 50 µL of the Stopping Reagent (0.1 M HCl).
-
Centrifuge the samples to pellet any precipitate before HPLC analysis.
3. HPLC Analysis:
-
Set up the HPLC system with a carbohydrate analysis column (e.g., an amino-based column) and a refractive index detector.
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Inject a known volume (e.g., 20 µL) of the standards and the reaction samples.
-
Identify and quantify the peaks corresponding to glucose, maltose, and this compound by comparing their retention times and peak areas to the standards.
4. Data Analysis:
-
Construct standard curves for glucose and maltose by plotting peak area against concentration.
-
Determine the concentration of glucose and maltose produced in each sample from the standard curves.
-
Calculate the rate of product formation (µmol/min) to determine the α-amylase activity.
Quantitative Data
| Parameter | Value | Enzyme Source | Reference |
| Substrate | This compound | Porcine Pancreatic α-Amylase | [7] |
| Dissociation Constant (Ks1) | Varies with conditions | Porcine Pancreatic α-Amylase | [7] |
| Dissociation Constant (Ks2) | Varies with conditions | Porcine Pancreatic α-Amylase | [7] |
Note: Kinetic constants for this compound hydrolysis are highly dependent on the specific enzyme and reaction conditions. The provided reference indicates complex kinetics with substrate inhibition.[7]
Method 3: Coupled-Enzyme Spectrophotometric Assay
This protocol describes an indirect method where the glucose produced from the hydrolysis of this compound by α-amylase is quantified using a coupled enzyme system. α-Glucosidase is added in excess to hydrolyze the maltose product to glucose, and the total glucose is then measured using a glucose oxidase-peroxidase (GOPOD) reagent. The rate of color formation is proportional to the α-amylase activity.
Experimental Protocol
1. Reagent Preparation:
-
Reaction Buffer: 50 mM Sodium Maleate buffer, pH 6.0, containing 5 mM Calcium Chloride.
-
Substrate Solution: Prepare a solution of this compound (e.g., 5 mg/mL) in the Reaction Buffer.
-
α-Glucosidase Solution: A solution of α-glucosidase (sufficiently high concentration for rapid conversion of maltose to glucose) in Reaction Buffer.
-
α-Amylase Samples: Dilute enzyme samples in Reaction Buffer.
-
GOPOD Reagent: Commercially available or prepared in-house, containing glucose oxidase, peroxidase, and a suitable chromogen (e.g., 4-aminoantipyrine).
2. Assay Procedure:
-
In a 96-well microplate, add 50 µL of the Substrate Solution to each well.
-
Add 10 µL of the α-Glucosidase Solution to each well.
-
Add 20 µL of the diluted α-amylase sample to the sample wells. For blank wells, add 20 µL of Reaction Buffer.
-
Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
After incubation, add 150 µL of GOPOD reagent to each well.
-
Incubate at 37°C for an additional 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength appropriate for the chromogen used (e.g., 510 nm for 4-aminoantipyrine).
3. Data Analysis:
-
Prepare a standard curve using known concentrations of glucose.
-
Subtract the absorbance of the blank from the sample wells.
-
Determine the amount of glucose produced in each sample well using the glucose standard curve.
-
Calculate the α-amylase activity based on the rate of glucose production.
Quantitative Data
| Parameter | Value | Enzyme Source | Reference |
| Substrate | This compound | General | Adapted from[8] |
| pH | 6.0 | General | Adapted from[8] |
| Temperature | 37°C | General | Adapted from[8] |
| Detection Wavelength | ~510 nm (depends on chromogen) | N/A | N/A |
Visualizations
Caption: Enzymatic hydrolysis of this compound by α-amylase.
Caption: Workflow for the HPLC-based α-amylase assay.
Caption: Signaling pathway for the coupled-enzyme assay.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A HPLC method for specific determination ofα-amylase and glucoamylase in complex enzymatic preparations | Semantic Scholar [semanticscholar.org]
- 7. On porcine pancreatic alpha-amylase action: kinetic evidence for the binding of two maltooligosaccharide molecules (maltose, this compound and o-nitrophenylmaltoside) by inhibition studies. Correlation with the five-subsite energy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prod-media.megazyme.com [prod-media.megazyme.com]
Application Notes and Protocols for Maltotriose Utilization in Yeast Fermentation Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the utilization of maltotriose (B133400) as a carbon source in yeast fermentation media. Understanding the mechanisms and kinetics of this compound fermentation is critical for optimizing various industrial processes, including brewing, baking, and biofuel production.
Introduction
This compound, a trisaccharide composed of three α-1,4 linked glucose units, is a significant component of starch hydrolysates used in many yeast-based industrial fermentations.[1] Unlike glucose, which is readily consumed, the utilization of this compound by Saccharomyces cerevisiae is often slower and incomplete, posing challenges to fermentation efficiency and product consistency.[2][3] This document outlines the key genetic and metabolic pathways governing this compound transport and metabolism, provides detailed experimental protocols for its study, and presents quantitative data to guide research and process development.
The primary bottleneck for this compound utilization is its transport across the yeast plasma membrane.[4] While several α-glucoside transporters exist, the AGT1 permease plays a determinant role in efficient this compound uptake.[3] Once inside the cell, this compound is hydrolyzed into glucose by intracellular α-glucosidases, encoded by MAL genes, before entering the glycolytic pathway.[5] The expression of these transporters and enzymes is tightly regulated, often being repressed in the presence of preferred sugars like glucose.[1][6]
Signaling and Metabolic Pathways
The transport and metabolism of this compound in Saccharomyces cerevisiae involves a series of regulated steps, from uptake at the cell surface to its conversion into a substrate for glycolysis.
This compound Transport and Hydrolysis Pathway
This compound is actively transported into the yeast cell via proton symporters, primarily the Agt1 permease.[3] This process is dependent on the proton gradient across the plasma membrane.[3] Once inside the cytoplasm, intracellular α-glucosidases (maltases) hydrolyze this compound into three glucose molecules, which can then be phosphorylated and enter the glycolytic pathway to produce ethanol (B145695) and carbon dioxide under anaerobic conditions.
Caption: this compound transport and intracellular hydrolysis pathway in S. cerevisiae.
Regulation of MAL Genes
The expression of genes involved in maltose (B56501) and this compound utilization, known as MAL genes, is inducible by maltose and subject to glucose repression.[7][8] A typical MAL locus consists of three genes: a transporter gene (MALx1, e.g., AGT1), an α-glucosidase gene (MALx2), and a regulatory gene (MALx3) that acts as a transcriptional activator.[5][9] The Malx3 protein, in the presence of an inducer like maltose, activates the transcription of the transporter and hydrolase genes.
Caption: Simplified diagram of MAL gene regulation by maltose and glucose.
Quantitative Data Summary
The efficiency of this compound fermentation is highly strain-dependent and influenced by the presence of other sugars. The following tables summarize key quantitative data from studies comparing yeast performance on different carbon sources.
| Yeast Strain | Carbon Source | Growth Rate (h⁻¹) | Substrate Consumption Rate (g/L/h) | Ethanol Production Rate (g/L/h) | Ethanol Yield (g/g) | Reference |
| S. cerevisiae CEN.PK2-1C | Maltose | ~0.35 | ~1.8 | ~0.8 | ~0.45 | [3] |
| S. cerevisiae CEN.PK2-1C | This compound | ~0.30 | ~1.5 | ~0.7 | ~0.46 | [3] |
| Distiller's Strain PYCC 5297 | Glucose | - | - | - | - | [1] |
| Distiller's Strain PYCC 5297 | Maltose | - | - | - | - | [1] |
| Distiller's Strain PYCC 5297 | This compound | - | - | - | - | [1] |
| Transporter | Substrate | Kₘ (mM) | Vₘₐₓ (nmol/min/mg cell) | Reference |
| Agt1 | Maltose | 20 - 35 | - | [3] |
| Agt1 | This compound | 36 ± 2 | - | [3] |
| Mal31 | Maltose | ~2 - 4 | - | |
| Mal61 | Maltose | ~2 - 4 | - | [3] |
| Mty1 | Maltose | 61 - 88 | - | [10] |
| Mty1 | This compound | 16 - 27 | - | [10] |
Experimental Protocols
Protocol 1: Comparison of Yeast Fermentation Performance on Different Carbon Sources
This protocol outlines a method for comparing the fermentation performance of a yeast strain using glucose, maltose, and this compound as the sole carbon source.
Materials:
-
Yeast strain of interest
-
Yeast extract Peptone (YP) medium base
-
Sterile glucose, maltose, and this compound solutions (e.g., 20% w/v)
-
Sterile water
-
Fermentation vessels (e.g., 250 mL flasks with airlocks)
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system for sugar and ethanol analysis
Procedure:
-
Pre-culture Preparation: Inoculate a single yeast colony into 10 mL of YP medium containing 2% of the desired pre-culture sugar (e.g., maltose to induce MAL genes).[3] Incubate at 30°C with shaking (e.g., 200 rpm) for 16-24 hours until the culture reaches the exponential growth phase.
-
Inoculation: Harvest the pre-culture cells by centrifugation, wash with sterile water, and resuspend in sterile water to a desired cell density (e.g., OD₆₀₀ of 10).
-
Fermentation Setup: Prepare fermentation media by adding the sterile sugar solutions to the YP base to a final concentration of 2% (w/v) for each sugar (glucose, maltose, this compound) in separate flasks.
-
Inoculate the fermentation media with the washed yeast cell suspension to a starting OD₆₀₀ of ~0.1.
-
Incubation: Incubate the fermentation flasks at 30°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aseptically withdraw samples from each flask.
-
Analysis:
-
Cell Growth: Measure the optical density (OD₆₀₀) of the samples using a spectrophotometer.
-
Sugar and Ethanol Concentration: Centrifuge the samples to pellet the cells. Analyze the supernatant for sugar (glucose, maltose, this compound) and ethanol concentrations using HPLC.
-
-
Data Analysis: Plot cell growth (OD₆₀₀), sugar concentration (g/L), and ethanol concentration (g/L) over time. Calculate specific growth rates, substrate consumption rates, and ethanol production rates.
Experimental Workflow
Caption: Workflow for comparing yeast fermentation on different carbon sources.
Conclusion
The ability of Saccharomyces cerevisiae to efficiently ferment this compound is a key factor in many industrial applications. The transport of this compound, primarily mediated by the Agt1 permease, is the rate-limiting step for its utilization. The expression of the necessary transporters and hydrolytic enzymes is regulated by the presence of inducer molecules like maltose and repressed by glucose. The protocols and data presented here provide a framework for researchers to investigate and optimize this compound fermentation in their specific yeast strains and process conditions. Further research into the engineering of transporter affinity and expression regulation holds promise for improving the efficiency of industrial fermentations.
References
- 1. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. byo.com [byo.com]
- 7. Intracellular Maltose Is Sufficient To Induce MAL Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of MAL gene expression in yeast: gene dosage effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Analysis of this compound Transport and Utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maltose and this compound Transporters in Brewer’s Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Maltotriose Transport in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, is a significant fermentable sugar in industrial processes such as brewing. The efficiency of this compound utilization by Saccharomyces cerevisiae is largely dependent on its transport across the plasma membrane, a critical bottleneck in fermentation.[1][2] This document provides detailed protocols for studying this compound transport in S. cerevisiae, focusing on the key transporters and regulatory mechanisms involved.
Several α-glucoside transporters have been identified in S. cerevisiae with varying affinities for this compound. These include the broad-spectrum permease Agt1p, encoded by the AGT1 gene, which is considered the primary this compound transporter in many strains.[1][3] Other transporters capable of transporting this compound include those encoded by the MAL genes (e.g., Mal31p, Mal61p), as well as Mph2p, Mph3p, and Mtt1p.[1][4] The expression of these transporters is typically induced by maltose (B56501) and this compound and repressed by glucose.[1][5]
Understanding the kinetics and regulation of these transport systems is crucial for optimizing fermentation performance and for the development of improved yeast strains for industrial applications.
Key this compound Transporters in Saccharomyces cerevisiae
| Transporter | Gene | Substrate Specificity | Key Characteristics |
| Agt1p | AGT1 | Broad (maltose, this compound, trehalose, sucrose, etc.)[1] | Considered the primary transporter of this compound in many S. cerevisiae strains.[1][3] |
| Malx1p (e.g., Mal31p, Mal61p) | MALx1 | Primarily maltose, but can transport this compound.[6][7] | Part of the MAL loci, which also include genes for maltase (MALx2) and a regulatory protein (MALx3).[3][5] |
| Mph2p/Mph3p | MPH2/MPH3 | Maltose, this compound, α-methylglucoside, turanose.[1] | Share 100% identity with each other and are induced by maltose and this compound.[1] |
| Mtt1p (or Mty1p) | MTT1 | Higher affinity for this compound than for maltose.[4] | A member of the α-glucoside transporter family, closely related to the Mal proteins.[4] |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is a standard method for directly measuring the rate of this compound transport into yeast cells using a radiolabeled substrate.[6][7]
Materials:
-
Yeast strain of interest
-
Yeast extract-peptone (YP) medium with 2% maltose (for pre-culture)
-
[U-¹⁴C]-Maltotriose
-
0.2 M Potassium phosphate (B84403) buffer (pH 4.5)
-
Ice-cold water
-
Scintillation fluid and vials
-
Microcentrifuge
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture: Inoculate the yeast strain in YP-2% maltose medium and grow to mid-log phase (OD₆₀₀ of ~0.4).
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation at 2,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold water.
-
-
Cell Resuspension: Resuspend the washed cells in 0.2 M potassium phosphate buffer (pH 4.5) to a final cell density of approximately 0.4 g dry weight/mL.
-
Uptake Assay:
-
Pre-warm the cell suspension to the desired assay temperature (e.g., 30°C).
-
Initiate the transport assay by adding [U-¹⁴C]-maltotriose to a final concentration of 0.5 mM (or a range of concentrations for kinetic analysis).
-
At specific time points (e.g., 30, 60, 90, 120 seconds), take aliquots of the cell suspension and immediately filter them through a glass fiber filter under vacuum.
-
Rapidly wash the filter with two volumes of ice-cold water to remove extracellular radiolabel.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the initial rate of uptake in nmol/min/mg of dry weight.
-
For kinetic analysis, perform the assay over a range of substrate concentrations (e.g., 0.1 to 100 mM) and determine Kₘ and Vₘₐₓ values using a Michaelis-Menten plot.[7]
-
Protocol 2: Proton (H⁺) Co-transport Assay
This compound transport in S. cerevisiae is an active process that involves the co-transport of protons (H⁺ symport).[3][4] This assay measures the initial rate of sugar-induced proton uptake as an indirect measure of transport activity.[8]
Materials:
-
Yeast strain of interest
-
Yeast growth medium (e.g., YP-2% maltose)
-
Unbuffered, distilled water
-
This compound solutions of various concentrations
-
pH meter with a recorder
-
Stirred, thermostated reaction vessel
Procedure:
-
Cell Preparation:
-
Grow and harvest yeast cells as described in Protocol 1.
-
Wash the cells twice with cold, unbuffered distilled water.
-
Resuspend the cells in unbuffered water to a high density (e.g., 30 g/L).
-
-
Assay Setup:
-
Place the cell suspension in the thermostated reaction vessel with constant stirring.
-
Allow the pH of the suspension to stabilize.
-
-
Measurement of Proton Uptake:
-
Initiate the assay by adding a known concentration of this compound to the cell suspension.
-
Record the resulting change in extracellular pH over time using the pH meter and recorder. The initial, rapid alkalinization of the medium corresponds to proton uptake.
-
-
Data Analysis:
-
Calculate the initial rate of proton uptake from the slope of the initial part of the pH curve (<10 seconds).[8]
-
Convert the rate of pH change to the rate of H⁺ uptake (nmol H⁺/min/mg of dry weight).
-
Determine kinetic parameters by measuring the initial rates of proton uptake at various this compound concentrations.
-
Quantitative Data on this compound Transport
The following table summarizes kinetic parameters for this compound transport by different S. cerevisiae transporters reported in the literature. It is important to note that experimental conditions can significantly influence these values.
| Transporter/Strain | Kₘ for this compound (mM) | Vₘₐₓ for this compound (nmol/min/mg dry weight) | Experimental Conditions | Reference |
| Agt1p | 36 ± 2 | Not specified | Low-affinity transport activity in wild-type strains. | [3] |
| Mal61p | 7.3 ± 1.2 | 43 ± 6 | High-affinity transport in a strain expressing only Mal61p. | [8] |
| Mal31p | 6.5 ± 1.0 | 45 ± 5 | High-affinity transport in a strain expressing only Mal31p. | [8] |
| Brewer's Ale Strain 3001 | 1.4 (High affinity) | Not specified | Measured using ¹⁴C-maltotriose at pH 4.3. | [9] |
| Brewer's Lager Strain 3021 | 1.3 (High affinity) | Not specified | Measured using ¹⁴C-maltotriose at pH 4.3. | [9] |
| Strain 70 (this compound-fermenting) | 20 (Low affinity) | ~180 | Active H⁺ cotransport measurement. | [10] |
| Strain B01 (Non-fermenting) | 20 (Low affinity) | ~300 | Active H⁺ cotransport measurement. | [10] |
Signaling Pathways and Experimental Workflows
This compound Transport and Regulation Pathway
The transport of this compound is tightly regulated. The MAL genes, including those encoding transporters, are induced by maltose and this compound and are subject to glucose repression.[1][5] The Malx3 protein acts as a positive regulator for the expression of the MALx1 (permease) and MALx2 (maltase) genes.[5]
Caption: Regulatory pathway of this compound transport and metabolism in S. cerevisiae.
Experimental Workflow for Kinetic Analysis of this compound Transport
This workflow outlines the key steps for determining the kinetic parameters of a specific this compound transporter.
Caption: Workflow for determining the kinetic parameters of this compound transporters.
References
- 1. mdpi.com [mdpi.com]
- 2. Maltose and this compound Transporters in Brewer's Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. journals.asm.org [journals.asm.org]
- 7. Molecular Analysis of this compound Transport and Utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing Maltotriose Utilization in Bacterial Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, is a significant carbon source for many bacteria, particularly in environments rich in starch degradation products. The ability of bacteria to efficiently transport and metabolize this compound is crucial for their growth and survival. In pathogenic bacteria, the pathways for this compound utilization can be potential targets for novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound utilization in bacterial cultures.
Core Concepts: The Maltose (B56501)/Maltodextrin System in Escherichia coli
A well-characterized model for this compound utilization is the maltose/maltodextrin system in Escherichia coli. This system is responsible for the uptake and metabolism of maltose and larger maltodextrins, including this compound.
Key Components:
-
MalE: A periplasmic maltose-binding protein that captures maltodextrins with high affinity.
-
MalF and MalG: Transmembrane proteins that form the channel of the ABC transporter.
-
MalK: The ATP-binding cassette (ABC) subunit that energizes transport through ATP hydrolysis.[1]
-
MalQ (Amylomaltase): A cytoplasmic enzyme that metabolizes maltodextrins.
-
MalP (Maltodextrin Phosphorylase): A cytoplasmic enzyme that phosphorolytically cleaves maltodextrins.
-
MalT: The transcriptional activator of the mal regulon. This compound is the natural inducer of MalT.[1][2][3]
The genes encoding these proteins are organized into several operons, collectively known as the mal regulon, and their expression is tightly regulated.
Signaling Pathway for this compound Utilization
The regulation of the mal genes is a classic example of positive control. The MalT protein, in its inactive state, is unable to activate transcription. The presence of intracellular this compound, the key inducer, triggers a conformational change in MalT, enabling it to bind to specific DNA sequences (MalT boxes) upstream of the mal promoters and activate transcription.[1][2] The transporter subunit MalK can also directly inhibit MalT when the transporter is inactive, providing a feedback mechanism.[1][2]
Experimental Protocols
Here we provide detailed protocols for key experiments to analyze this compound utilization.
Bacterial Growth Curve Analysis
This protocol is used to assess the ability of a bacterial strain to utilize this compound as a sole carbon source.
Workflow Diagram:
Protocol:
-
Prepare Minimal Medium: Prepare a suitable minimal medium (e.g., M9 minimal medium) supplemented with 0.4% (w/v) filter-sterilized this compound as the sole carbon source.[4] Also prepare a control medium with a preferred carbon source like glucose and a negative control with no carbon source.
-
Prepare Inoculum: Grow a fresh overnight culture of the bacterial strain in a rich medium (e.g., LB broth).
-
Inoculation: Wash the overnight culture cells twice with sterile phosphate-buffered saline (PBS) to remove residual medium. Inoculate the minimal medium with the washed cells to a starting optical density at 600 nm (OD600) of 0.05.
-
Incubation: Incubate the cultures at the optimal growth temperature (e.g., 37°C) with shaking (e.g., 200 rpm).[5][6]
-
Measurement: At regular time intervals (e.g., every hour), aseptically remove an aliquot of the culture and measure the OD600 using a spectrophotometer.[6][7]
-
Data Analysis: Plot the logarithm of the OD600 values against time to generate a growth curve.[5] Calculate the growth rate and doubling time from the exponential phase of the curve.
Quantification of this compound in Culture Supernatants by HPLC
This protocol allows for the direct measurement of this compound consumption from the culture medium.
Protocol:
-
Sample Collection: At various time points during the growth experiment, collect 1 ml of the bacterial culture.
-
Sample Preparation: Centrifuge the culture at high speed (e.g., 13,000 x g) for 5 minutes to pellet the cells.[8] Carefully collect the supernatant. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[9]
-
HPLC Analysis:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).[10][11]
-
Column: A column suitable for sugar analysis, such as an Aminex HPX-87H column.[12]
-
Mobile Phase: Use an appropriate mobile phase, such as 0.005 M sulfuric acid or deionized water, at a constant flow rate (e.g., 0.6 mL/min).[11]
-
Temperature: Maintain the column at a constant temperature (e.g., 65°C).
-
Injection Volume: Inject 10-20 µL of the filtered supernatant.
-
-
Data Analysis: Create a standard curve using known concentrations of this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
| Time (hours) | This compound Concentration (g/L) in Wild-Type Culture | This compound Concentration (g/L) in Mutant Culture |
| 0 | 4.0 | 4.0 |
| 2 | 3.5 | 3.9 |
| 4 | 2.1 | 3.8 |
| 6 | 0.5 | 3.7 |
| 8 | <0.1 | 3.6 |
Table 1: Example data for this compound consumption by wild-type and a transport-deficient mutant bacterial strain.
Radiolabeled this compound Uptake Assay
This is a highly sensitive method to directly measure the transport of this compound into the bacterial cells.
Protocol:
-
Cell Preparation: Grow the bacterial culture to mid-log phase in a medium containing a non-inducing carbon source (e.g., glycerol) or a medium that induces the maltose system (e.g., containing maltose). Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., M9 salts). Resuspend the cells in the same buffer to a specific cell density (e.g., OD600 of 1.0).
-
Uptake Reaction:
-
Pre-warm the cell suspension to the desired temperature (e.g., 37°C).
-
Initiate the uptake by adding radiolabeled [¹⁴C]-maltotriose to a final concentration of, for example, 100 µM.
-
At specific time intervals (e.g., 15, 30, 60, 120 seconds), take aliquots (e.g., 100 µL) of the cell suspension.
-
-
Stopping the Reaction: Immediately filter the aliquot through a 0.45 µm nitrocellulose filter under vacuum to separate the cells from the medium containing unincorporated radiolabel.
-
Washing: Quickly wash the filter with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filter in a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.[13]
-
Data Analysis: Convert the counts per minute (CPM) to moles of this compound transported per unit time per number of cells (or mg of protein).
| Strain | Transport Rate (nmol/min/mg protein) |
| Wild-Type | 15.2 ± 1.8 |
| malE mutant | 0.8 ± 0.2 |
| malG mutant | 0.5 ± 0.1 |
| malK mutant | 0.3 ± 0.1 |
Table 2: Example data for the rate of [¹⁴C]-maltotriose uptake in wild-type and various mal mutant strains.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is used to quantify the transcript levels of genes involved in this compound utilization, such as malE, malK, and malT.
Protocol:
-
Bacterial Culture and Induction: Grow the bacterial culture to mid-log phase in a minimal medium with a non-inducing carbon source. Split the culture and induce one part with a specific concentration of this compound (e.g., 1 mM) for a defined period (e.g., 30 minutes). The uninduced culture serves as a control.
-
RNA Extraction: Harvest the cells from both induced and uninduced cultures by centrifugation. Immediately extract total RNA using a commercial RNA purification kit or a standard method like Trizol extraction. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (malE, malK, etc.) and a reference gene (e.g., rrsA, gyrB).[14]
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis to verify product specificity.[3]
-
-
-
Data Analysis: Calculate the relative fold change in gene expression in the induced sample compared to the uninduced control using the ΔΔCt method.
| Gene | Fold Change in Expression (this compound Induced vs. Uninduced) |
| malE | 150 ± 25 |
| malK | 120 ± 18 |
| malT | 2.5 ± 0.5 |
| lacZ (control) | 1.1 ± 0.2 |
Table 3: Example qPCR data showing the fold change in expression of mal genes upon induction with this compound.
Analysis of mal Gene Expression using a mal-lacZ Reporter Fusion
This protocol provides a colorimetric method to assess the activity of mal promoters in response to this compound.
Protocol:
-
Strain Construction: Construct a bacterial strain carrying a reporter fusion where a mal promoter (e.g., the malE promoter) is fused to the lacZ gene, which encodes β-galactosidase.
-
Culture and Induction: Grow the reporter strain in a minimal medium with a non-inducing carbon source to mid-log phase. Induce the culture with varying concentrations of this compound for a set period.
-
Cell Lysis: Harvest the cells and lyse them to release the cytoplasmic contents, including the β-galactosidase enzyme. This can be done using chemical methods (e.g., with chloroform (B151607) and SDS) or enzymatic methods (e.g., with lysozyme).[2][15]
-
β-Galactosidase Assay:
-
Add the cell lysate to a reaction buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG), a colorless substrate for β-galactosidase.[16]
-
Incubate the reaction at a constant temperature (e.g., 28°C or 37°C).[2]
-
β-galactosidase will cleave ONPG into galactose and o-nitrophenol, which is yellow.
-
Stop the reaction after a specific time by adding a high pH solution (e.g., sodium carbonate).[2]
-
-
Measurement and Calculation: Measure the absorbance of the yellow o-nitrophenol at 420 nm. Calculate the β-galactosidase activity in Miller units, which normalizes the activity to the cell density and reaction time.[16]
| This compound Concentration (mM) | β-Galactosidase Activity (Miller Units) |
| 0 | 5 ± 1 |
| 0.01 | 50 ± 8 |
| 0.1 | 450 ± 50 |
| 1.0 | 1200 ± 150 |
| 10.0 | 1250 ± 160 |
Table 4: Example data from a β-galactosidase assay showing the induction of the malE promoter by different concentrations of this compound.
Conclusion
The methods described in these application notes provide a robust framework for the detailed analysis of this compound utilization in bacteria. By combining growth analysis, direct measurement of substrate consumption, transport assays, and gene expression studies, researchers can gain a comprehensive understanding of the physiological and molecular mechanisms governing the use of this important carbon source. This knowledge is fundamental for basic research in bacterial metabolism and has significant potential for the development of novel antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 3. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 7. Impact of Carbon Source on Bacterial Cellulose Network Architecture and Prolonged Lidocaine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocol [science.umd.edu]
- 9. lcms.cz [lcms.cz]
- 10. A Comparative Analysis of Methods for Quantitation of Sugars during the Corn-to-Ethanol Fermentation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to measure ß-galactosidase in Drosophila extracts using a CPRG assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel reference genes for quantifying transcriptional responses of Escherichia coli to protein overexpression by quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. faculty.salisbury.edu [faculty.salisbury.edu]
Application Notes & Protocols: Separation of Maltotriose using Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique widely used for the separation and qualitative or semi-quantitative analysis of carbohydrates, including oligosaccharides like maltotriose (B133400).[1][2][3] Its versatility allows for easy modification of both the stationary and mobile phases to optimize the separation of highly polar molecules such as sugars.[2] This document provides a detailed protocol for the separation of this compound from other sugars using TLC, covering stationary phase selection, mobile phase optimization, sample preparation, and visualization techniques.
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents). For carbohydrates like this compound, which are highly polar, the separation is typically achieved on polar stationary phases like silica (B1680970) gel or cellulose (B213188).[2][4] The choice of mobile phase is crucial for achieving good resolution between structurally similar sugars.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful separation of this compound using TLC.
1. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates are recommended.[5][6] Alternatively, cellulose plates can be used.[4]
-
Standards: this compound, glucose, maltose, and other relevant oligosaccharide standards.
-
Solvents for Mobile Phase (HPLC grade):
-
n-Butanol
-
Isopropanol
-
Ethanol
-
Ethyl acetate
-
Acetone
-
Acetic acid
-
Deionized water
-
-
Sample Preparation:
-
Deionized water or a suitable buffer to dissolve the samples.
-
-
Visualization Reagent:
-
N-(1-naphthyl)ethylenediamine-sulfuric acid spray: Dissolve 0.6 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 190 ml of methanol and add 10 ml of concentrated sulfuric acid.[7]
-
Anisaldehyde-sulfuric acid reagent: A versatile reagent for visualizing sugars.
-
Diphenylamine-aniline-phosphoric acid reagent: A mixture of 1 gram diphenylamine (B1679370) and 1 ml of aniline (B41778) in 100 ml acetone, further mixed with 85% orthophosphoric acid (10:1 v/v) before use.[3]
-
-
Equipment:
-
Micropipettes or capillaries for spotting
-
TLC developing chamber
-
Drying oven or heat gun
-
Spraying bottle for visualization reagent
-
UV lamp (if using fluorescent plates)
-
Camera or densitometer for documentation and quantification
-
2. Detailed Methodology
Step 1: Preparation of the TLC Plate
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.
-
Using a pencil, gently draw a faint origin line about 1.5 - 2.0 cm from the bottom of the plate.[7]
-
Mark the positions for sample application along the origin line, ensuring they are at least 1 cm apart.[7]
Step 2: Sample Preparation
-
Prepare standard solutions of this compound, glucose, maltose, and other relevant sugars at a concentration of approximately 1-5 mg/mL in deionized water.
-
Dissolve the unknown sample in a suitable solvent, ensuring the concentration is within a similar range.
Step 3: Spotting the Plate
-
Using a micropipette or capillary tube, apply 1-2 µL of each standard and sample solution onto the marked positions on the origin line.
-
Allow the spots to dry completely. For less concentrated samples, the application can be repeated on the same spot, allowing the solvent to evaporate between applications.[7]
Step 4: Preparation of the Developing Chamber and Mobile Phase
-
Choose an appropriate mobile phase from the table below. A commonly used solvent system for oligosaccharides is a mixture of n-butanol, isopropanol, and water.[8]
-
Pour the selected mobile phase into the TLC developing chamber to a depth of about 0.5 - 1 cm.
-
Place a piece of filter paper soaked in the mobile phase inside the chamber to ensure saturation of the atmosphere with solvent vapors, which improves the resolution of the separation.[7]
-
Close the chamber and allow it to equilibrate for at least 30 minutes.[7]
Step 5: Development of the Chromatogram
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the origin line is above the level of the mobile phase.
-
Close the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front has reached about 1 cm from the top of the plate.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood. For certain solvent systems, double development can be employed to improve separation, where the plate is dried and then placed back into the same solvent for a second run.[3][8]
Step 6: Visualization
-
Evenly spray the dried plate with the chosen visualization reagent.[7]
-
Heat the plate in an oven or with a heat gun at approximately 100-120°C for 5-10 minutes, or until colored spots appear.[5][7] Carbohydrates typically appear as dark spots.
Step 7: Analysis and Quantification
-
Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Identify the components in the unknown sample by comparing their Rf values and colors to those of the standards.
-
For semi-quantitative analysis, compare the size and intensity of the sample spots with those of the standard spots.
-
For more precise quantification, the spots can be scraped from the plate and the compound eluted for further analysis, or the plate can be analyzed using a densitometer or image analysis software.[1]
Data Presentation
The separation of this compound and other sugars is highly dependent on the composition of the mobile phase. The following table summarizes various solvent systems and the reported Rf value for this compound.
| Stationary Phase | Mobile Phase (v/v/v) | This compound Rf Value | Other Sugars Separated | Reference |
| Silica Gel | n-butanol : Isopropanol : Water (3:12:4) | ~0.45 (apparent) | Malto-oligosaccharides (up to G8) | [8] |
| Silica Gel | n-butanol : Methanol : Water (8:4:3) | Not specified | Glucose, Maltose, Maltotetraose to Maltoheptaose | [5] |
| Silica Gel | Chloroform : Acetic Acid : Water (3:3.5:0.5) | Not specified | Glucose, Fructose, Sucrose, Raffinose | [3] |
| Silica Gel | Acetone : Ethyl Acetate : Water (15:3:4) | 0.34 | A wide range of mono- and oligosaccharides | [9] |
| Cellulose | n-butanol : Acetone : Diethylamine : Water (10:10:2:6) | Not specified | Lactose, Sucrose, Glucose | [10] |
Diagrams
References
- 1. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Product Analysis of Starch Active Enzymes by TLC [en.bio-protocol.org]
- 7. Product Analysis of Starch Active Enzymes by TLC [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. books.rsc.org [books.rsc.org]
- 10. ijcrr.com [ijcrr.com]
Application Notes and Protocols: Maltotriose as a Standard for Carbohydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, is a crucial standard in the analytical testing of carbohydrates.[1] It is naturally produced during the digestion of starch by α-amylase.[1] In the pharmaceutical, food, and beverage industries, accurate quantification of carbohydrates is essential for quality control, nutritional labeling, and formulation development. This compound's well-defined structure and properties make it an excellent calibrant for various analytical techniques. These application notes provide detailed protocols for the use of this compound as a standard in common carbohydrate analysis methods.
Properties of this compound as a Standard
This compound is a white, crystalline powder soluble in water.[2][3] As a reducing sugar, it can participate in the Maillard browning reaction.[2] Its physical and chemical properties are pivotal to its role as an analytical standard.
| Property | Description | Source(s) |
| Molecular Formula | C18H32O16 | [1] |
| Molar Mass | 504.438 g/mol | [1] |
| Sweetness | Approximately 30-32% that of sucrose (B13894). | [2][4] |
| Hygroscopicity | Possesses good water vapor absorption and retention capabilities. | [4] |
| Heat and Acid Resistance | More stable under acidic and high-temperature conditions compared to sucrose and glucose. | [4] |
| Biological Source | Plant-derived. | [3] |
I. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the direct analysis of carbohydrates without the need for derivatization.[5] The weakly acidic nature of carbohydrates allows for their separation on a strong anion-exchange column at high pH.[5]
Experimental Protocol:
1. Standard Preparation:
-
This compound Stock Standard (1000 mg/L): Accurately weigh 100 mg of high-purity this compound. Dissolve it in 100 mL of deionized water in a calibrated volumetric flask and mix thoroughly. This solution can be stored at 4°C for up to one month.[5]
-
Calibration Standards: Prepare a series of calibration standards by sequential dilution of the stock solution. Typical concentration ranges for trisaccharides like this compound are 1 to 20 mg/L.[6]
2. Sample Preparation:
-
Samples should be diluted with deionized water to fall within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
3. HPAEC-PAD System and Conditions:
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Quantify the amount of this compound in the unknown samples by comparing their peak areas to the calibration curve.
Data Presentation:
Table 1: Typical HPAEC-PAD Conditions for this compound Analysis
| Parameter | Value | Source(s) |
| Column | Dionex CarboPac PA10 (4 x 250 mm) | [6] |
| Guard Column | Dionex CarboPac PA10 (4 x 50 mm) | [6] |
| Eluent A | 100 mM Sodium Hydroxide (B78521) | [7] |
| Eluent B | 1 M Sodium Acetate (B1210297) in 100 mM NaOH | [7] |
| Gradient | 0-60 min, 15-55% B | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Injection Volume | 10 µL | [7] |
| Temperature | 30 °C | [7] |
| Detection | Pulsed Amperometric Detection (PAD) | [5] |
II. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a widely used method for the analysis of sugars. While not as sensitive as HPAEC-PAD, it is a robust and reliable technique.
Experimental Protocol:
1. Standard Preparation:
-
This compound Stock Standard (10 mg/mL): Prepare a stock solution by dissolving 100 mg of this compound in 10 mL of deionized water.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution. A typical concentration range for HPLC-RID analysis is 125 to 1000 mg/L.[8]
2. Sample Preparation:
-
Samples should be diluted with the mobile phase to fall within the linear range of the detector.
-
Filtration of the sample through a 0.45 µm filter is recommended before injection.
3. HPLC-RID System and Conditions:
-
Column: A column suitable for carbohydrate analysis, such as a Shodex SUGAR KS-801, is recommended.[9]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).[6] For some columns, deionized water alone can be used.[9]
-
Flow Rate: A typical flow rate is between 0.35 and 1.0 mL/min.[6][9]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 80 °C.[9]
-
Detection: Refractive Index (RI) Detector.[3]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation:
Table 2: Typical HPLC-RID Conditions for this compound Analysis
| Parameter | Value | Source(s) |
| Column | Shodex SUGAR KS-801 (8.0 mm I.D. x 300 mm) | [9] |
| Mobile Phase | Deionized Water | [9] |
| Flow Rate | 0.35 mL/min | [9] |
| Injection Volume | 20 µL | [9] |
| Column Temperature | 80 °C | [9] |
| Detector | Refractive Index (RI) | [3] |
III. Enzymatic Assay (α-Amylase Inhibition)
While direct enzymatic assays for this compound quantification are less common, its structural analog, maltotriitol, can be quantified by its inhibitory effect on α-amylase.[10] This principle can be adapted for comparative studies involving this compound. The assay measures the reduction in the rate of starch hydrolysis by α-amylase in the presence of the inhibitor.[10]
Experimental Protocol:
1. Reagent Preparation:
-
This compound Standard Solutions (0-10 mM): Prepare a 100 mM stock solution of this compound in deionized water. Perform serial dilutions to obtain standard concentrations.[10]
-
Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of sodium phosphate (B84403) buffer (pH 6.9).
-
α-Amylase Solution: Prepare a solution of α-amylase in sodium phosphate buffer. The exact concentration will need to be optimized for the specific enzyme activity.
-
3,5-Dinitrosalicylic Acid (DNS) Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of deionized water with gentle heating. In a separate beaker, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 mL of deionized water. Mix the two solutions and bring the final volume to 100 mL with deionized water.[10]
2. Assay Procedure:
-
To a series of test tubes, add 250 µL of the 1% starch solution.
-
Add 50 µL of the appropriate this compound standard, sample, or deionized water (for the control).
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 200 µL of the α-amylase solution. For the blank, add 200 µL of buffer instead of the enzyme.
-
Incubate at 37°C for exactly 10 minutes.
-
Stop the reaction by adding 500 µL of the DNS reagent.
-
Heat the tubes in a boiling water bath for 5 minutes to allow for color development.
-
Cool the tubes to room temperature and add 5 mL of deionized water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
3. Data Analysis:
-
Calculate the percentage of α-amylase inhibition for each this compound concentration.
-
Create a standard curve by plotting the percentage of inhibition against the this compound concentration.
-
Determine the inhibitory effect of the unknown samples by comparing their percentage of inhibition to the standard curve.
Visualizations
Caption: HPAEC-PAD workflow for carbohydrate analysis.
Caption: HPLC-RID workflow for carbohydrate analysis.
Caption: Enzymatic assay workflow for α-amylase inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Uses, Calories, Glycemic Index [nutrientsreview.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. shodex.com [shodex.com]
- 10. benchchem.com [benchchem.com]
Application of Maltotriose in Plant Cell Culture Media: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a carbohydrate source is a critical factor in the formulation of plant cell culture media, profoundly influencing cell growth, differentiation, and the production of secondary metabolites. While sucrose (B13894) is the most conventionally used carbon source, research has demonstrated that other sugars can offer significant advantages for specific applications and plant species.[1] This document explores the application of maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, in plant cell culture media. It aims to provide a comprehensive overview of the current, albeit limited, research and offers a comparative perspective with more commonly used sugars like maltose (B56501).
The Role of Carbohydrates in Plant Cell Culture
Carbohydrates in plant tissue culture media serve three primary functions:
-
Energy and Carbon Source: As plant cells in vitro are often heterotrophic with limited photosynthetic capability, they rely on the media for the energy required for cellular processes and the carbon skeletons for biosynthesis.[1]
-
Osmotic Regulation: The concentration of sugars in the medium plays a crucial role in maintaining the osmotic potential, which affects water uptake and cell turgor.[1]
-
Signaling Molecule: Sugars are not merely nutrients; they also act as signaling molecules that can influence gene expression and interact with hormonal pathways to direct developmental processes such as organogenesis and embryogenesis.[1][2]
This compound as a Carbon Source: Current Research and Limitations
Direct research on the application of this compound as a primary carbon source in plant cell culture is scarce. However, a significant study documented in a patent on enhanced somatic embryogenesis provides a critical data point. In experiments with alfalfa (Medicago sativa), this compound was found to be ineffective at inducing somatic embryogenesis.
Table 1: Effect of Various Carbohydrate Sources on Alfalfa Somatic Embryogenesis
| Carbohydrate Source | Concentration (% w/v) | Number of Embryos (as % of Sucrose) |
| Sucrose | 3% | 100 |
| Maltose | 1% | 108 |
| Maltose | 3% | 182 |
| Malt extract | 1% | 81 |
| Malt extract | 3% | 189 |
| This compound | 1% | 0 |
| This compound | 3% | 1 |
| Soluble starch | 1% | 32 |
| Soluble starch | 3% | 36 |
| Amylose | 1% | 0 |
| Amylose | 3% | 0 |
| Fructose | 1% | 101 |
This data clearly indicates that under the tested conditions, this compound did not support somatic embryo formation in alfalfa, in stark contrast to maltose which significantly enhanced it.
While this result is specific to one species and one developmental pathway, the lack of published studies demonstrating a beneficial effect of this compound suggests it may not be a readily metabolized or effective signaling molecule for many plant cell cultures.
Comparative Analysis: this compound vs. Maltose
The contrasting effect of this compound and maltose in the aforementioned study is noteworthy. Maltose, a disaccharide of glucose, has been shown to be a superior carbon source to sucrose in several plant species for promoting somatic embryogenesis and regeneration.[3][4] For instance, in rice, media supplemented with maltose showed a low incidence of callus browning and was considered the best carbon source for efficient callus culture.[3] Similarly, in Urochloa brizantha, maltose was more efficient than sucrose for plant regeneration.[4]
The reasons for the differential effects between maltose and this compound are not fully elucidated in the context of plant cell culture. It could be related to several factors:
-
Cellular Uptake: Plant cells may lack efficient transporters for this compound.
-
Enzymatic Digestion: The ability of plant cells to hydrolyze this compound into glucose may be limited compared to their ability to break down maltose.
-
Signaling Properties: this compound may not be recognized by the sugar sensing and signaling pathways that trigger developmental programs like embryogenesis.
The Broader Context: Malto-oligosaccharides and Maltodextrins
While pure this compound has shown limited utility, broader categories of glucose oligomers have been explored. Malto-oligosaccharides (MOS), which are a mixture of α-1,4 linked glucose units of varying lengths, and maltodextrins (DE < 20), have applications in various industries and are also suitable for plant tissue culture.[5][6] Maltodextrin has been shown to be non-toxic and supports the growth of actively growing shoots and callus.[5] It is possible that the beneficial effects observed with some malto-oligosaccharide mixtures are due to the presence of shorter oligosaccharides like maltose, or a synergistic effect of different chain lengths.
Experimental Protocols
Given the lack of positive data, a detailed protocol for the application of this compound for promoting growth or differentiation cannot be provided. However, for researchers wishing to investigate the effects of this compound in their specific plant system, a general protocol for testing a novel carbohydrate source is outlined below.
General Protocol for Evaluating this compound in Plant Cell Culture
Objective: To determine the effect of this compound as a carbon source on callus induction and proliferation, or somatic embryogenesis, in comparison to standard sugars like sucrose and maltose.
Materials:
-
Plant explants of choice (e.g., leaf discs, stem segments, immature embryos)
-
Basal medium (e.g., Murashige and Skoog (MS), Gamborg's B5)
-
Plant growth regulators (as required for the specific process, e.g., 2,4-D for callus induction)
-
Sucrose
-
Maltose
-
This compound (ensure high purity, ≥90%)[7]
-
Gelling agent (e.g., agar, gellan gum)
-
Sterile petri dishes or culture vessels
-
Sterile water
-
pH meter
-
Autoclave
-
Laminar flow hood
Methodology:
-
Media Preparation:
-
Prepare the desired basal medium (e.g., MS) with all inorganic salts, vitamins, and plant growth regulators.
-
Divide the basal medium into separate flasks for each carbohydrate treatment.
-
Add the respective carbohydrate (sucrose, maltose, or this compound) to each flask. It is recommended to test a range of concentrations, for example, 1%, 2%, and 3% (w/v). It is also best practice to compare on a molar basis to account for differences in molecular weight.[1]
-
Adjust the pH of each medium to the desired level (typically 5.7-5.8) before adding the gelling agent.
-
Add the gelling agent and heat to dissolve.
-
Dispense the media into culture vessels.
-
Sterilize the media by autoclaving at 121°C for 15-20 minutes.
-
-
Explant Preparation and Inoculation:
-
Select healthy plant material for explants.
-
Surface sterilize the explants using standard procedures (e.g., washing with detergent, immersion in ethanol, and treatment with a sodium hypochlorite (B82951) solution), followed by rinsing with sterile distilled water.
-
Under aseptic conditions in a laminar flow hood, excise the explants to the desired size.
-
Inoculate the explants onto the prepared media, ensuring good contact with the surface.
-
-
Incubation:
-
Seal the culture vessels.
-
Incubate the cultures under appropriate conditions of light (or dark) and temperature for the specific plant species and developmental process being studied.
-
-
Data Collection and Analysis:
-
Over a period of several weeks, observe the cultures regularly.
-
Record qualitative data such as callus morphology, color, and signs of differentiation.
-
Collect quantitative data, which may include:
-
Callus induction frequency (%)
-
Callus fresh and dry weight (g)
-
Number of somatic embryos per explant
-
Regeneration frequency (%)
-
-
Statistically analyze the data to determine significant differences between the treatments.
-
Signaling Pathways and Visualization
Currently, there is no specific information available on plant cell signaling pathways that are directly activated by this compound. Sugar signaling in plants is a complex network, with well-established pathways for sucrose and glucose.[8] For instance, hexokinase acts as a glucose sensor, and various transcription factors are involved in mediating sugar responses.[2] It is plausible that if this compound is metabolized, the resulting glucose would feed into these known pathways. However, the lack of a developmental response in some cases suggests that this compound itself may not be an effective signaling molecule.
Below are generalized diagrams illustrating a basic experimental workflow for testing carbohydrates and a conceptual sugar signaling pathway.
Conclusion and Future Perspectives
Based on the currently available scientific literature, the application of this compound as a primary carbon source in plant cell culture media is not well-supported and, in the case of alfalfa somatic embryogenesis, has been shown to be inhibitory. In contrast, maltose has demonstrated significant benefits in various systems.
For researchers and professionals in drug development and plant biotechnology, the key takeaways are:
-
This compound is not a recommended starting point for media optimization. The limited and negative data suggest that other carbohydrates are more likely to yield successful outcomes.
-
Maltose remains a promising alternative to sucrose, particularly for somatic embryogenesis and regeneration in recalcitrant species.
-
Further research is needed to understand the metabolic fate and potential signaling roles of this compound and other oligosaccharides in a wider range of plant species and culture systems. It is possible that this compound could have specific effects on secondary metabolite production or other cellular processes not yet investigated.
When formulating plant cell culture media, it is crucial to approach the selection of a carbon source with empirical testing, as the optimal sugar and its concentration can be highly dependent on the plant species, explant type, and desired outcome.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. Sugar coordinates plant defense signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.sld.cu [scielo.sld.cu]
- 5. Maltodextrin - Lifeasible [lifeasible.com]
- 6. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Lifeasible [lifeasible.com]
- 8. Sucrose signaling in plants: A world yet to be explored - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Inefficient Maltotriose Transport in Yeast
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with inefficient maltotriose (B133400) transport in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: Why is my yeast strain exhibiting poor or no growth on this compound as the sole carbon source?
A1: Several factors can contribute to poor growth on this compound. The primary reason is often the absence or low expression of an efficient this compound transporter. The AGT1 permease is the principal transporter for this compound in S. cerevisiae.[1][2][3] Strains lacking a functional AGT1 gene will struggle to utilize this compound effectively.[1][3] Additionally, even if AGT1 is present, its expression can be repressed by the presence of glucose.[4]
Q2: My yeast ferments maltose (B56501) efficiently, but is slow or incomplete when fermenting this compound. What is the molecular basis for this difference?
A2: Maltose and this compound are transported into the yeast cell by different permeases with varying efficiencies. While several transporters, encoded by the MAL genes (e.g., MALx1), exhibit high affinity for maltose, they are generally inefficient at transporting this compound.[1][3] The AGT1 transporter, on the other hand, can transport both sugars but has a lower affinity for this compound compared to maltose.[1][5] This difference in transporter affinity and specificity is a major reason for the sequential and often incomplete utilization of this compound after maltose depletion.
Q3: What is the role of the AGT1 permease in this compound transport?
A3: The AGT1 permease is an α-glucoside-H+ symporter that plays a crucial role in the transport of various α-glucosides, including maltose and this compound.[1][6] It is considered the only fully competent this compound permease in many S. cerevisiae strains, making it essential for efficient this compound fermentation.[1][3] Deletion of the AGT1 gene significantly impairs or abolishes the yeast's ability to take up and ferment this compound.[1]
Q4: How can I improve this compound transport and fermentation in my yeast strain?
A4: A common and effective strategy is to enhance the expression of the AGT1 permease. This can be achieved by transforming the yeast with a plasmid containing the AGT1 gene under the control of a strong, constitutive promoter.[5][7][8][9] Additionally, supplementing the growth medium with magnesium (e.g., 20 mmol l-1) has been shown to improve this compound fermentation.[5][7][8][9]
Q5: Are there other transporters besides AGT1 that can import this compound?
A5: Yes, other transporters have been identified, although their efficiency can vary between yeast strains. The MPH2 and MPH3 genes encode permeases that can transport this compound.[8] In some industrial strains, particularly lager yeasts (Saccharomyces pastorianus), a specific this compound transporter, encoded by the MTT1 (or MTY1) gene, has been characterized and shows a higher affinity for this compound than for maltose.[10]
Troubleshooting Guides
Issue 1: No or Slow Growth on this compound Medium
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Absence of a functional this compound transporter (e.g., AGT1) | 1. Genomic DNA PCR: Screen for the presence of the AGT1 gene. 2. Gene Expression Analysis (RT-qPCR): Quantify the transcript levels of AGT1 and other potential this compound transporter genes (MPH2, MPH3, MTT1). | Identification of the genetic basis for the lack of transport. |
| Glucose Repression | 1. Media Composition: Ensure that the medium is free of glucose or other readily metabolizable sugars. 2. Pre-culturing: Pre-culture the yeast in a medium containing maltose to induce the expression of maltose/maltotriose transporters. | Improved growth on this compound due to the derepression and induction of transporter genes. |
| Suboptimal Fermentation Conditions | 1. pH Optimization: Adjust the pH of the medium to the optimal range for your yeast strain (typically pH 4.5-5.5). 2. Temperature Control: Maintain the optimal fermentation temperature for your strain. | Enhanced growth and fermentation rates. |
| Low Cell Viability | 1. Viability Staining: Perform a cell viability assay (e.g., methylene (B1212753) blue or trypan blue staining) to assess the health of the inoculum. | Confirmation that a sufficient number of viable cells are being used for the experiment. |
Issue 2: Incomplete this compound Fermentation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Affinity of Transporters for this compound | 1. Overexpression of AGT1: Transform the yeast with a high-copy plasmid expressing AGT1 under a strong constitutive promoter. 2. Investigate Alternative Transporters: If working with lager strains, screen for and potentially overexpress the MTT1 gene. | Increased rate and completeness of this compound fermentation. |
| Inhibitory Effects of Ethanol (B145695) | 1. Monitor Ethanol Concentration: Measure ethanol levels throughout the fermentation. 2. Use Ethanol-Tolerant Strains: If high ethanol concentrations are inhibitory, consider using a more ethanol-tolerant yeast strain. | Identification of ethanol toxicity as a limiting factor and mitigation through strain selection. |
| Nutrient Limitation | 1. Magnesium Supplementation: Add magnesium sulfate (B86663) (final concentration of 20 mmol l-1) to the fermentation medium.[5][7][8][9] 2. Nitrogen Source: Ensure the medium contains a sufficient amount of a readily available nitrogen source. | Improved fermentation performance due to the alleviation of nutrient limitations. |
Data Presentation
Table 1: Kinetic Parameters of Key α-Glucoside Transporters in Saccharomyces cerevisiae
| Transporter | Substrate | Km (mM) | Reference(s) |
| Agt1p | Maltose | ~20-35 | [1] |
| This compound | ~36 | [1][2][3] | |
| Trehalose | ~8 | [1] | |
| Sucrose | ~8 | [1] | |
| Malx1p (e.g., Mal21p, Mal61p) | Maltose | ~2-5 | [1][3] |
| This compound | Inefficient transport | [1][3] | |
| Mtt1p (Mty1p) | This compound | ~16-27 | [10] |
| Maltose | ~61-88 | [10] |
Experimental Protocols
Protocol 1: Yeast Transformation with AGT1 Expression Plasmid
This protocol describes the transformation of S. cerevisiae with a plasmid carrying the AGT1 gene for enhanced this compound transport, based on the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
Materials:
-
Yeast strain to be transformed
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile deionized water
-
1 M Lithium Acetate (LiAc)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
AGT1 expression plasmid
-
PEG solution (40% PEG 3350, 0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Selective agar (B569324) plates (e.g., SC-Ura for a URA3-marked plasmid)
-
Sterile centrifuge tubes and microtubes
Procedure:
-
Inoculate a 5 mL culture of the yeast strain in YPD and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of 0.1 M LiAc and transfer to a microfuge tube.
-
Pellet the cells and remove the supernatant. Resuspend the cells in 400 µL of 0.1 M LiAc.
-
In a new microfuge tube, combine 1 µg of the AGT1 plasmid, 50 µg of single-stranded carrier DNA, and 100 µL of the competent yeast cell suspension.
-
Add 600 µL of the PEG solution and vortex to mix thoroughly.
-
Incubate at 42°C for 40 minutes (heat shock).
-
Pellet the cells by centrifugation at 8000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 200 µL of sterile water.
-
Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until transformants appear.
Protocol 2: Sugar Uptake Assay
This protocol allows for the measurement of this compound uptake rates in yeast cells.
Materials:
-
Yeast cells grown to mid-log phase in appropriate medium
-
Wash buffer (e.g., ice-cold sterile water or phosphate-buffered saline)
-
Assay buffer (e.g., 100 mM Tris-succinate, pH 5.0)
-
Radiolabeled [14C]-maltotriose or a colorimetric substrate like p-nitrophenyl-α-D-maltotrioside
-
Stop solution (e.g., ice-cold wash buffer with 100 mM HgCl2)
-
Scintillation vials and scintillation fluid (for radiolabeled substrate) or a spectrophotometer (for colorimetric substrate)
-
Filtration apparatus with glass fiber filters
Procedure:
-
Harvest yeast cells by centrifugation and wash twice with ice-cold wash buffer.
-
Resuspend the cells in the assay buffer to a known cell density (e.g., 10^8 cells/mL).
-
Equilibrate the cell suspension at the desired assay temperature (e.g., 30°C) for 5 minutes.
-
Initiate the uptake by adding the labeled this compound to the cell suspension.
-
At specific time points (e.g., 15, 30, 45, 60 seconds), take aliquots of the cell suspension and immediately add them to the stop solution.
-
Rapidly filter the cell suspension through a glass fiber filter and wash the filter with an excess of ice-cold wash buffer to remove extracellular substrate.
-
If using a radiolabeled substrate, place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
If using a colorimetric substrate, the amount of product released can be measured in the supernatant after pelleting the cells, following the specific instructions for that substrate.
-
Calculate the rate of uptake based on the amount of substrate taken up over time, normalized to the cell density.
Protocol 3: Determination of Ethanol Concentration in Fermentation Broth
This protocol provides a spectrophotometric method to determine the ethanol concentration in a fermentation sample.
Materials:
-
Fermentation broth samples
-
Potassium dichromate solution (e.g., 3.4 g/L in 5 M H2SO4)
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of ethanol (e.g., 0% to 10% v/v).
-
Centrifuge the fermentation broth samples to pellet the yeast cells.
-
Take a known volume of the supernatant.
-
For each sample and standard, mix a small volume (e.g., 20 µL) with the potassium dichromate solution in a microplate well or cuvette.
-
Incubate the reaction at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).
-
Allow the samples to cool to room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) using a spectrophotometer.
-
Determine the ethanol concentration of the unknown samples by comparing their absorbance to the standard curve.
Visualizations
Caption: this compound transport and metabolism in Saccharomyces cerevisiae.
References
- 1. ableweb.org [ableweb.org]
- 2. Yeast Assay Protocol | Technical Note 185 [denovix.com]
- 3. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast transformation [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Improvement of this compound fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yeast Transformation Kit [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving Maltotriose Fermentation Yield in Industrial Yeast Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving maltotriose (B133400) fermentation yield in industrial yeast strains.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during your this compound fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound utilization | Yeast strain lacks efficient this compound transporters. | Screen for strains known to utilize this compound effectively or genetically engineer the strain to express efficient transporters like AGT1 or MTT1.[1][2][3][4] |
| Insufficient expression of transporter genes. | Overexpress key transporter genes such as AGT1 using a strong, constitutive promoter.[1][2][3] | |
| Repression of this compound transport by glucose. | Ensure glucose is depleted from the medium before expecting significant this compound uptake. Most yeast strains will consume glucose first.[4][5] | |
| Slow this compound fermentation | Suboptimal fermentation conditions. | Optimize parameters such as temperature, pH, and nutrient availability. For example, lager strains may ferment more efficiently at lower temperatures.[5] |
| Insufficient nutrient levels. | Supplement the medium with key nutrients. For instance, adding magnesium (e.g., 20 mmol/L) can enhance this compound fermentation.[1][2][3] | |
| Low transporter affinity for this compound. | Consider using yeast strains expressing transporters with a higher affinity for this compound, such as those with the MTT1 gene, especially for low-temperature fermentations.[5][6] | |
| Incomplete this compound fermentation | Inhibition of this compound transport by maltose (B56501). | Maltose is often the preferred substrate and can competitively inhibit this compound uptake.[7] Strains with transporters that have a high affinity for this compound can mitigate this issue. |
| Deteriorating yeast health in late-stage fermentation. | Ensure optimal yeast pitching rates and wort oxygenation to maintain yeast viability throughout the fermentation process.[5] | |
| Off-flavors in the final product | Contamination with wild yeast or bacteria. | Implement strict aseptic techniques throughout the experimental workflow. |
| Stressed yeast producing undesirable sulfur compounds. | Ensure proper nutrition and aeration (at the start of fermentation) to minimize yeast stress.[8] |
Frequently Asked Questions (FAQs)
Yeast Strain Selection and Genetics
Q1: My yeast strain is not fermenting this compound. What is the most likely genetic reason?
A1: The most common reason is the absence or low expression of efficient α-glucoside transporters capable of importing this compound into the cell. The primary transporter responsible for this compound uptake in many Saccharomyces cerevisiae strains is the AGT1 permease.[1][2][9] Strains lacking a functional AGT1 gene or having a defective promoter for this gene will exhibit poor or no this compound fermentation.[10] Some strains may rely on other transporters like MTT1, which has a higher affinity for this compound than maltose.[4][5]
Q2: How can I genetically engineer my yeast strain to improve this compound fermentation?
A2: A common and effective strategy is to overexpress a key this compound transporter gene, such as AGT1, under the control of a strong, constitutive promoter (e.g., GPD or PGK promoter).[1][10] This ensures high levels of the transporter protein are present on the cell membrane, leading to increased uptake of this compound.[2][3]
Q3: Are there differences between ale (S. cerevisiae) and lager (S. pastorianus) yeasts in their ability to ferment this compound?
A3: Yes, there are notable differences. Lager yeasts are generally more efficient at fermenting this compound, especially at lower temperatures.[5][11] This is often attributed to the presence of specific transporter genes, such as MTT1, which are more effective at low temperatures.[5][6] Ale strains can vary significantly in their this compound fermentation capabilities, often linked to the functionality and expression level of their AGT1 gene.[9]
Fermentation Conditions and Media Composition
Q4: How does the presence of other sugars, like glucose and maltose, affect this compound fermentation?
A4: Glucose and maltose are generally consumed by yeast before this compound.[4][5] Glucose represses the expression of genes required for maltose and this compound transport and metabolism.[4] Maltose can also competitively inhibit the transport of this compound, as many transporters have a higher affinity for maltose.[7] Therefore, significant this compound fermentation will typically only begin after the depletion of glucose and a substantial portion of maltose.
Q5: Can I improve this compound fermentation by modifying the fermentation medium?
A5: Yes, supplementing the growth medium with certain nutrients can be beneficial. For example, the addition of 20 mmol/L of magnesium has been shown to improve this compound fermentation in some industrial yeast strains.[1][2][3] Ensuring adequate nitrogen sources is also crucial for overall yeast health and fermentation performance.[5]
Experimental Protocols and Analysis
Q6: What is a standard protocol for evaluating this compound fermentation performance?
A6: A typical protocol involves inoculating a defined medium containing a known concentration of this compound as the primary carbon source with the yeast strain of interest. The fermentation is carried out in a controlled environment (e.g., shake flasks or bioreactors) at a specific temperature. Samples are taken at regular intervals to monitor cell growth (optical density), sugar consumption, and ethanol (B145695) production.[12][13][14]
Q7: How can I accurately measure this compound concentration during fermentation?
A7: Several analytical methods can be used. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a common technique for quantifying sugars like glucose, maltose, and this compound.[15] For more complex samples or lower concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher selectivity and sensitivity.[15] Enzymatic assays using specific enzymes can also be employed for sugar quantification.[15]
Key Signaling and Metabolic Pathways
Experimental Workflow
Logical Relationship: Factors Affecting this compound Fermentation
Detailed Experimental Protocols
Protocol 1: Yeast Fermentation Assay
Objective: To assess the kinetics of this compound consumption and ethanol production by a specific yeast strain.
Materials:
-
Yeast strain of interest
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose) for pre-culture
-
Fermentation medium: Synthetic complete (SC) or rich YP medium containing a defined concentration of this compound (e.g., 2-5% w/v) as the sole carbon source.
-
Sterile shake flasks or bioreactor
-
Incubator shaker
-
Spectrophotometer
-
HPLC or other analytical equipment for sugar and ethanol analysis
Procedure:
-
Pre-culture: Inoculate a single colony of the yeast strain into 5-10 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
Inoculum Preparation: The following day, dilute the overnight culture into a larger volume of YPD and grow until it reaches the mid-logarithmic phase (OD600 ≈ 1.0-2.0).
-
Cell Harvest and Washing: Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with sterile distilled water to remove any residual glucose.
-
Inoculation: Resuspend the washed cell pellet in the fermentation medium and use it to inoculate the main fermentation culture to a starting OD600 of approximately 0.1-0.2.
-
Fermentation: Incubate the culture at the desired temperature (e.g., 20-30°C) with constant agitation. If using a bioreactor, maintain anaerobic conditions.
-
Sampling: Aseptically withdraw samples at regular time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Analysis:
-
Measure the optical density (OD600) to monitor cell growth.
-
Centrifuge the samples to pellet the cells. Store the supernatant at -20°C for later analysis.
-
Analyze the supernatant for residual this compound and ethanol concentrations using HPLC or other appropriate methods.
-
Protocol 2: Quantification of Sugars and Ethanol by HPLC
Objective: To determine the concentration of this compound and ethanol in fermentation samples.
Materials:
-
HPLC system with a Refractive Index Detector (RID)
-
A suitable carbohydrate analysis column (e.g., Aminex HPX-87H)
-
Mobile phase (e.g., dilute sulfuric acid, typically 5 mM)
-
Standard solutions of this compound and ethanol of known concentrations
-
Syringe filters (0.22 µm)
-
Fermentation samples (supernatant)
Procedure:
-
Sample Preparation: Thaw the frozen supernatant samples. Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
Standard Curve Preparation: Prepare a series of standard solutions for this compound and ethanol covering the expected concentration range in your samples.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10-20 µL) of each standard and sample onto the column.
-
Run the analysis under isocratic conditions at a constant flow rate and column temperature (e.g., 0.6 mL/min at 60°C).
-
-
Data Analysis:
-
Identify the peaks for this compound and ethanol in the chromatograms based on their retention times compared to the standards.
-
Integrate the peak areas.
-
Construct a standard curve by plotting the peak area versus the concentration for the standard solutions.
-
Use the standard curve to calculate the concentration of this compound and ethanol in the unknown samples.
-
References
- 1. Improvement of this compound fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Maltose and this compound utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Analysis of this compound Transport and Utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 9. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient this compound fermentation through hydrolysis mediated by the intracellular invertase of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. static.igem.wiki [static.igem.wiki]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. Development and Comparison of Analytical Methods for Sugar Quantitation in Corn-to-ethanol Fermentation - ProQuest [proquest.com]
troubleshooting peak tailing in maltotriose HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of maltotriose (B133400) and other oligosaccharides.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, and oligosaccharides in general, is a common issue in HPLC analysis. It is often characterized by an asymmetrical peak where the latter half is broader than the front half.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3]
Here are the most common causes and their solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of this compound, causing peak tailing.[2][3]
-
Solution:
-
Use a base-deactivated or end-capped column: These columns have fewer accessible silanol groups, minimizing secondary interactions.[4]
-
Adjust mobile phase pH: Operating at a lower pH (around 3.0 or lower) can protonate the silanol groups, reducing their interaction with the analyte. However, ensure your column is stable at low pH.[2][4]
-
Increase buffer concentration: A higher buffer concentration (e.g., 10-50 mM) in the mobile phase can help mask residual silanol interactions.[3][5]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[6]
-
Solution:
-
Reduce sample concentration: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.[6]
-
Reduce injection volume: Injecting a smaller volume of your sample can also alleviate overloading.[7]
-
Use a higher capacity column: A column with a larger diameter or a stationary phase with a higher carbon load can handle larger sample loads.[6]
-
-
-
Column Contamination and Voids: Accumulation of sample matrix components on the column frit or the formation of a void at the column inlet can distort peak shape.[6][8]
-
Solution:
-
Use a guard column: A guard column protects the analytical column from strongly retained or particulate matter.[9]
-
Sample filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove particulates.
-
Column washing: If you suspect contamination, flush the column with a strong solvent.[10] If a void is suspected, you can try reversing the column (if the manufacturer allows) and washing it.[2]
-
-
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[9]
Q2: My this compound peak is splitting. What could be the cause?
Peak splitting can occur for several reasons:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Co-elution: The split peak may actually be two different compounds eluting very close to each other.
-
Solution: Modify your method to improve resolution, such as by changing the mobile phase composition, temperature, or using a different column.
-
-
Column Issues: A blocked frit or a void at the head of the column can cause the sample band to be distributed unevenly, leading to split peaks for all analytes in the chromatogram.[1]
-
Solution:
-
Check for a blocked frit: Backflushing the column (disconnected from the detector) may resolve a blocked frit.[4]
-
Inspect for a column void: If a void is visible, the column will likely need to be replaced.
-
-
Frequently Asked Questions (FAQs)
What type of HPLC column is best for this compound analysis?
For polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or Amino (NH2) columns are commonly used.[5][12] These columns effectively retain and separate oligosaccharides using a mobile phase typically composed of a high percentage of acetonitrile (B52724) and a smaller percentage of an aqueous buffer.
What mobile phase composition is recommended for this compound analysis?
A common mobile phase for separating oligosaccharides is a mixture of acetonitrile and water. A typical starting point is a high concentration of acetonitrile (e.g., 75-85%) with the remainder being water or a low concentration aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).[12][13] The exact ratio will depend on the specific column and the desired separation.
How does mobile phase pH affect the analysis?
Mobile phase pH can significantly impact peak shape, especially when using silica-based columns.[6] For basic compounds, a low pH mobile phase can improve peak shape by protonating silanol groups.[3] For acidic compounds, a pH below the analyte's pKa is generally recommended.[3] Since this compound is a neutral molecule, the primary role of pH is to control the ionization of the stationary phase. Using a buffer helps maintain a stable pH and can mask residual silanol interactions.[6]
Can mobile phase additives improve my peak shape?
Yes, additives can be beneficial.
-
Buffers: As mentioned, buffers like ammonium formate or acetate (B1210297) are crucial for pH stability and reducing secondary interactions.[4]
-
Acids: Adding a small amount of an acid like formic acid (0.1%) can help protonate silanols and improve peak symmetry.[10]
-
Triethylamine (TEA): Historically used to reduce peak tailing for basic compounds by competing for active silanol sites. However, modern, high-purity columns often make this unnecessary.[14]
Data Presentation
The following table summarizes typical HPLC parameters for this compound analysis, compiled from various methods. This can serve as a starting point for method development.
| Parameter | Typical Value/Range | Notes |
| Column | Amino (NH2), Amide, or HILIC | Specifically designed for polar compounds. |
| Particle Size | 3 - 5 µm | Smaller particles can offer higher efficiency. |
| Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | Longer columns provide better resolution. |
| Mobile Phase | Acetonitrile/Water (e.g., 75:25 v/v) | The organic content is a key parameter for retention. |
| Buffer | 10-25 mM Ammonium Formate or Acetate | Helps to maintain pH and improve peak shape. |
| pH | 3.0 - 7.0 | Column stability should be considered. |
| Flow Rate | 1.0 - 1.5 mL/min | Adjust as needed to optimize separation. |
| Column Temp. | 30 - 40 °C | Higher temperatures can reduce viscosity and improve efficiency. |
| Detector | ELSD, RI, or CAD | These detectors are suitable for non-UV absorbing compounds. |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and column dimensions. |
Experimental Protocols
Protocol: Systematic Troubleshooting of this compound Peak Tailing
This protocol outlines a step-by-step approach to identify and resolve the cause of peak tailing.
-
Initial Assessment:
-
Observe the chromatogram: Does the tailing affect only the this compound peak or all peaks?
-
If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume, column void).
-
If only the this compound peak (or other polar analytes) is tailing, the issue is likely chemical (e.g., secondary interactions).
-
-
Investigating Chemical Causes:
-
Sample Concentration: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, the original problem was likely mass overload.
-
Mobile Phase pH: If not already using a buffer, prepare a new mobile phase containing 10 mM ammonium formate. If you are using a buffer, ensure it is correctly prepared and within its effective buffering range.
-
Guard Column Check: If a guard column is in use, remove it and perform an injection. If the peak shape improves, the guard column is contaminated and should be replaced.
-
-
Investigating Systemic/Hardware Causes:
-
Column Evaluation: Replace the analytical column with a new, or known good, column of the same type. If this resolves the tailing, the original column was compromised (e.g., contaminated, voided).
-
Column Flushing (for a potentially contaminated column):
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of the mobile phase without buffer.
-
Flush with 20 column volumes of 100% isopropanol.
-
Flush with 20 column volumes of 100% acetonitrile.
-
Re-equilibrate the column with the initial mobile phase conditions.[10]
-
-
Extra-Column Volume Check: Inspect all tubing and connections between the injector and detector. Ensure tubing is as short as possible and that all fittings are secure without being overtightened.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. waters.com [waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Enzymatic Production of Maltotriose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic production of maltotriose (B133400) using α-amylase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for this compound production using α-amylase?
A1: The optimal pH for α-amylase activity is highly dependent on the microbial source of the enzyme. For instance, α-amylase from Microbulbifer thermotolerans DAU221 shows optimal activity for this compound production at a pH of 6.35.[1][2] In contrast, α-amylase from Thermobifida fusca NTU22 has an optimal pH of 7.0.[3] It is crucial to consult the manufacturer's specifications for the specific α-amylase being used or to perform a pH optimization experiment. Generally, bacterial α-amylases prefer a neutral pH (around 7.0), while fungal α-amylases often function best in slightly acidic conditions.[4]
Q2: My this compound yield is low. What are the potential causes and solutions?
A2: Low this compound yield can stem from several factors. Here's a troubleshooting guide:
-
Suboptimal Reaction Conditions: Enzyme activity is very sensitive to pH, temperature, and reaction time.
-
Verify pH: Ensure the pH of your reaction buffer is optimal for your specific α-amylase.
-
Confirm Temperature: Check that the reaction is conducted at the optimal temperature. For example, the optimal temperature for α-amylase from Microbulbifer thermotolerans DAU221 is 44.95°C.[1][2]
-
Review Reaction Time: An insufficient reaction time will lead to incomplete substrate conversion. Conversely, an extended reaction time might lead to the degradation of this compound into smaller sugars like maltose (B56501) and glucose.[5]
-
-
Enzyme Inactivity:
-
Proper Storage: Ensure the enzyme has been stored at the recommended temperature to maintain its activity.
-
Enzyme Concentration: The concentration of the enzyme is critical. Too little enzyme will result in a slow reaction and low yield.
-
-
Substrate Issues:
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition.[6] It is advisable to optimize the substrate concentration for your specific enzyme.
-
Substrate Quality: The type and quality of the starch used can affect the yield. Soluble starch is a commonly used substrate.[1][3]
-
-
Presence of Inhibitors:
Q3: How can I monitor the progress of the reaction and quantify this compound?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and sensitive method for quantifying glucose, maltose, and this compound.[7][8][9] HPLC coupled with an evaporative light-scattering detector (ELSD) or a refractive index detector (RID) is commonly used.[7][8]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for the qualitative analysis of the reaction products, allowing you to visualize the presence of this compound and other sugars.[1][2]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a very sensitive method for the separation and quantification of carbohydrates without the need for derivatization.[5]
Q4: I am observing the formation of byproducts like glucose and maltose. How can I minimize this?
A4: The formation of smaller sugars is a common issue. Here are some strategies to minimize it:
-
Enzyme Specificity: Use an α-amylase that is known to have a high specificity for producing this compound.[10] Some α-amylases, often referred to as maltotriohydrolases, primarily yield this compound.[10]
-
Optimize Reaction Time: As mentioned earlier, prolonged incubation can lead to the further breakdown of this compound. It is important to determine the optimal reaction time that maximizes this compound yield before significant degradation occurs.
-
Enzyme and Substrate Concentrations: The ratio of enzyme to substrate can influence the product profile. Experiment with different concentrations to find the optimal ratio for this compound production.
Q5: What are the common methods for purifying this compound from the reaction mixture?
A5: The primary challenge in downstream processing is separating this compound from other maltooligosaccharides. Common purification techniques include:
-
Chromatography:
-
Membrane Filtration:
-
Selective Fermentation: Certain yeast species, like Saccharomyces uvarum, can ferment smaller sugars (glucose, fructose, sucrose, and maltose) while leaving this compound untouched.[11]
Data Presentation
Table 1: Optimal Reaction Conditions for this compound Production by Different α-Amylases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Optimal Time (h) |
| Microbulbifer thermotolerans DAU221 | 6.35 | 44.95 | 1.76 |
| Thermobifida fusca NTU22 | 7.0 | 60 | Not Specified |
| Aspergillus oryzae | 5.0 - 5.5 | 50 - 60 | 12 - 24 |
Table 2: Kinetic Parameters of α-Amylases for Soluble Starch
| Enzyme Source | K_m (mg/mL) | V_max (mmol this compound/mg protein/min) |
| Microbulbifer thermotolerans DAU221 | 1.08 | 1.736 |
| Thermobifida fusca NTU22 | 0.88 | Not Specified |
Table 3: Common Inhibitors of α-Amylase Activity
| Inhibitor | Concentration | Effect |
| Cu²⁺ | 10 mM | Inhibition |
| Fe³⁺ | 10 mM | Inhibition |
| Hg²⁺ | 1 mM - 10 mM | Complete to Partial Inhibition |
| Zn²⁺ | 10 mM | Inhibition |
| EDTA | 10 mM | Inhibition |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound
-
Substrate Preparation: Prepare a 1% (w/v) solution of soluble starch in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.9, containing 6.7 mM NaCl).[15] Heat the solution to boiling for 15 minutes with stirring to ensure complete dissolution, then cool to the desired reaction temperature.[15]
-
Enzyme Preparation: Prepare a solution of α-amylase at the desired concentration in the same buffer.
-
Enzymatic Reaction: Add the α-amylase solution to the pre-warmed starch solution. The final enzyme concentration should be optimized for your specific enzyme and desired reaction rate.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for the predetermined optimal time.
-
Reaction Termination: Stop the reaction by heating the mixture in a boiling water bath for 10-15 minutes to denature the enzyme.[15]
-
Analysis: Analyze the reaction products using HPLC or TLC to determine the concentration of this compound.
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation: Centrifuge the terminated reaction mixture to remove any precipitate. Dilute the supernatant with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC System: Use an HPLC system equipped with a carbohydrate analysis column (e.g., a SHISEIDO CAPCELL NH2 column) and an evaporative light-scattering detector (ELSD) or a refractive index detector (RID).[7]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v).[7]
-
Analysis Conditions: Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., room temperature).[7]
-
Standard Curve: Prepare standard solutions of this compound at various known concentrations and inject them into the HPLC to generate a standard curve of peak area versus concentration.
-
Quantification: Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the standard curve.
Visualizations
Caption: Workflow for the enzymatic production of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Characterization of this compound production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Alpha-Amylase Production: Progress, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Substrate inhibition of transglucosyl-amylase by maltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-ELSD determination of glucose,this compound and other related ...: Ingenta Connect [ingentaconnect.com]
- 8. Development and Comparison of Analytical Methods for Sugar Quantitation in Corn-to-ethanol Fermentation - ProQuest [proquest.com]
- 9. A Comparative Analysis of Methods for Quantitation of Sugars during the Corn-to-Ethanol Fermentation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Amylase: an enzyme specificity found in various families of glycoside hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3788910A - Extraction and purification of this compound and maltotetrose - Google Patents [patents.google.com]
- 12. Preparation of this compound syrup from microbial Pullulan by using Pullulanase Enzyme – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. PROCESS FOR PURIFYING MALTOSE - Patent 1354067 [data.epo.org]
- 14. US20020158021A1 - Process for purifying maltose - Google Patents [patents.google.com]
- 15. static.igem.wiki [static.igem.wiki]
strategies to prevent incomplete maltotriose fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incomplete maltotriose (B133400) fermentation in laboratory and industrial settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its complete fermentation important?
A1: this compound is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. In standard brewing wort, it is the second most abundant sugar after maltose (B56501).[1][2] Complete fermentation of this compound is crucial for achieving desired product characteristics, such as alcohol content and flavor profile, and for ensuring process efficiency and economic viability in industries like brewing and biofuel production.[2] Residual this compound can lead to undesirable sweetness and inconsistencies in the final product.[1][2][3]
Q2: What are the primary reasons for incomplete this compound fermentation?
A2: Incomplete this compound fermentation is often linked to several factors:
-
Yeast Genetics: The genetic makeup of the yeast strain is a primary determinant. Efficient this compound utilization is largely dependent on the presence and expression of specific transporter proteins.[1][4][5]
-
Transport Limitation: The uptake of this compound into the yeast cell is a rate-limiting step.[1][6][7] Many yeast strains exhibit a lower affinity for this compound compared to maltose.[1]
-
Competition with Other Sugars: Maltose is often the preferred substrate and can competitively inhibit the transport of this compound.[1][8] Glucose also represses the genes responsible for this compound transport.[3][6]
-
Fermentation Conditions: Suboptimal environmental conditions such as temperature, pH, ethanol (B145695) concentration, and nutrient availability can negatively impact yeast health and its ability to ferment this compound, especially in the later stages of fermentation.[1][5][9]
Q3: Which genes and proteins are critical for this compound transport in Saccharomyces cerevisiae?
A3: Several α-glucoside transporter proteins are involved in the uptake of this compound. The most significant ones include:
-
AGT1 (or MAL11): This gene encodes the Agt1p permease, a broad-spectrum α-glucoside transporter considered the primary transporter of this compound in many S. cerevisiae strains.[4][10][11] Overexpression of AGT1 has been shown to improve this compound fermentation.[7][12]
-
MALx1 genes (e.g., MAL31, MAL61): These genes encode maltose permeases that can also transport this compound, although often with lower affinity.[1][10]
-
MPH2 and MPH3: These genes encode α-glucoside transporters that share homology with MALx1 genes and are capable of transporting this compound.[4]
-
MTT1 (or MTY1): This gene, found in some lager yeast strains, encodes a transporter with a higher affinity for this compound than for maltose, particularly at lower temperatures.[2][4][13]
Troubleshooting Guide
Issue: Higher than expected residual this compound in the final product.
This guide provides a systematic approach to diagnosing and resolving issues of incomplete this compound fermentation.
Step 1: Yeast Strain Characterization
-
Question: Is my yeast strain capable of efficiently utilizing this compound?
-
Troubleshooting:
-
Genetic Analysis: Verify the presence of key this compound transporter genes like AGT1, MTT1, and functional MAL loci in your yeast strain through PCR or sequencing. The absence or mutation of these genes can severely impair this compound uptake.[2][10]
-
Phenotypic Analysis: Test the strain's ability to grow on media where this compound is the sole carbon source.[2]
-
Step 2: Optimizing Fermentation Conditions
-
Question: Are the fermentation conditions negatively impacting this compound uptake?
-
Troubleshooting:
-
Temperature: Ensure the fermentation temperature is within the optimal range for your yeast strain. Lower temperatures can slow down fermentation, while excessively high temperatures can stress the yeast.[5][9][14]
-
pH: this compound transport systems in yeast generally prefer a lower pH, around 4.3-5.0.[8] Monitor and adjust the pH if it deviates significantly.
-
Pitching Rate: A low pitching rate can lead to a sluggish fermentation. Ensure an adequate number of healthy yeast cells are pitched.[9][14]
-
Oxygenation: Adequate oxygenation of the wort at the start of fermentation is crucial for yeast health and biomass production, which in turn affects its ability to completely ferment all available sugars.[9]
-
Nutrient Availability: Deficiencies in essential nutrients, particularly nitrogen and certain minerals like magnesium and zinc, can lead to stuck fermentations.[7][12][14]
-
Step 3: Wort Composition Analysis
-
Question: Is the composition of the wort inhibiting this compound fermentation?
-
Troubleshooting:
-
Sugar Profile: High concentrations of glucose and maltose can repress and competitively inhibit this compound transport.[1][3][8] While difficult to alter post-mashing, understanding the initial sugar profile can help in selecting an appropriate yeast strain. A typical all-malt wort might contain approximately 47% maltose and 15% this compound.[15]
-
Ethanol Concentration: High ethanol levels, particularly in high-gravity fermentations, can be toxic to yeast and inhibit its metabolic activity, including this compound uptake.[5][9]
-
Step 4: Addressing a Stuck Fermentation
-
Question: My fermentation has stalled, and this compound levels are high. What can I do?
-
Troubleshooting:
-
Rouse the Yeast: Gently stir the fermenter to resuspend the yeast.[16]
-
Temperature Adjustment: Slowly increase the temperature to the higher end of the yeast's optimal range to encourage renewed activity.[16][17]
-
Krausening: Add a starter of actively fermenting wort to introduce fresh, healthy yeast.[14]
-
Nutrient Addition: In some cases, adding a yeast energizer (but not nutrient at late stages to avoid spoilage) may help.[16]
-
Data Presentation
Table 1: Kinetic Parameters of a-Glucoside Transporters in S. cerevisiae
| Transporter | Substrate | Km (mM) | Reference |
| Agt1p | This compound | 36 ± 2 | [18] |
| Mtt1p | This compound | 16 - 27 | [4] |
| Mtt1p | Maltose | 61 - 88 | [4] |
| High-affinity system (ale strain) | This compound | 1.4 | [8] |
| High-affinity system (lager strain) | This compound | 1.3 | [8] |
Table 2: Typical Sugar Composition of All-Malt Wort
| Sugar | Percentage of Total Carbohydrates |
| Monosaccharides | ~12% |
| Sucrose | ~5% |
| Maltose | ~47% |
| This compound | ~15% |
| Higher Saccharides | ~25% |
| Source: Adapted from[15] |
Experimental Protocols
Protocol 1: Determination of Residual Sugars by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for quantifying residual this compound and other fermentable sugars in a fermentation sample.
1. Sample Preparation: a. Centrifuge 1.5 mL of the fermentation broth to pellet the yeast cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. c. Dilute the sample as necessary with ultrapure water to bring the sugar concentrations within the calibrated range of the HPLC system.
2. HPLC Analysis: a. System: An HPLC system equipped with a refractive index (RI) detector is commonly used.[19][20] b. Column: An Aminex HPX-87H column is suitable for separating organic acids and sugars.[20] c. Mobile Phase: 5 mM H₂SO₄ in ultrapure water. d. Flow Rate: 0.3 - 0.6 mL/min. e. Column Temperature: 55-65°C. f. Injection Volume: 10-20 µL.
3. Quantification: a. Prepare a series of standards with known concentrations of glucose, fructose, maltose, and this compound. b. Generate a calibration curve for each sugar by plotting peak area against concentration. c. Quantify the sugars in the samples by comparing their peak areas to the respective calibration curves.
Protocol 2: 14C-Labeled Sugar Uptake Assay
This protocol measures the rate of this compound transport into yeast cells.
1. Yeast Cell Preparation: a. Grow yeast cells to the mid-logarithmic phase in a medium containing the desired inducing sugar (e.g., maltose). b. Harvest the cells by centrifugation and wash them twice with ice-cold water. c. Resuspend the cells to a specific density (e.g., 200 mg wet weight/mL) in an ice-cold buffer (e.g., 0.1 M tartrate-Tris, pH 4.2).[21]
2. Uptake Assay: a. Equilibrate the yeast suspension to the assay temperature (e.g., 20°C). b. Initiate the transport assay by adding a known concentration of 14C-labeled this compound. c. At specific time intervals (e.g., 20-60 seconds), take aliquots of the cell suspension and immediately quench the reaction by adding the aliquot to a large volume of ice-cold water. d. Quickly filter the cells through a glass fiber filter and wash with ice-cold water to remove extracellular radiolabel.
3. Measurement and Analysis: a. Place the filter in a scintillation vial with a scintillation cocktail. b. Measure the radioactivity using a scintillation counter. c. Calculate the rate of uptake based on the intracellular radioactivity, the specific activity of the labeled sugar, and the cell density.
Visualizations
Caption: this compound and Maltose Transport Pathways in Yeast.
Caption: Troubleshooting Workflow for Incomplete Fermentation.
References
- 1. Molecular analysis of this compound transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound utilization in lager yeast strains: MTT1 encodes a this compound transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Maltose and this compound Transporters in Brewer’s Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Characterization of AGT1 encoding a general alpha-glucoside transporter from Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of this compound fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stuck Fermentation: Causes, Prevention and How to Fix Them When They Happen - Precision Fermentation [precisionfermentation.com]
- 15. mbaa.com [mbaa.com]
- 16. midwestsupplies.com [midwestsupplies.com]
- 17. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. Maltose and this compound utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evolutionary Engineering in Chemostat Cultures for Improved this compound Fermentation Kinetics in Saccharomyces pastorianus Lager Brewing Yeast - PMC [pmc.ncbi.nlm.nih.gov]
addressing the rate-limiting step of maltotriose uptake in yeast
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying the rate-limiting step of maltotriose (B133400) uptake in yeast.
Frequently Asked Questions (FAQs)
Q1: What is the primary rate-limiting step in this compound utilization by Saccharomyces cerevisiae?
A1: The transport of this compound across the plasma membrane is widely considered the principal rate-limiting step for its metabolism, rather than its intracellular hydrolysis by α-glucosidases.[1][2][3][4] Many industrial and laboratory yeast strains exhibit slow or incomplete this compound fermentation due to inefficient uptake.[5][6][7]
Q2: Which transporter proteins are responsible for this compound uptake in yeast?
A2: Several α-glucoside transporters are involved, with varying efficiencies and specificities:
-
Agt1p: This is a broad-spectrum α-glucoside permease and is considered the primary and most efficient transporter of this compound in many S. cerevisiae strains.[5][8][9]
-
Mtt1p (also known as Mty1p): This transporter, found in some lager yeast strains, displays a higher affinity for this compound than for maltose (B56501), making it a key player in efficient this compound fermentation in those strains.[6][8]
-
Mph2p and Mph3p: The role of these transporters is more controversial. While some studies suggest they transport this compound, others have found their contribution to be minimal or strain-dependent.
-
Malx1p (e.g., Mal31p, Mal61p): These are primarily high-affinity maltose transporters and are generally inefficient at transporting this compound.[5][10]
Q3: How is the expression of this compound transporters regulated?
A3: The expression of genes encoding this compound transporters, such as AGT1, is tightly regulated:
-
Induction: Expression is induced by maltose and this compound.[9] This induction is mediated by the MAL activator protein (encoded by MALx3 genes).
-
Repression: The presence of glucose strongly represses the expression of these transporter genes.[11]
-
Strain Variation: There are notable differences in the promoter regions of the AGT1 gene between ale and lager yeast strains, leading to different expression levels and patterns of regulation.
Q4: Why does my yeast strain grow on maltose but not on this compound?
A4: This is a common observation and can be attributed to several factors:
-
Transporter Specificity: Your strain may possess high-affinity maltose transporters (Malx1p) but lack or have very low expression of efficient this compound transporters like Agt1p or Mtt1p.[5][6]
-
Competitive Inhibition: Maltose can act as a competitive inhibitor for this compound uptake, even by transporters that can handle both sugars.[6][12] The cell's preference for maltose can lead to its depletion before significant this compound uptake begins.
-
Fermentation Conditions: Suboptimal conditions such as high ethanol (B145695) concentration, osmotic stress, or unfavorable pH can negatively impact the activity of this compound transporters, which are often less robust than maltose transporters.[13]
Troubleshooting Guides
Issue 1: Low or No this compound Uptake Detected in Transport Assay
| Possible Cause | Suggested Solution |
| Incorrect Yeast Strain or Genotype | Verify the genotype of your yeast strain. Ensure it possesses functional genes for this compound transport (e.g., AGT1, MTT1). If necessary, use a strain known for efficient this compound utilization as a positive control. |
| Glucose Repression | Ensure that the yeast cells are fully derepressed before the assay. This involves growing the cells to late-log or stationary phase in a non-repressing carbon source (e.g., ethanol/glycerol) or a specific inducer (maltose) and thoroughly washing the cells to remove any residual glucose. |
| Suboptimal Assay Conditions | Optimize the assay buffer pH (typically around 4.5-5.5) and temperature (20-30°C). The activity of H+-symporters is highly dependent on the proton gradient. |
| Impure Radiolabeled this compound | Contamination of [14C]this compound with [14C]maltose or [14C]glucose can lead to misleading results, as these sugars are taken up more readily. Verify the purity of your radiolabeled substrate using techniques like HPLC. |
| Competitive Inhibition | If your assay medium contains other sugars, especially maltose, it can competitively inhibit this compound uptake. Use a defined medium with only this compound as the carbon source for the uptake assay.[12] |
| Low Transporter Expression | The expression of this compound transporters may be low under your growth conditions. Pre-grow the cells in a medium containing maltose to induce the expression of the relevant MAL genes.[9] |
Issue 2: Inconsistent or Non-Reproducible Gene Expression Results (qRT-PCR)
| Possible Cause | Suggested Solution |
| Poor RNA Quality | Use a robust RNA extraction protocol for yeast, ensuring the complete removal of cell wall components and RNases. Assess RNA integrity using a Bioanalyzer or gel electrophoresis. |
| Suboptimal Primer Design | Design primers that span exon-exon junctions to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis. Ensure primers are specific to your target gene (AGT1, MTT1, etc.) and do not cross-react with other homologous transporter genes. |
| Inappropriate Reference Genes | Do not assume common housekeeping genes are stably expressed under all conditions. Validate the stability of your chosen reference genes (e.g., ACT1, TFC1) under your specific experimental conditions (e.g., glucose vs. This compound growth) using software like NormFinder or BestKeeper. |
| Variable Cell Growth Phase | Harvest cells for RNA extraction at a consistent and defined growth phase (e.g., mid-log phase), as gene expression can vary significantly throughout the growth curve. |
| Incomplete Glucose Depletion | If studying induction by this compound, ensure that any pre-culture glucose is completely consumed before adding the inducer, as even small amounts of glucose can cause repression. |
Issue 3: Mislocalization or No Clear Plasma Membrane Signal of GFP-Tagged Transporter
| Possible Cause | Suggested Solution | | Overexpression Artifacts | High levels of protein expression from strong promoters (e.g., GAL1) can overwhelm the cellular machinery, leading to misfolding and aggregation or mislocalization to the endoplasmic reticulum (ER) or vacuole. Use a weaker, regulated, or native promoter to express the GFP-fusion protein at more physiological levels. | | GFP Tag Interference | The position of the GFP tag (N- or C-terminus) can interfere with the proper folding, trafficking, or function of the membrane protein. If you observe mislocalization, try moving the tag to the other terminus. | | Cell Stress | Stressed cells may exhibit altered protein trafficking. Ensure optimal growth conditions for your yeast strain. | | Incorrect Microscope Settings | Optimize laser power and exposure time to minimize photobleaching and phototoxicity while ensuring a detectable signal. Use appropriate filters for GFP (e.g., excitation at 488 nm, emission at 505-535 nm).[14] | | Low Signal | If the signal is too weak to observe, confirm protein expression via Western blot using an anti-GFP antibody. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Key this compound Transporters
| Transporter | Substrate | K_m (mM) | V_max (nmol/min/mg cell dry weight) | Yeast Strain Background | Reference |
| Agt1p | This compound | 18 - 36 | Not specified | S. cerevisiae | [5][15] |
| Maltose | ~18 | Not specified | S. cerevisiae | [15] | |
| Trehalose | ~7 | Not specified | S. cerevisiae | [15] | |
| Mtt1p (Mty1p) | This compound | 16 - 27 | Not specified | S. pastorianus (expressed in S. cerevisiae) | [6][8] |
| Maltose | 61 - 88 | Not specified | S. pastorianus (expressed in S. cerevisiae) | [6][8] | |
| Malx1p (general) | Maltose | ~2 - 5 | Not specified | S. cerevisiae | [5] |
Table 2: Relative Gene Expression of this compound Transporters
| Gene | Condition | Fold Change (relative to control) | Yeast Strain | Reference |
| AGT1 | Growth on this compound vs. Maltose | ~1 (similar expression) | S. cerevisiae CEN.PK2-1C | [11] |
| AGT1 | Growth on Maltose vs. Glucose | Strongly induced | S. cerevisiae | [11] |
| MALx1 | Growth on this compound vs. Maltose | ~1 (similar expression) | S. cerevisiae CEN.PK2-1C | [11] |
Experimental Protocols & Visualizations
Protocol 1: Radioactive Sugar Uptake Assay
This protocol is for measuring the initial rates of [U-14C]this compound uptake in whole yeast cells.
Materials:
-
Yeast culture grown to the desired phase in appropriate medium.
-
Ice-cold wash buffer (e.g., 0.1 M tartrate-Tris, pH 4.2).
-
Assay buffer (e.g., 0.1 M tartrate-Tris, pH 4.2).
-
[U-14C]this compound of known specific activity.
-
Unlabeled this compound stock solution.
-
Stop solution (e.g., ice-cold wash buffer with a high concentration of unlabeled this compound).
-
Glass fiber filters (e.g., GF/C).
-
Vacuum filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Cell Preparation:
-
Grow yeast cells in a liquid medium (e.g., YP + 2% maltose to induce transporters) to mid-log phase (OD600 ≈ 1.0-2.0).
-
Harvest cells by centrifugation (e.g., 5,000 x g for 5 min at 4°C).
-
Wash the cell pellet twice with ice-cold wash buffer to remove residual medium.
-
Resuspend the cells in the assay buffer to a final concentration of approximately 10-20 mg (dry weight) per mL. Keep the cell suspension on ice.
-
-
Uptake Assay:
-
For each time point and substrate concentration, prepare a reaction tube.
-
Equilibrate the cell suspension to the desired assay temperature (e.g., 30°C) for 5-10 minutes.
-
Start the reaction by adding a small volume of [U-14C]this compound (at the desired final concentration) to the cell suspension and vortex briefly.
-
Incubate for a short, defined period (e.g., 15, 30, 45, 60 seconds). It is critical to measure the initial linear rate of uptake.
-
-
Stopping the Reaction:
-
At the end of the incubation period, quickly add a large volume of ice-cold stop solution to the reaction tube to halt uptake.
-
Immediately filter the entire volume through a glass fiber filter using a vacuum manifold.
-
-
Washing:
-
Wash the filter rapidly with two additional volumes of ice-cold stop solution to remove any non-specifically bound radioactivity.
-
-
Counting:
-
Transfer the filter to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Controls:
-
Perform a zero-time point control by adding the stop solution before adding the radiolabeled substrate.
-
Use a yeast strain known to lack the transporter of interest as a negative control.
-
-
Data Analysis:
-
Calculate the uptake rate in nmol of this compound per minute per mg of cell dry weight.
-
To determine kinetic parameters (K_m and V_max), perform the assay over a range of substrate concentrations and plot the data using a Michaelis-Menten or Lineweaver-Burk plot.
-
Protocol 2: Localization of Transporters Using GFP-Tagging
This protocol describes a general method for visualizing the subcellular localization of a this compound transporter fused to Green Fluorescent Protein (GFP).
Materials:
-
Yeast strain of interest.
-
Expression vector for C- or N-terminal GFP fusion (e.g., pRS series) with a suitable promoter (e.g., native promoter, GAL1, or ADH1).
-
Standard yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).
-
Selective growth media.
-
Confocal microscope with appropriate lasers and filters for GFP (excitation ~488 nm, emission ~509 nm).
-
Microscope slides and coverslips.
Methodology:
-
Construct Generation:
-
Clone the transporter gene of interest (e.g., AGT1) in-frame with the GFP coding sequence in the expression vector. Ensure the stop codon of the first gene in the fusion is removed.
-
Transform the resulting plasmid into the desired yeast strain (a strain lacking the native transporter is often preferred to avoid interference).
-
-
Yeast Culture and Induction:
-
Grow the transformed yeast cells in a selective medium to maintain the plasmid.
-
If using an inducible promoter (like GAL1), grow cells first in a repressing (glucose) or non-repressing (raffinose) carbon source, then transfer to a medium containing the inducer (galactose) for several hours to induce expression of the fusion protein.
-
-
Sample Preparation for Microscopy:
-
Harvest a small volume of the yeast culture from the mid-log phase of growth.
-
Pellet the cells gently (e.g., 3,000 x g for 1 min).
-
Resuspend the cells in a small volume of fresh medium or a suitable buffer (e.g., PBS).
-
Place a small drop (~5 µL) of the cell suspension onto a clean microscope slide and cover with a coverslip.
-
-
Confocal Microscopy:
-
Place the slide on the stage of the confocal microscope.
-
Locate the cells using brightfield or DIC imaging.
-
Switch to fluorescence imaging. Excite the sample with a 488 nm laser and collect the emission between 505-535 nm.[14]
-
Adjust laser power, gain, and offset to obtain a clear image with minimal background noise.
-
Acquire images. A properly localized this compound transporter should show a distinct fluorescent signal at the cell periphery, outlining the plasma membrane. Cytoplasmic or vacuolar fluorescence may indicate mislocalization or protein degradation.
-
References
- 1. Functional Analysis of Plant Monosaccharide Transporters Using a Simple Growth Complementation Assay in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maltose and this compound Transporters in Brewer’s Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of AGT1 encoding a general alpha-glucoside transporter from Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular analysis of this compound transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Maltotriose Utilization in Recombinant Yeast Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing maltotriose (B133400) utilization in recombinant yeast strains.
Frequently Asked Questions (FAQs)
Q1: My engineered yeast strain shows poor growth and incomplete fermentation on this compound. What are the primary bottlenecks?
A1: The most significant bottleneck for this compound utilization in Saccharomyces cerevisiae is often the transport of the sugar across the cell membrane.[1][2] While intracellular hydrolysis by α-glucosidases is generally efficient for both maltose (B56501) and this compound, the uptake of this compound is the rate-limiting step.[2][3] Many industrial and laboratory strains lack efficient this compound transporters or exhibit low expression levels of the necessary permeases.[4]
Q2: Which specific genes are crucial for efficient this compound transport?
A2: The AGT1 gene, which encodes the α-glucoside permease Agt1p, is considered the primary and only fully competent this compound transporter in S. cerevisiae.[1][5] While other transporters like those encoded by MAL loci (e.g., MAL21, MAL31, MAL61) are efficient for maltose, they are generally unable to transport this compound effectively.[5][6] The MPH2 and MPH3 genes also encode permeases capable of transporting this compound, but their expression can be repressed by glucose.[1][3] Additionally, a novel transporter, Mty1p, encoded by the MTY1 gene from S. pastorianus, has shown a higher affinity for this compound than for maltose.[3]
Q3: How does the presence of other sugars, like glucose and maltose, affect this compound utilization?
A3: Saccharomyces yeasts exhibit sequential sugar utilization, with glucose being the preferred carbon source.[3][7] The presence of glucose represses the expression of genes required for maltose and this compound metabolism, including the MAL genes.[8] After glucose is depleted, maltose is typically consumed next, followed by this compound.[1] Maltose can also competitively inhibit the transport of this compound, as they are both substrates for the Agt1p transporter.[3][6] This phenomenon, known as "maltose lag," can delay or prevent complete this compound fermentation.[8]
Q4: Can overexpression of intracellular enzymes improve this compound fermentation?
A4: While transport is the primary bottleneck, enhancing intracellular hydrolysis can also be beneficial. Interestingly, the intracellular form of invertase, encoded by the SUC2 gene, has been shown to efficiently hydrolyze this compound.[9] Overexpressing the intracellular form of invertase in a strain with an active AGT1 permease can lead to efficient this compound fermentation.[9]
Q5: Are there any non-genetic factors that can influence this compound fermentation?
A5: Yes, several environmental and nutritional factors can impact this compound utilization. These include:
-
Magnesium Supplementation: Adding magnesium (e.g., 20 mmol/L) to the growth medium has been shown to increase this compound fermentation.[4][10]
-
Temperature: Yeast activity is highly dependent on temperature. Suboptimal temperatures can lead to sluggish or stalled fermentation.[11]
-
Oxygen Levels: While fermentation is an anaerobic process, initial oxygenation of the wort is crucial for healthy yeast growth. However, excessive oxygen during fermentation can be detrimental.[11]
-
Nitrogen Concentration: The availability of nitrogen sources can influence overall fermentation performance.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very slow growth on this compound as the sole carbon source. | 1. Absence or low expression of a functional this compound transporter (e.g., AGT1).[5] 2. The strain may only respire this compound and not ferment it.[12] | 1. Engineer the strain to express a functional this compound transporter like AGT1 or MTY1.[3][5] Consider using a strong, constitutive promoter. 2. Screen for strains capable of fermenting this compound by growing them on media containing a respiratory inhibitor like antimycin A.[2][13] |
| Incomplete this compound fermentation in the presence of maltose. | 1. Competitive inhibition of this compound transport by maltose.[3][6] 2. "Maltose lag" due to delayed induction of MAL genes after glucose depletion.[8] | 1. Overexpress the AGT1 permease to increase the number of transporters.[4][10] 2. Pre-culture the yeast in a medium containing maltose to induce the expression of MAL genes before inoculating into the main fermentation medium.[8] |
| Sluggish fermentation and low ethanol (B145695) yield from this compound. | 1. Low transport activity of the this compound permease. 2. Suboptimal intracellular hydrolysis. 3. Unfavorable fermentation conditions.[11] | 1. Enhance the expression of the AGT1 permease using a strong constitutive promoter.[10][14] 2. Overexpress the intracellular form of invertase (SUC2).[9] 3. Optimize fermentation parameters such as temperature, pH, and nutrient supplementation (e.g., magnesium).[10][11] |
| Variability in fermentation performance between batches. | 1. Inconsistent yeast pitching rates.[1] 2. Fluctuations in wort composition or oxygenation levels.[1][11] 3. Yeast viability and health issues.[11] | 1. Standardize the pitching rate and ensure the yeast is healthy and active. 2. Maintain consistent wort production and aeration protocols. 3. Regularly check yeast viability and sensory characteristics.[11] |
Experimental Protocols
High-Efficiency Yeast Transformation (Lithium Acetate/PEG Method)
This protocol is a standard method for introducing plasmid DNA into Saccharomyces cerevisiae.[15][16]
Materials:
-
Yeast strain
-
YPAD medium
-
Sterile water
-
1 M Lithium Acetate (LiOAc), pH 7.5
-
50% (w/v) Polyethylene Glycol (PEG), MW 3350
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
Plasmid DNA
-
Selective agar (B569324) plates
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPAD medium and grow overnight at 30°C with shaking.[16]
-
The next morning, dilute the overnight culture into 50 mL of fresh YPAD to an OD600 of ~0.1 and grow for 3-5 hours at 30°C with shaking until the OD600 reaches 0.4-0.6.[16]
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.[16]
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 100 mM LiOAc.
-
Prepare the transformation mix in a microfuge tube:
-
240 µL of 50% PEG
-
36 µL of 1 M LiOAc
-
10 µL of 10 mg/mL single-stranded carrier DNA (boil for 5 minutes and immediately chill on ice before use).[17]
-
1-5 µg of plasmid DNA and sterile water to a final volume of 74 µL.
-
-
Add 100 µL of the competent cells to the transformation mix and vortex vigorously.
-
Pellet the cells by centrifugation at 8,000 x g for 15 seconds and remove the supernatant.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto appropriate selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until transformants appear.[16]
Analysis of Sugar Consumption and Ethanol Production
This protocol outlines the general steps for monitoring fermentation performance.
Materials:
-
Engineered yeast strain
-
Fermentation medium (e.g., YP medium with 2% this compound)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Ethanol assay kit or HPLC with a refractive index detector
Procedure:
-
Inoculate a pre-culture of the engineered yeast strain into the fermentation medium to a starting OD600 of ~0.1.
-
Incubate the culture at the desired temperature with gentle shaking.
-
At regular time intervals (e.g., every 2, 4, 8, 12, 24 hours), withdraw a sample of the culture.
-
Measure the cell density by reading the absorbance at 600 nm (OD600).
-
Separate the cells from the supernatant by centrifugation.
-
Analyze the concentration of residual sugars (this compound) and produced ethanol in the supernatant using HPLC or specific enzymatic assays.
-
Plot the cell growth (OD600), sugar concentration, and ethanol concentration over time to determine the fermentation kinetics.
Visualizations
Caption: this compound utilization pathway in Saccharomyces cerevisiae.
Caption: Troubleshooting workflow for poor this compound fermentation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement of maltose utilisation by Saccharomyces cerevisiae in medium containing fermentable hexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient this compound fermentation through hydrolysis mediated by the intracellular invertase of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of this compound fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brausupply.com [brausupply.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Yeast Transformation Protocols [sigmaaldrich.com]
- 16. Thomas Eng, PhD - Yeast Transformation [sites.google.com]
- 17. Protocols · Benchling [benchling.com]
Technical Support Center: Quantifying Maltotriose in Complex Food Matrices
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in accurately quantifying maltotriose (B133400) in complex food matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Question | Answer |
| Q1: Why are my this compound peaks splitting or showing shoulders? | A1: Peak splitting for sugars like this compound is a common issue. Potential causes include: • Anomeric Separation: Sugars can exist in different anomeric forms (α and β), which may separate under certain HPLC conditions. Increasing the column temperature (e.g., 70-80°C) can accelerate the interconversion between anomers, resulting in a single, sharper peak.[1] • Co-elution: Another sugar or compound in the matrix may be co-eluting with this compound. Adjusting the mobile phase composition or gradient can help resolve the peaks. • Column Issues: A blocked frit or a void in the column packing can disrupt the flow path, leading to split peaks.[2][3] Backflushing the column or replacing it may be necessary. • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[4] |
| Q2: My this compound peaks are broad. What can I do to improve peak shape? | A2: Broad peaks can be caused by several factors: • Low Flow Rate: An insufficient mobile phase flow rate can lead to peak broadening.[2] Ensure the flow rate is optimized for your column and separation. • Column Overload: Injecting too much sample can saturate the column and cause broad peaks.[1] Try reducing the sample concentration or injection volume. • Extra-column Volume: Excessive tubing length or large-diameter tubing between the column and detector can contribute to peak broadening.[5] Minimize this volume where possible. • Temperature Effects: Inconsistent or low column temperature can lead to broader peaks. Using a column oven to maintain a stable, elevated temperature often improves peak shape.[2] |
| Q3: I'm observing drifting or noisy baselines, especially with a Refractive Index Detector (RID). What are the likely causes? | A3: Baseline instability with an RID is often related to: • Temperature Fluctuations: RIDs are highly sensitive to temperature changes. Allow the entire HPLC system, especially the column and detector, to fully equilibrate.[1] • Mobile Phase Issues: Improperly degassed mobile phase can introduce air bubbles into the system, causing baseline noise.[1] Ensure thorough degassing. Contamination in the mobile phase can also contribute to drift.[5] • Leaks: Leaks in the pump or fittings can cause pressure fluctuations and an unstable baseline.[2][4] |
| Q4: My retention times for this compound are inconsistent. What should I check? | A4: Fluctuating retention times can be due to: • Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to shifts in retention time.[6] Prepare fresh mobile phase daily and ensure accurate measurements. • Pump Performance: Inconsistent flow from the pump due to leaks or faulty check valves will cause retention times to vary.[1] • Column Temperature: Variations in column temperature will affect retention times. A column oven is crucial for maintaining a constant temperature.[1] • Column Equilibration: Insufficient equilibration time between runs, especially with gradient elution, can lead to retention time drift.[5] |
Enzymatic Assay Troubleshooting
| Question | Answer |
| Q1: The absorbance readings in my enzymatic assay are too low. | A1: Low absorbance readings can result from several factors: • Incorrect Wavelength: Ensure the spectrophotometer is set to the correct wavelength as specified in the assay protocol.[7] • Enzyme Inactivity: Enzymes can lose activity if not stored properly or if they are past their expiration date. Use fresh reagents and store them as recommended.[7][8] • Insufficient Incubation Time or Temperature: The enzymatic reaction may not have gone to completion. Verify the correct incubation time and temperature.[7] • Sample Dilution: The this compound concentration in your sample may be too low. Try a more concentrated sample or a different dilution factor.[9] |
| Q2: My standard curve is not linear. | A2: A non-linear standard curve can be caused by: • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to inconsistencies.[7] Use calibrated pipettes and ensure proper technique. • Reagent Preparation: Ensure all reagents and standards are prepared correctly and are fully dissolved and mixed.[7] • Substrate Depletion: At high concentrations, the substrate may become limiting, leading to a plateau in the standard curve. Ensure you are working within the linear range of the assay. |
| Q3: I am seeing high background noise in my blank wells. | A3: High background can be due to: • Contaminated Reagents: One of the reagents may be contaminated with glucose or another interfering substance.[9] Prepare fresh reagents. • Sample Matrix Interference: Components in the food matrix may interfere with the assay. Sample clarification steps, such as Carrez clarification, can help reduce interference.[9][10] |
Frequently Asked Questions (FAQs)
General Questions
| Question | Answer |
| Q1: What are the main challenges in quantifying this compound in food? | A1: The primary challenges include: • Matrix Complexity: Food matrices are complex and can contain numerous components that interfere with the analysis. • Structural Similarity to Other Sugars: this compound is structurally similar to other malto-oligosaccharides and sugars, making chromatographic separation difficult.[11] • Low Concentrations: In some food products, this compound may be present at low concentrations, requiring sensitive analytical methods. |
| Q2: Which analytical method is best for this compound quantification? | A2: The best method depends on the specific food matrix, the required sensitivity, and the available equipment. • HPLC with Refractive Index Detection (HPLC-RID): A common and relatively simple method, but it can lack sensitivity and is not compatible with gradient elution.[11] • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Offers high sensitivity and selectivity for carbohydrates and is considered a gold standard for sugar analysis.[12][13] • Enzymatic Assays: These are often available as kits and can be simple and rapid. However, they may be prone to interference from other sugars or matrix components.[14][15] |
Sample Preparation
| Question | Answer |
| Q1: What is a common sample preparation procedure for this compound analysis in solid foods? | A1: A typical procedure involves: 1. Homogenizing the sample. 2. Extracting the sugars with a solvent, often a mixture of ethanol (B145695) and water, sometimes with heating.[16] 3. Clarifying the extract to remove proteins and other interfering substances. Carrez clarification is a common method for this.[9] 4. Filtering the final extract through a 0.2 or 0.45 µm filter before injection into the HPLC system. |
| Q2: How should I prepare liquid samples like fruit juice or beer? | A2: Liquid samples are generally easier to prepare. The process typically involves: 1. Degassing carbonated beverages. 2. Diluting the sample to bring the this compound concentration within the linear range of the analytical method.[17] 3. Filtering the diluted sample before analysis.[18] For some complex liquid matrices, a clarification step may still be necessary. |
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for this compound quantification.
Table 1: Performance of HPLC Methods for this compound Quantification
| Method | Food Matrix | LOD (mg/L) | LOQ (mg/L) | Recovery (%) | RSD (%) | Reference |
| HPLC-ELSD | Brewing Matrices (Wort, Beer) | 10 | 12.0 - 30.0 | 86 - 119 | < 6 | [19] |
| HPLC-RID | Wort | - | - | - | - | [17] |
Table 2: Performance of HPAEC-PAD Methods for Oligosaccharide Quantification
| Method | Food Matrix | LOD (ppm) | LOQ (ppm) | Recovery (%) | RSD (%) | Reference |
| HPAEC-PAD | Honey | - | - | - | - | [20][21] |
| HPAEC-PAD | Fruit Juice | - | - | - | - | [18] |
Table 3: Performance of Enzymatic Assay Kits
| Method | Sample Type | Detection Range | Specificity | Reference |
| Maltose (B56501)/Sucrose/D-Glucose Assay Kit | Food Products | 4 - 80 µg per assay | α-Glucosidase hydrolyzes maltose and sucrose | [9] |
| Maltose Assay Kit | Biological Samples, Food, Growth Media | - | Specific for maltose after conversion to glucose | [14] |
Note: LOD (Limit of Detection), LOQ (Limit of Quantitation), and RSD (Relative Standard Deviation) values can vary depending on the specific instrument, column, and experimental conditions.
Experimental Protocols
Protocol 1: HPLC-RID Analysis of this compound in Beer
-
Sample Preparation:
-
Degas the beer sample by sonication or vigorous shaking.
-
Dilute the sample with deionized water to bring the expected this compound concentration into the calibration range. A 1:10 dilution is a good starting point.
-
Filter the diluted sample through a 0.45 µm syringe filter.[17]
-
-
HPLC Conditions:
-
Calibration:
-
Prepare a stock solution of this compound standard (e.g., 1000 mg/L) in deionized water.
-
Perform serial dilutions to create a series of calibration standards (e.g., 10, 50, 100, 250, 500 mg/L).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
-
Data Analysis:
-
Inject the prepared beer samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the this compound concentration in the samples using the calibration curve.
-
Protocol 2: HPAEC-PAD Analysis of this compound in Honey
-
Sample Preparation:
-
HPAEC-PAD Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).[12]
-
Eluent: An isocratic or gradient elution using sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc). A typical starting condition is 68 mM NaOH.[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 20-30°C.[13]
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Injection Volume: 10-25 µL.
-
-
Calibration:
-
Prepare a mixed sugar standard stock solution containing this compound and other relevant sugars in deionized water.
-
Create a series of calibration standards by serial dilution.
-
Generate a calibration curve for this compound based on peak area versus concentration.
-
-
Data Analysis:
-
Analyze the prepared honey samples.
-
Identify and quantify this compound using the established calibration.
-
Protocol 3: Enzymatic Assay for this compound
This protocol is a general guideline based on commercially available kits that measure maltose, which can be adapted for this compound if an enzyme to convert this compound to glucose is included or used as a pre-treatment step.
-
Reagent Preparation:
-
Reconstitute lyophilized enzymes and reagents in the provided assay buffer as per the kit instructions.[14]
-
Prepare this compound standards by diluting the provided stock solution with the assay buffer.
-
-
Sample Preparation:
-
Prepare liquid or solid food samples as described in the "Sample Preparation" FAQ section.
-
Dilute the sample extract with the assay buffer to ensure the this compound concentration falls within the assay's linear range.[9]
-
-
Assay Procedure (96-well plate format):
-
Pipette 50 µL of each standard and sample into separate wells.
-
If the kit is for maltose, an initial step with an appropriate enzyme (e.g., α-glucosidase) to hydrolyze this compound to glucose would be necessary. This may require a separate incubation.
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Prepare a reaction mix containing the necessary enzymes and probe as per the kit protocol.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.[14]
-
-
Calculation:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve.
-
Determine the this compound concentration in the samples from the standard curve, accounting for any dilution factors.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for HPLC peak problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. lcms.cz [lcms.cz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. books.rsc.org [books.rsc.org]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. antecscientific.com [antecscientific.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Maltose / Sucrose / D-glucose - Enzymatic assay kit | LIBIOS [libios.fr]
- 16. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 17. Maltose and this compound utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Maltotriose Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of maltotriose (B133400) hydrolysis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound hydrolysis experiments in a question-and-answer format.
Q1: Why is the yield of my this compound hydrolysis unexpectedly low?
A1: Several factors can contribute to low hydrolysis yields. Consider the following troubleshooting steps:
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Suboptimal Enzyme Concentration: The enzyme-to-substrate ratio is critical. An insufficient amount of enzyme will lead to incomplete hydrolysis. Conversely, an excessively high concentration can sometimes lead to substrate inhibition with certain enzymes.
-
Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges for activity. Deviations from these optimal conditions can significantly reduce enzyme efficiency. For instance, some α-amylases function optimally at a pH of 6.0-6.5 and a temperature of 45-50°C.[1][2] Refer to the enzyme's technical data sheet for specific recommendations.
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Presence of Inhibitors: Contaminants in your substrate or buffer, such as certain metal ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺, Zn²⁺) or chelating agents like EDTA, can inhibit enzyme activity.[1][3] Ensure high-purity reagents are used.
-
Enzyme Inactivation: Improper storage or handling can lead to enzyme denaturation and loss of activity. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.
-
Incorrect Reaction Time: The hydrolysis reaction may not have been allowed to proceed for a sufficient duration. Time-course experiments are recommended to determine the optimal reaction time for your specific conditions.[1][2]
Q2: How can I confirm that hydrolysis is occurring and differentiate between this compound, maltose (B56501), and glucose?
A2: Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction and identify the products:
-
Thin-Layer Chromatography (TLC): TLC is a relatively simple and rapid method to qualitatively separate and visualize the different saccharides. By running standards of glucose, maltose, and this compound alongside your reaction sample, you can track the disappearance of the this compound spot and the appearance of maltose and glucose spots over time.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[1] Using an appropriate carbohydrate analysis column, you can separate and quantify the concentrations of this compound, maltose, and glucose in your reaction mixture at different time points.
-
Enzymatic Assays: Commercially available enzyme kits can be used to specifically measure the concentration of D-glucose produced.[4][5] This can be an indirect measure of hydrolysis.
Q3: My enzyme activity seems to decrease over the course of the reaction. What could be the cause?
A3: A decline in enzyme activity during the reaction can be attributed to a few factors:
-
Product Inhibition: In some cases, the products of the hydrolysis reaction (maltose and/or glucose) can act as inhibitors of the enzyme, slowing down the reaction rate as their concentration increases.[6][7]
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Thermal Instability: If the reaction is run at the upper end of the enzyme's optimal temperature range for an extended period, the enzyme may gradually lose its stability and denature.
-
pH Shift: The hydrolysis reaction itself can sometimes lead to a slight change in the pH of the reaction mixture, moving it away from the enzyme's optimum. Ensure your buffer has sufficient capacity to maintain a stable pH.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes used for this compound hydrolysis?
A1: The primary enzymes used for hydrolyzing this compound are:
-
α-Amylase: This enzyme can hydrolyze the internal α-1,4 glycosidic bonds of starch and related oligosaccharides, including this compound.[1][8]
-
Glucoamylase (or Amyloglucosidase): This enzyme hydrolyzes terminal α-1,4 and α-1,6 linked glucose residues from the non-reducing end of oligosaccharides, yielding glucose.[6][8]
-
Maltase-Glucoamylase: This is a key enzyme in the small intestine responsible for the final steps of starch digestion, hydrolyzing maltose and this compound into glucose.[9]
-
Pullulanase: This is a debranching enzyme that can specifically hydrolyze α-1,6 glycosidic bonds but can also have activity on α-1,4 bonds, leading to the production of this compound from pullulan.[2]
Q2: What are the typical optimal conditions for this compound hydrolysis?
A2: The optimal conditions are enzyme-specific. However, general ranges are:
-
pH: Typically between 4.5 and 7.0. For example, a this compound-producing α-amylase from Microbulbifer thermotolerans has an optimal pH of 6.0-6.35.[1] Another study using pullulanase found an optimal pH of 5.0.[2]
-
Temperature: Generally between 40°C and 60°C. The aforementioned α-amylase has an optimal temperature of around 45-50°C.[1] The optimal temperature for a specific pullulanase was found to be 45°C.[2]
Q3: Are there known inhibitors of this compound hydrolysis that I should be aware of?
A3: Yes, several substances can inhibit the enzymes responsible for this compound hydrolysis. These include:
-
Heavy Metal Ions: Ions such as Cu²⁺, Fe³⁺, Hg²⁺, and Zn²⁺ have been shown to inhibit α-amylase activity.[1][3]
-
Chelating Agents: EDTA can inhibit metalloenzymes by chelating the metal ions essential for their activity.[1][3]
-
Sugar Analogs: Certain sugar analogs like maltotriitol (B1232362) can act as competitive inhibitors.[10][11]
-
Specific Inhibitors: Compounds like acarbose (B1664774) and miglitol (B1676588) are known inhibitors of maltase-glucoamylase.[12][13]
Data Presentation
Table 1: Optimal Hydrolysis Conditions for Various Enzymes
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Key Products | Reference |
| α-Amylase | Microbulbifer thermotolerans DAU221 | 6.0 - 6.35 | 45 - 50 | This compound | [1][3] |
| Pullulanase | Not Specified | 5.0 | 45 | This compound | [2] |
| Maltase | Bacillus licheniformis KIBGE-IB4 | 6.5 | 45 | D-Glucose | [14] |
Table 2: Kinetic Parameters for Starch Hydrolysis by α-Amylase
| Enzyme | Substrate | K_m_ (mg/mL) | V_max_ (mmol product/mg protein/min) | Reference |
| α-Amylase (AmyA) | Soluble Starch | 1.08 | 1.736 (as this compound) | [1][3] |
Experimental Protocols
Protocol 1: Basic this compound Hydrolysis Assay
-
Prepare Substrate Solution: Dissolve this compound in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0) to a final concentration of 10 mg/mL.
-
Enzyme Preparation: Reconstitute the lyophilized enzyme (e.g., α-amylase) in the same buffer to a stock concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, add 450 µL of the substrate solution.
-
Pre-incubation: Equilibrate the substrate solution at the optimal reaction temperature (e.g., 50°C) for 5 minutes.
-
Initiate Reaction: Add 50 µL of the enzyme solution to the substrate to start the reaction. Mix gently by inverting the tube.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stopping agent (e.g., 100 µL of 1 M HCl) or by heat inactivation (e.g., boiling for 5 minutes).
-
Analysis: Analyze the reaction products using TLC or HPLC to determine the extent of hydrolysis.
Protocol 2: Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)
-
TLC Plate Preparation: Use a silica (B1680970) gel 60 TLC plate.
-
Spotting: Spot 2 µL of the reaction mixture, along with 2 µL of glucose, maltose, and this compound standards (1 mg/mL each), onto the baseline of the TLC plate.
-
Development: Develop the plate in a chromatography chamber with a mobile phase of n-butanol:ethanol (B145695):water (5:3:2, v/v/v).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and air dry. Visualize the spots by spraying with a solution of 5% sulfuric acid in ethanol and then heating the plate at 110°C for 10 minutes. Carbohydrates will appear as dark spots.
-
Interpretation: Compare the R_f_ values of the spots in the reaction mixture with those of the standards to identify the products of hydrolysis.
Visualizations
Caption: General experimental workflow for this compound hydrolysis.
Caption: Troubleshooting logic for low this compound hydrolysis yield.
Caption: Simplified hydrolysis pathway of this compound to glucose.
References
- 1. Characterization of this compound production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 | Semantic Scholar [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. aafco.org [aafco.org]
- 6. A kinetic model for the hydrolysis and synthesis of maltose, isomaltose, and this compound by glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Reactome | this compound + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]
- 10. Inhibition of human digestive enzymes by hydrogenated malto-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maltotriitol inhibition of maltose metabolism in Streptococcus mutans via maltose transport, amylomaltase and phospho-alpha-glucosidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
low yield of maltotriose in microbial production and potential causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low maltotriose (B133400) yield in microbial production systems. The information is tailored for researchers, scientists, and drug development professionals working with microbial fermentation.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.
Question 1: My Saccharomyces cerevisiae culture is showing poor growth and low yield of this compound. What are the primary bottlenecks?
Answer:
Low this compound yield in Saccharomyces cerevisiae is often linked to inefficient transport of the sugar into the cell. The primary bottleneck is typically the expression and activity of specific sugar transporters. Here are the key factors to investigate:
-
Insufficient Transporter Expression: The AGT1 permease is the principal transporter for efficient this compound uptake in many S. cerevisiae strains.[1][2][3] Strains lacking a functional AGT1 gene, or those with low expression levels, will exhibit poor this compound utilization. In contrast, MALx1-type transporters (e.g., Mal21, Mal31, Mal41) are primarily high-affinity maltose (B56501) transporters and are generally inefficient at transporting this compound.[1][2][3]
-
Competitive Inhibition: Maltose is often the preferred substrate and can competitively inhibit the transport of this compound.[4] If your fermentation medium contains significant amounts of both maltose and this compound, the yeast will preferentially consume maltose, leading to a lag in this compound utilization and potentially incomplete fermentation.
-
Glucose Repression: Glucose is the most preferred carbon source for yeast. Its presence in the medium will repress the expression of genes required for the transport and metabolism of other sugars, including this compound.[5][6] This phenomenon, known as carbon catabolite repression, ensures that the yeast consumes the most easily metabolizable sugar first.
-
Suboptimal Intracellular Hydrolysis: While transport is the primary rate-limiting step, inefficient intracellular hydrolysis of this compound into glucose by maltase (α-glucosidase) can also contribute to low yield.[7] However, studies suggest that for many strains, the intracellular maltase is capable of hydrolyzing both maltose and this compound effectively.[1] In some engineered strains, the intracellular invertase has also been shown to hydrolyze this compound.[8][9]
Troubleshooting Workflow for S. cerevisiae
Caption: Troubleshooting workflow for low this compound yield in S. cerevisiae.
Question 2: My recombinant Escherichia coli strain is not producing the expected yield of this compound. What are the likely causes?
Answer:
In E. coli, low this compound yield is often related to the regulation of the maltose/maltodextrin (B1146171) (mal) regulon and the activities of the enzymes involved in maltodextrin metabolism. Key factors include:
-
Insufficient Induction of the mal Regulon: The mal genes, which encode the proteins for maltodextrin transport and metabolism, are positively regulated by the MalT protein.[10] MalT is activated by intracellular this compound.[1][2][11][12][13] If the intracellular concentration of this compound is too low, the mal genes will not be sufficiently expressed.
-
Imbalance of Metabolic Enzymes: The key enzymes in the maltodextrin metabolic pathway are amylomaltase (MalQ), maltodextrin phosphorylase (MalP), and maltodextrin glucosidase (MalZ).
-
MalQ (Amylomaltase): This enzyme is crucial for both the degradation and synthesis of longer maltodextrins from maltose. Mutants lacking malQ cannot grow on maltose.[1]
-
MalP (Maltodextrin Phosphorylase): This enzyme phosphorolytically cleaves glucose-1-phosphate from the non-reducing end of maltodextrins. Its smallest substrate is maltotetraose, and its action on longer maltodextrins produces this compound.[11] A lack of MalP activity can lead to a shortage of the inducer this compound.
-
MalZ (Maltodextrin Glucosidase): This enzyme hydrolyzes glucose from the reducing end of maltodextrins, with this compound being its smallest substrate.[11] High MalZ activity can deplete the intracellular pool of this compound, leading to reduced induction of the mal regulon.
-
-
Catabolite Repression: Similar to yeast, E. coli exhibits catabolite repression in the presence of glucose. Glucose transport inhibits the activity of adenylate cyclase, leading to low levels of cyclic AMP (cAMP). The cAMP-CAP complex is required for the full expression of the malT gene, and therefore, high glucose levels will repress the entire mal system.[10]
-
Codon Usage and Protein Expression Issues: If you are expressing a heterologous enzyme for this compound production, low yield could be due to common issues in recombinant protein expression such as rare codon usage, protein insolubility (inclusion body formation), or protein toxicity.[14][15][16]
Troubleshooting Workflow for E. coli
Caption: Troubleshooting workflow for low this compound yield in E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the role of the AGT1 permease in this compound transport in S. cerevisiae?
A1: The AGT1 permease is an α-glucoside-H+ symporter that plays a crucial role in the transport of various α-glucosides, including maltose and this compound.[17] While some transporters have a high affinity for maltose, AGT1 is the primary transporter responsible for the efficient uptake of this compound in many industrial yeast strains.[1][2][3] Its expression is inducible by maltose and this compound.[18]
Q2: How does glucose affect this compound metabolism in both S. cerevisiae and E. coli?
A2: In both organisms, glucose causes catabolite repression, a global regulatory mechanism that ensures the preferential utilization of glucose over other carbon sources. In S. cerevisiae, glucose represses the expression of the MAL genes, which are required for maltose and this compound transport and metabolism.[6] In E. coli, glucose inhibits the synthesis of cAMP, which is necessary for the full expression of the malT activator gene, thereby repressing the entire maltodextrin utilization system.[10]
Q3: Can this compound be metabolized by enzymes other than maltase in S. cerevisiae?
A3: Yes, under certain conditions. While maltase (encoded by MAL genes) is the primary enzyme for intracellular this compound hydrolysis, some studies have shown that the intracellular form of invertase (encoded by SUC genes) can also hydrolyze this compound, offering an alternative metabolic pathway.[8][9]
Q4: What is the role of this compound in the regulation of the mal operon in E. coli?
A4: this compound is the natural inducer of the mal operon in E. coli.[1][2][11][12][13] It binds to the MalT protein, the transcriptional activator of the mal genes. This binding activates MalT, allowing it to bind to the mal promoters and initiate transcription of the genes required for maltodextrin transport and metabolism.
Q5: What are some general strategies to improve recombinant protein expression in E. coli that could be applied to enzymes for this compound production?
A5: To improve the expression of heterologous enzymes for this compound production in E. coli, you can try the following strategies:
-
Optimize Codon Usage: Ensure the codon usage of your gene of interest is optimized for E. coli to prevent translational stalling.[14][15]
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 15-25°C) can improve protein solubility and reduce the formation of inclusion bodies.[1][17]
-
Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that maximizes protein expression without causing toxicity to the cells.
-
Choose a Suitable Host Strain: Use an expression host that is appropriate for your protein. For example, strains that supply rare tRNAs (e.g., Rosetta) can be beneficial for expressing proteins with non-optimal codon usage.[17]
-
Use a Different Promoter System: If you suspect your protein is toxic, a tightly regulated promoter system might be necessary to control basal expression levels.[14]
Quantitative Data Summary
Table 1: Kinetic Parameters of α-Glucoside Transporters in S. cerevisiae
| Transporter | Substrate | Km (mM) | Reference(s) |
| AGT1 | This compound | 36 ± 2 | [1][2][3] |
| AGT1 | Maltose | ~20 - 35 | [1] |
| MALx1 (MAL21, MAL31, MAL61) | Maltose | ~2 - 4 | [3] |
| MTY1 | This compound | 16 - 27 | [5] |
| MTY1 | Maltose | 61 - 88 | [5] |
Table 2: Comparison of this compound Utilization in Different S. cerevisiae Strains
| Strain | Relevant Genotype | This compound Fermentation | Key Findings | Reference(s) |
| CEN.PK2-1C | Wild type (AGT1+) | Efficient | Rapidly ferments this compound after growth on maltose. | [3][19] |
| LCM003 | agt1Δ | Inefficient | Unable to efficiently utilize this compound. | [3][19] |
| Industrial Strain (PYCC 5297) | Wild type | Fermentative | Primarily ferments this compound, with a higher respiratory quotient compared to glucose and maltose. | [8] |
| Strain 70 | This compound-fermenting | Efficient | Shows similar rates of active transport for maltose and this compound. | [20] |
| Strain B01 | Non-fermenting | Inefficient | Exhibits a lower rate of this compound transport compared to maltose transport. | [20] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.
1. Sample Preparation a. Withdraw a sample of the fermentation broth. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.[2] c. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[2] d. Dilute the filtered sample with ultrapure water to a concentration within the linear range of your calibration curve.
2. HPLC System and Conditions
- Column: A column suitable for carbohydrate analysis, such as an amino--based column (e.g., Eurospher 100-5 NH2) or an ion-exclusion column (e.g., BIO-RAD Aminex).[8][18]
- Mobile Phase: A typical mobile phase for an amino column is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[18] For an ion-exclusion column, a dilute acid solution (e.g., 0.5 mM sulfuric acid) is often used.[21]
- Flow Rate: Typically 1.0 - 1.25 mL/min.[18][21]
- Column Temperature: Maintained at a constant temperature, for example, 35°C or 75°C, depending on the column and method.[18][21]
- Detector: Refractive Index (RI) detector.[2][8]
- Injection Volume: 5 - 20 µL.[18][21]
3. Calibration Curve a. Prepare a series of standard solutions of this compound of known concentrations in ultrapure water. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a calibration curve of peak area versus concentration.
4. Data Analysis a. Inject the prepared samples into the HPLC system. b. Identify the this compound peak based on its retention time compared to the standard. c. Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of Gene Expression by RT-qPCR in Saccharomyces cerevisiae
This protocol outlines the steps for quantifying the expression of target genes (e.g., AGT1, MALx1) in S. cerevisiae using Reverse Transcription Quantitative PCR (RT-qPCR).
1. Total RNA Extraction a. Harvest yeast cells from your culture by centrifugation (e.g., 3000 x g for 5 minutes).[22] b. Immediately freeze the cell pellet in liquid nitrogen to preserve RNA integrity.[10] c. Resuspend the cell pellet in a lysis buffer (e.g., TES buffer: 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS).[23] d. Perform cell lysis using a method such as glass bead homogenization or hot acid phenol (B47542) extraction.[10][11][22] e. Purify the total RNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.[10][22] f. Resuspend the RNA pellet in RNase-free water. g. Assess the quantity and quality of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.[22][23]
2. DNase Treatment a. Treat the purified RNA with DNase I to remove any contaminating genomic DNA.[24] b. Inactivate the DNase according to the manufacturer's protocol (e.g., heat inactivation or using an inactivation reagent).[24]
3. cDNA Synthesis (Reverse Transcription) a. In a PCR tube, combine the DNase-treated RNA with oligo(dT) primers and/or random hexamer primers, and dNTPs.[18][23] b. Heat the mixture to denature the RNA secondary structure and then cool on ice.[23] c. Add a master mix containing reverse transcriptase buffer, DTT, RNase inhibitor, and reverse transcriptase enzyme.[14][23] d. Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 50°C for 50-60 minutes).[18][23] e. Inactivate the reverse transcriptase by heating (e.g., 70°C for 15 minutes).[23]
4. Quantitative PCR (qPCR) a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your target gene(s) and a reference gene (e.g., ACT1), and the synthesized cDNA. b. Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Analyze the results using the ΔΔCt method to determine the relative expression of your target genes normalized to the reference gene.
Metabolic Pathway Diagrams
This compound Metabolism in Saccharomyces cerevisiae
Caption: Simplified pathway of this compound transport and metabolism in S. cerevisiae.
Maltodextrin Metabolism in Escherichia coli
Caption: Key enzymes in the maltodextrin metabolic pathway in E. coli.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibodysystem.com [antibodysystem.com]
- 6. lcms.cz [lcms.cz]
- 7. s4science.at [s4science.at]
- 8. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 9. Yvert Lab - Total RNA Extraction from Yeast [ens-lyon.fr]
- 10. RNA Isolation from Yeast [protocols.io]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 13. 最適な cDNA 合成のための 5 ステップ | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Analysis of biomass sugars using a novel HPLC method | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Overview of cDNA Synthesis - CD Genomics [cd-genomics.com]
- 17. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 18. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 19. goldbio.com [goldbio.com]
- 20. waters.com [waters.com]
- 21. Yeast total RNA isolation protocol [drummondlab.org]
- 22. research.fredhutch.org [research.fredhutch.org]
- 23. Total RNA Isolation and Quantification of Specific RNAs in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real-Time Quantitative PCR (QPCR) and Reverse Transcription-QPCR for Detection and Enumeration of Total Yeasts in Wine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methods for Maltotriose Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of maltotriose (B133400), a key trisaccharide in various biological and industrial processes, is critical for quality control and research. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering a range of detection methods tailored to specific analytical needs. This guide provides an objective comparison of three prevalent HPLC methods for this compound quantification: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), HPLC with Refractive Index Detection (HPLC-RID), and HPLC with Evaporative Light Scattering Detection (HPLC-ELSD).
Performance Comparison of HPLC Methods
The selection of an appropriate HPLC method for this compound quantification hinges on factors such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of HPAEC-PAD, HPLC-RID, and HPLC-ELSD based on validated methods.
| Parameter | HPAEC-PAD | HPLC-RID | HPLC-ELSD |
| Principle | Separation of ionized carbohydrates on an anion-exchange column at high pH, followed by electrochemical detection.[1] | Measures the difference in refractive index between the mobile phase and the analyte.[1] | Nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. |
| Linearity (R²) | >0.99 | >0.997 | >0.99 |
| Limit of Detection (LOD) | 0.010 - 0.100 mg/L | ~1500 ppm (for maltose) | 2.5–12.5 mg/L[2] |
| Limit of Quantification (LOQ) | 0.107–8.918 mg/L | Not explicitly found for this compound | 12.0–30.0 mg/L[2] |
| Precision (%RSD) | < 5% | < 2.0% (for total sugars) | < 2% (repeatability), < 6% (intermediate precision)[2] |
| Accuracy (Recovery %) | 89.4% to 103.2% | 96.78–108.88% (for total sugars) | 86% to 119%[2] |
| Gradient Elution | Compatible | Not compatible | Compatible |
| Selectivity | High | Low | Moderate |
| Sensitivity | High | Low | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the three compared HPLC methods.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.[1]
Sample Preparation:
-
Dilute the sample in deionized water to a concentration within the linear range of the instrument.
-
Filter the diluted sample through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
System: A metal-free HPLC system is recommended.
-
Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ series column.
-
Mobile Phase: A gradient elution using sodium hydroxide (B78521) and sodium acetate (B1210297) solutions. For example, a gradient of 10-100 mM NaOH with 0-500 mM sodium acetate.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 - 25 µL.
-
Detector: Pulsed Amperometric Detector with a gold working electrode and a silver/silver chloride reference electrode. A carbohydrate-specific waveform is applied for detection.
HPLC with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used method for the analysis of non-UV absorbing compounds like sugars.
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
Chromatographic Conditions:
-
Column: A ligand-exchange column (e.g., with a calcium or lead form cation-exchange resin) or an amino-based column.
-
Mobile Phase: Isocratic elution with degassed deionized water or a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, often elevated (e.g., 80-85 °C) for ligand-exchange columns to improve resolution.
-
Injection Volume: 10 - 50 µL.
-
Detector: Refractive Index Detector, maintained at a stable temperature.
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a universal detection method that is more sensitive than RID and compatible with gradient elution.[2]
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Filter the sample through a 0.22 µm or 0.45 µm filter.
Chromatographic Conditions:
-
Column: An amide-based or amino-based column suitable for hydrophilic interaction liquid chromatography (HILIC).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water is common. For example, a gradient starting with a high percentage of acetonitrile and decreasing over time.
-
Flow Rate: 0.8 - 1.5 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
Injection Volume: 5 - 20 µL.
-
Detector: Evaporative Light Scattering Detector with optimized nebulizer and evaporator temperatures and gas flow rate.
Method Validation Workflow and Comparison Diagrams
To visualize the processes and comparisons discussed, the following diagrams are provided.
Caption: A typical workflow for the validation of an HPLC method.
Caption: Key features of different HPLC methods for this compound analysis.
References
Maltotriose vs. Maltose as Fermentation Substrates: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparative analysis of maltotriose (B133400) and maltose (B56501) as fermentation substrates, primarily focusing on their utilization by the yeast Saccharomyces cerevisiae. This document is intended for researchers, scientists, and drug development professionals working in industrial fermentation, brewing science, and biofuel production.
Executive Summary
Maltose, a disaccharide, and this compound, a trisaccharide, are significant fermentable sugars derived from starch hydrolysis. While both are utilized by yeast, their fermentation performance differs significantly, primarily due to variations in their transport into the yeast cell. Maltose is generally transported and fermented more efficiently by a wider range of yeast strains. In contrast, the uptake of this compound is often the rate-limiting step, leading to slower or incomplete fermentation in many industrial strains. This guide presents key performance indicators, metabolic pathways, and detailed experimental protocols to elucidate these differences.
Data Presentation: Performance Indicators
The following tables summarize quantitative data from various studies, comparing key fermentation parameters for maltose and this compound. It is important to note that absolute values can vary significantly depending on the yeast strain, experimental conditions (e.g., temperature, pH, media composition), and the specific transporters present.
Table 1: Comparison of Transport Kinetics for Maltose and this compound in S. cerevisiae
| Parameter | Maltose | This compound | Key Insights |
| Transport System(s) | High-affinity (MALx1) & Low-affinity (Agt1p) | Primarily Low-affinity (Agt1p, Mtt1p) | Maltose benefits from a dedicated high-affinity transport system, leading to more efficient uptake at low concentrations.[1] |
| Affinity (Km) | ~2-5 mM (High-affinity)[1][2] | ~16-36 mM (Low-affinity, Agt1p/Mtt1p)[1][3] | The lower affinity (higher Km) for this compound means that higher concentrations are required to achieve maximum transport rates. |
| Maximum Velocity (Vmax) | Varies by strain and transporter | Generally lower than for maltose | The overall capacity for this compound transport is often lower than for maltose in many common industrial strains. |
| Preferred Substrate | Yes | No | In the presence of both sugars, maltose is typically the preferred and more rapidly consumed substrate.[4] |
Table 2: Comparative Fermentation Performance
| Parameter | Maltose | This compound | Key Insights |
| Ethanol (B145695) Yield (g/g sugar) | ~0.45 - 0.51 g/g | ~0.45 - 0.51 g/g (in efficient strains)[5][6] | In yeast strains capable of efficient this compound fermentation, the theoretical ethanol yield is comparable to maltose. |
| Specific Growth Rate (µ) | Generally higher | Generally lower | Yeast typically grows faster on maltose due to more efficient sugar uptake and metabolism.[7] |
| CO2 Production Rate | Higher | Lower | Reflects the faster fermentation kinetics of maltose compared to this compound.[3][8][9] |
| Fermentation Efficiency | High | Variable; often incomplete | Incomplete this compound fermentation is a common issue in brewing, leading to residual sweetness and lower alcohol content.[1][3] |
| Respiratory Quotient (RQ) | ~0.16 | ~0.36 | A higher RQ for this compound suggests a greater proportion of the sugar is respired rather than fermented in some strains.[3] |
Signaling and Metabolic Pathways
The metabolic fate of both maltose and this compound inside the yeast cell converges on the glycolytic pathway after initial transport and hydrolysis. The key difference lies in the transport mechanism across the cell membrane.
Caption: Metabolic pathway for maltose and this compound fermentation in S. cerevisiae.
Experimental Protocols
Yeast Strain and Pre-culture Preparation
-
Yeast Strain: Saccharomyces cerevisiae (specify strain, e.g., WLP001, CEN.PK2-1C).
-
Media: Prepare Yeast Extract-Peptone-Dextrose (YPD) medium (1% yeast extract, 2% peptone, 2% glucose).
-
Procedure: Inoculate a single colony into 10 mL of YPD medium in a sterile culture tube. Incubate at 30°C with shaking (200 rpm) for 24 hours. Use this pre-culture to inoculate the main fermentation medium.
Comparative Fermentation Experiment
This protocol is designed to compare the fermentation of maltose and this compound under controlled conditions.
Caption: Experimental workflow for comparative fermentation analysis.
-
Fermentation Media: Prepare two types of media: Yeast Nitrogen Base (YNB) without amino acids, supplemented with either 2% (w/v) maltose or 2% (w/v) this compound.
-
Procedure:
-
Harvest cells from the pre-culture by centrifugation (5000 x g, 5 min).
-
Wash the cell pellet twice with sterile distilled water.
-
Resuspend the cells and inoculate the fermentation media to a starting optical density at 600 nm (OD600) of 0.1.
-
Incubate the cultures anaerobically at 30°C with gentle agitation.
-
Collect samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).
-
For each sample, measure cell density (OD600) and centrifuge to separate the supernatant for analysis.
-
Analytical Methods
-
Substrate and Product Analysis (HPLC):
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.[10][11][12]
-
Column: A suitable column for carbohydrate and alcohol analysis, such as a Bio-Rad Aminex HPX-87H column.[10]
-
Mobile Phase: 0.005 M Sulfuric Acid.[13]
-
Flow Rate: 0.6 mL/min.
-
Temperature: 60°C.
-
Sample Preparation: Filter the collected supernatant through a 0.22 µm syringe filter before injection.
-
Quantification: Use external standards of maltose, this compound, and ethanol to create calibration curves for quantification.
-
-
Biomass Measurement:
-
Measure the optical density of the culture samples at 600 nm (OD600) using a spectrophotometer. Correlate OD600 readings to cell dry weight if necessary.
-
-
CO2 Production Measurement:
Conclusion
The choice between maltose and this compound as a primary fermentation substrate has significant implications for process efficiency. While chemically similar, their differential transport into the yeast cell is a critical determinant of fermentation performance. Maltose is readily utilized by most S. cerevisiae strains due to the presence of high-affinity transporters. This compound fermentation is more strain-dependent and often limited by the expression and activity of low-affinity transporters like Agt1p. For applications requiring complete and efficient sugar utilization, such as in brewing and biofuel production, the selection of yeast strains with robust this compound transport capabilities is crucial. The experimental protocols outlined in this guide provide a framework for objectively evaluating and comparing the fermentation performance of these two important α-glucoside sugars.
References
- 1. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Analysis of this compound Transport and Utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 10. s4science.at [s4science.at]
- 11. s4science.at [s4science.at]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
Maltotriose Versus Sucrose: A Comparative Study of Yeast Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saccharomyces cerevisiae metabolism of two key disaccharides: maltotriose (B133400) and sucrose (B13894). Understanding the metabolic and regulatory differences is crucial for optimizing industrial fermentation processes, from brewing and baking to biofuel production and the development of novel therapeutics targeting yeast-based systems. This document outlines the distinct metabolic pathways, compares fermentation performance with supporting experimental data, and provides detailed protocols for key analytical methods.
Introduction
Sucrose, a disaccharide of glucose and fructose (B13574), is readily metabolized by most Saccharomyces cerevisiae strains. It is first hydrolyzed extracellularly by the enzyme invertase into its constituent monosaccharides, which are then transported into the cell. This compound, a trisaccharide of glucose, is a major component of brewing wort and is metabolized through a different pathway. It is actively transported into the cell and then hydrolyzed intracellularly. The efficiency of this compound utilization can vary significantly between yeast strains and is often a rate-limiting factor in fermentation processes. This guide delves into the specifics of these differences.
Metabolic Pathways and Regulation
The metabolism of sucrose and this compound in S. cerevisiae is governed by distinct genetic and enzymatic systems.
Sucrose Metabolism: The primary enzyme responsible for sucrose utilization is invertase, encoded by the SUC genes (most notably SUC2).[1][2] This enzyme exists in two forms: a secreted, glycosylated form that hydrolyzes sucrose in the periplasmic space, and a non-glycosylated intracellular form.[1] The resulting glucose and fructose are then transported into the cell by hexose (B10828440) transporters. The expression of SUC2 is tightly regulated by glucose levels; it is repressed in high glucose conditions and induced when glucose is scarce.[3]
This compound Metabolism: The utilization of this compound relies on the MAL gene family. This compound is actively transported across the cell membrane by specific permeases, such as Agt1p.[4][5] Once inside the cell, it is hydrolyzed into glucose molecules by α-glucosidase (maltase), which is also encoded by a MAL gene. The transport of this compound into the cell is often the rate-limiting step for its metabolism.[6] Like the SUC genes, the MAL genes are subject to glucose repression, meaning they are not expressed in the presence of high glucose concentrations.[6]
Interestingly, there is some crossover in these pathways, as intracellular invertase has been shown to be capable of hydrolyzing this compound.
Signaling Pathways
The decision to metabolize these alternative sugars is largely controlled by glucose sensing and signaling pathways. The main glucose repression pathway involves the Snf1 protein kinase, which becomes active under low glucose conditions. Active Snf1 phosphorylates and inactivates the transcriptional repressor Mig1p, leading to the derepression of genes required for the metabolism of alternative carbon sources, including SUC2 and MAL genes. Another key pathway is the Rgt2/Snf3 glucose-sensing pathway, which detects extracellular glucose levels and regulates the expression of hexose transporters.[7][8][9]
Comparative Fermentation Performance
The choice of carbon source significantly impacts yeast growth, biomass production, and ethanol (B145695) yield. The following tables summarize quantitative data from comparative studies.
| Parameter | This compound | Sucrose | Glucose (Reference) | Reference |
| Maximum Specific Growth Rate (μmax, h-1) | 0.17 - 0.34 | Generally comparable to glucose | 0.32 - 0.34 | [10] |
| Biomass Yield (g DCW/g sugar) | Higher than glucose/maltose | Similar to glucose | Lower than this compound | [11] |
| Ethanol Yield (g/g sugar) | Lower (metabolism can be more oxidative) | Generally high, similar to glucose | High | [11] |
| Respiratory Quotient (RQ = CO2 produced / O2 consumed) | 0.36 | Not specified, but fermentative | 0.11 | [10] |
| Transporter | Substrate | Km (mM) | Reference |
| Agt1p | This compound | ~18 - 35 | [4][10] |
| Maltose | ~20 - 35 | [4] | |
| Sucrose | ~8 | [4] | |
| Malx1p (e.g., Mal31p) | Maltose | ~2 - 4 | [4] |
| This compound | Does not support significant transport | [10] |
Experimental Protocols
Yeast Biomass Determination (Dry Weight Method)
This protocol provides a reliable method for quantifying yeast biomass.[12][13][14][15][16]
Materials:
-
Yeast culture
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Analytical balance
-
Pre-weighed aluminum weighing dishes or filters (e.g., 0.2 µm Millipore filter)
-
Deionized water
Procedure:
-
Take a known volume of yeast culture.
-
Centrifuge the sample to pellet the cells (e.g., 4000 rpm for 5-10 minutes).
-
Carefully decant the supernatant.
-
Wash the cell pellet by resuspending it in deionized water and centrifuging again. Repeat this step at least once to remove residual media components.
-
After the final wash, transfer the cell pellet to a pre-weighed, dry weighing dish.
-
Place the dish in a drying oven at 70-105°C until a constant weight is achieved (this may take several hours to overnight).
-
Allow the dish to cool to room temperature in a desiccator before weighing.
-
The dry cell weight is the final weight minus the initial weight of the dish.
-
Calculate the biomass concentration in g/L.
Ethanol Concentration Determination (Spectrophotometric Method)
This is a rapid colorimetric method for ethanol quantification.[17][18]
Materials:
-
Fermentation broth
-
Tri-n-butyl phosphate (B84403) (TBP)
-
Dichromate reagent (e.g., potassium dichromate in an acidic solution)
-
Spectrophotometer
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a standard curve using known concentrations of ethanol (e.g., 0.5% to 8%).
-
Clarify the fermentation broth by centrifugation to remove yeast cells.
-
Mix 1 mL of the clarified supernatant (or ethanol standard) with 1 mL of TBP in a microcentrifuge tube.
-
Vortex vigorously for 1 minute to extract the ethanol into the TBP phase.
-
Centrifuge for 5 minutes to separate the phases.
-
Carefully transfer a known volume of the upper TBP layer to a new tube.
-
Add the dichromate reagent and allow the color to develop (the solution will turn from orange to blue-green in the presence of ethanol).
-
Measure the absorbance at a specific wavelength (e.g., 595 nm).
-
Determine the ethanol concentration in the sample by comparing its absorbance to the standard curve.
Note: For higher accuracy, especially in complex media, Gas Chromatography (GC) is the standard method for ethanol quantification.[19][20]
Conclusion
The metabolism of this compound and sucrose by Saccharomyces cerevisiae presents a study in contrasts. Sucrose metabolism is a relatively straightforward process of extracellular hydrolysis followed by monosaccharide uptake. In contrast, this compound metabolism is dependent on active transport into the cell, a step that is often inefficient and serves as a major bottleneck in many industrial strains. The fermentative performance reflects these differences, with sucrose generally leading to more robust and complete fermentation compared to this compound. The underlying genetic regulation, primarily through glucose repression, dictates the yeast's ability to switch to these alternative carbon sources. For researchers and professionals in fields reliant on yeast fermentation, a thorough understanding of these metabolic nuances is paramount for strain selection, process optimization, and the development of novel biotechnological applications.
References
- 1. A Dive Into Yeast's Sugar Diet—Comparing the Metabolic Response of Glucose, Fructose, Sucrose, and Maltose Under Dynamic Feast/Famine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of the SUC2 gene of Saccharomyces cerevisiae is induced by low levels of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular analysis of this compound transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. Reconstruction and logical modeling of glucose repression signaling pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose repression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.org [static.igem.org]
- 13. static.igem.wiki [static.igem.wiki]
- 14. agraria.com.br [agraria.com.br]
- 15. iitg.ac.in [iitg.ac.in]
- 16. Measurements of Cell Biomass Concentration [user.eng.umd.edu]
- 17. researchgate.net [researchgate.net]
- 18. A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. Ethanol Production and Maximum Cell Growth Are Highly Correlated with Membrane Lipid Composition during Fermentation as Determined by Lipidomic Analysis of 22 Saccharomyces cerevisiae Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Maltotriose Transport Kinetics in Industrially Relevant Yeast Species
For researchers, scientists, and professionals in drug development, understanding the nuances of nutrient transport in microorganisms is paramount. This guide offers an objective comparison of maltotriose (B133400) transport kinetics across different yeast species, supported by experimental data and detailed methodologies.
This compound, a trisaccharide composed of three glucose units, is a key carbohydrate in various industrial fermentation media, most notably in brewer's wort. The efficiency with which yeast cells transport this sugar across their plasma membrane is a critical determinant of fermentation performance, impacting both the rate and extent of sugar utilization and, consequently, the final product characteristics. This report details the key transporters involved and their kinetic properties in Saccharomyces cerevisiae, Saccharomyces eubayanus, and the increasingly significant, non-conventional yeast, Brettanomyces bruxellensis.
Key this compound Transporters in Yeast
The uptake of this compound in Saccharomyces species is primarily facilitated by a group of proteins known as α-glucoside transporters. The main players in this process are:
-
Agt1p (α-glucoside transporter 1): A permease with broad substrate specificity, capable of transporting various α-glucosides, including maltose (B56501) and this compound.[1] It is often considered the primary this compound transporter in many brewing strains of S. cerevisiae.[2]
-
Malx1p Family (e.g., Mal31p, Mal61p): These transporters exhibit a high affinity for maltose. While their primary substrate is maltose, some members of this family have been shown to facilitate the transport of this compound, although typically with a lower affinity.[3][4]
-
Mph2p and Mph3p: These permeases are related to the Mal transporters and have also been demonstrated to transport both maltose and this compound.[2]
-
Mty1p (this compound transport in yeast): Identified in the lager brewing yeast Saccharomyces pastorianus (a hybrid of S. cerevisiae and S. eubayanus), this transporter surprisingly shows a higher affinity for this compound than for maltose.[5]
In contrast, the specific transporters responsible for this compound uptake in Brettanomyces bruxellensis are not as well-characterized. However, genomic studies have revealed the presence of Agt1-like α-glucoside transporters, suggesting a potential mechanism for this compound utilization.[3]
Quantitative Comparison of Transport Kinetics
The efficiency of a transporter is defined by its kinetic parameters: the maximum transport velocity (Vmax) and the Michaelis constant (Km). Vmax reflects the maximum rate at which the transporter can import the substrate, while Km represents the substrate concentration at which the transport rate is half of Vmax. A lower Km value indicates a higher affinity of the transporter for its substrate.
| Yeast Species | Transporter | Strain Type | Vmax (nmol/min/mg dry weight) | Km (mM) |
| Saccharomyces cerevisiae | Agt1p | Engineered Laboratory | 43 ± 6 | ~3-7[6] |
| Saccharomyces cerevisiae | Agt1p | Industrial Ale | Not Specified | 36 ± 2[6] |
| Saccharomyces cerevisiae | Mal61p | Engineered Laboratory | Not Specified | ~3-7[4] |
| Saccharomyces cerevisiae | Mal31p | Engineered Laboratory | Not Specified | ~3-7[4] |
| Saccharomyces pastorianus | Mty1p | Lager Brewing | Not Specified | 24[5] |
| Brettanomyces bruxellensis | Not Specified | Not Specified | Not Determined | Not Determined |
It is important to note that direct kinetic data for this compound transport in Brettanomyces bruxellensis is currently not available in the scientific literature.
Experimental Protocols
The determination of sugar transport kinetics is typically performed using radiolabeled substrates. The following protocol outlines a standard procedure for a this compound uptake assay.
Radiolabeled this compound Uptake Assay
1. Cell Culture and Preparation:
-
Yeast cells are cultured in a medium containing maltose to induce the expression of the relevant transporter proteins. Cells are typically harvested during the mid-logarithmic growth phase.
-
The harvested cells are washed multiple times with an ice-cold buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5) to remove any residual medium components.
-
The washed cells are then resuspended in the same buffer to a standardized cell density.
2. Transport Assay:
-
The cell suspension is pre-incubated at the desired assay temperature (e.g., 30°C) for a short period to allow for temperature equilibration.
-
The transport reaction is initiated by the addition of radiolabeled [¹⁴C]-maltotriose at various concentrations.
-
Aliquots of the cell suspension are taken at specific time intervals (e.g., 15, 30, 45, and 60 seconds).
-
The transport is immediately stopped by diluting the aliquot in a large volume of ice-cold buffer.
3. Separation and Quantification:
-
The cell suspension is rapidly filtered through a membrane filter to separate the cells from the assay buffer.
-
The filter is washed with additional ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filter, which corresponds to the amount of this compound transported into the cells, is quantified using a scintillation counter.
4. Data Analysis:
-
The initial rates of transport are calculated for each substrate concentration.
-
The kinetic parameters, Vmax and Km, are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams depict the general workflow of a transport kinetics experiment and the cellular pathway of this compound utilization.
References
- 1. Identification and characterisation of two high-affinity glucose transporters from the spoilage yeast Brettanomyces bruxellensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beer.suregork.com [beer.suregork.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular analysis of this compound transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enzymatic Assays for Maltotriose in Food Products
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of maltotriose (B133400), a trisaccharide composed of three glucose molecules linked with α-1,4 glycosidic bonds, is crucial in the food industry for quality control, product development, and nutritional labeling. This guide provides a comprehensive comparison of the validation of an enzymatic assay for this compound with alternative analytical methods, primarily High-Performance Liquid Chromatography (HPLC). Experimental data and detailed protocols are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound Analysis
This compound is a significant component in various food products, including syrups, beers, and baked goods, where it contributes to sweetness, texture, and fermentability. Its concentration can impact the final product's sensory profile and stability. Therefore, reliable and validated analytical methods are essential for its accurate measurement. While enzymatic assays offer a relatively simple and rapid approach, chromatographic techniques like HPLC provide high specificity and the ability to quantify multiple sugars simultaneously.
Enzymatic Assay for this compound: A Methodological Overview
Enzymatic assays for this compound typically involve a two-step process. First, the enzyme α-glucosidase hydrolyzes this compound into three molecules of D-glucose. Subsequently, the released D-glucose is quantified in a coupled enzymatic reaction that results in a measurable change in absorbance, commonly monitored at 340 nm.
It is important to note that commercially available enzymatic kits, such as the Megazyme Maltose (B56501)/Sucrose/D-Glucose assay, utilize an α-glucosidase that is not specific to maltose and will also hydrolyze this compound.[1] This lack of specificity is a critical consideration when analyzing samples containing a mixture of α-linked glucose oligosaccharides.
Experimental Protocol: Enzymatic Assay (Based on a Non-Specific α-Glucosidase Method)
This protocol is adapted from the principles of commercially available kits that measure D-glucose released from oligosaccharides.
1. Reagents and Materials:
-
α-Glucosidase solution
-
Hexokinase/Glucose-6-phosphate dehydrogenase reagent
-
ATP (Adenosine 5'-triphosphate) solution
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate) solution
-
Triethanolamine buffer (pH 7.6)
-
This compound standard solutions (for calibration)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
2. Sample Preparation:
-
Liquid Samples: Clear, colorless, and near-neutral liquid samples can often be used directly or after dilution.
-
Solid Samples: Homogenize solid samples and extract sugars with hot water.
-
Complex Matrices: Deproteinization (e.g., using Carrez reagents) and/or decolorization (e.g., with activated carbon) may be necessary for samples with high protein or color content to prevent interference.
3. Assay Procedure:
-
Pipette the sample solution and buffer into a cuvette.
-
Add the α-glucosidase solution and incubate to allow for the complete hydrolysis of this compound to D-glucose.
-
Add the hexokinase/G6P-DH reagent, ATP, and NADP+.
-
Incubate until the reaction is complete.
-
Measure the absorbance at 340 nm. The increase in absorbance is proportional to the amount of D-glucose released from this compound.
4. Calculation: The concentration of this compound is calculated from the change in absorbance after the addition of the enzymes, in comparison to a this compound standard curve.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation and quantification of carbohydrates in complex food matrices. Various HPLC modes and detection methods can be employed for this compound analysis.
Experimental Protocol: HPLC-RID Method
1. Instrumentation and Columns:
-
HPLC system with a Refractive Index Detector (RID).
-
Amino-based or ligand-exchange columns are commonly used for carbohydrate analysis.[2][3]
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and water is typically used as the mobile phase for amino columns.[2][3]
3. Sample Preparation:
-
Similar to the enzymatic assay, samples may require extraction, filtration, and, in some cases, deproteinization.
4. Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducible results.
-
Injection Volume: 10-20 µL.
Performance Comparison: Enzymatic Assay vs. HPLC
The choice between an enzymatic assay and an HPLC method depends on various factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method based on available data for this compound and similar sugars.
| Parameter | Enzymatic Assay (Non-Specific α-Glucosidase) | HPLC with Refractive Index Detection (RID) | HPLC with Evaporative Light Scattering Detection (ELSD) | HPLC with Pulsed Amperometric Detection (PAD) |
| Specificity | Low (measures other α-glucosides)[1] | Moderate to High (separates based on retention time) | Moderate to High | High |
| Linearity (R²) | >0.99 (for glucose) | >0.99[3][4] | >0.999[2] | >0.99 |
| Limit of Detection (LOD) | ~1.5 mg/L (for glucose) | 0.01–0.17 mg/mL[4] | Lower than RID | 20 µg/L[5] |
| Limit of Quantification (LOQ) | Not specified for this compound | Higher than ELSD and PAD | Lower than RID | 0.2–1.2 µg/kg[5] |
| Accuracy (% Recovery) | Dependent on matrix | 96.78–108.88%[3] | Generally good | 80.7 to 121.7%[5] |
| Precision (%RSD) | <2% (for glucose) | <2.0%[3] | Generally good | Good |
| Analysis Time | Rapid (minutes per sample) | Slower (minutes per sample run) | Slower | Slower |
| Cost & Complexity | Lower cost, simpler instrumentation | Higher cost, more complex | Higher cost, more complex | Higher cost, more complex |
Mandatory Visualizations
Enzymatic Assay Workflow
Caption: Workflow of the enzymatic assay for this compound determination.
Logical Relationship of Analytical Methods
Caption: Comparison of analytical approaches for this compound quantification.
Conclusion
The validation of an analytical method for this compound in food products is critical for ensuring data quality and reliability. Enzymatic assays, while simple and rapid, may suffer from a lack of specificity, particularly when using broad-spectrum enzymes like α-glucosidase. This can lead to an overestimation of this compound content in the presence of other similar oligosaccharides.
In contrast, HPLC methods, especially when coupled with detectors like ELSD or PAD, offer superior specificity and sensitivity for the accurate quantification of this compound, even in complex food matrices. The choice of method should be guided by the specific analytical requirements, including the need for specificity, the expected concentration range of this compound, and the available resources. For routine quality control where high precision and specificity are paramount, validated HPLC methods are generally the preferred choice. Enzymatic assays may be suitable for rapid screening or for samples where interfering sugars are known to be absent.
References
- 1. Can the Maltose/Sucrose/D-Glucose Assay Kit (K-MASUG) specifically measure maltose in the presence of maltitol and this compound? : Megazyme [support.megazyme.com]
- 2. CN106596765A - A method for detecting the amount of maltodextrin added in food raw materials - Google Patents [patents.google.com]
- 3. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Maltotriose: TLC vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of maltotriose (B133400) is critical for reliable experimental outcomes and product safety. This guide provides a comprehensive comparison of two common analytical techniques for this purpose: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative performance data, and offer insights to help you select the most appropriate method for your needs.
This compound, a trisaccharide composed of three α-1,4 linked glucose units, is utilized in various applications, from a carbon source in cell culture media to a component in cryopreservation solutions. The presence of impurities, such as glucose, maltose, or other oligosaccharides, can significantly impact its functionality and experimental results. Therefore, accurate and reliable purity assessment is paramount.
Experimental Protocols
Detailed methodologies for both TLC and HPLC are crucial for reproducible results. Below are representative protocols for the purity assessment of this compound.
Thin-Layer Chromatography (TLC) Protocol
TLC is a planar chromatographic technique that is often used for its simplicity and cost-effectiveness. For quantitative or semi-quantitative analysis, high-performance TLC (HPTLC) plates and a densitometer or image analysis software are recommended.
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound standard (e.g., 1 mg/mL) in deionized water. Create a series of dilutions to generate a calibration curve (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mg/mL).
-
Sample Solution: Dissolve the this compound sample to be tested in deionized water to a concentration within the calibration range.
2. TLC Plate and Mobile Phase:
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A common solvent system for separating oligosaccharides is a mixture of n-butanol, isopropanol, and water in a ratio of 3:12:4 (v/v/v). Another option is acetonitrile (B52724) and water (80:20, v/v).
3. Chromatographic Development:
-
Apply equal volumes (e.g., 1-2 µL) of the standard and sample solutions as narrow bands onto the HPTLC plate.
-
Develop the plate in a saturated chromatography chamber containing the mobile phase until the solvent front reaches a predetermined height.
-
Dry the plate thoroughly after development.
4. Visualization:
-
Spray the dried plate evenly with a visualization reagent. A common choice is a sulfuric acid solution in methanol (B129727) (e.g., 5-10%), followed by heating at 100-120°C for 5-10 minutes to char the carbohydrate spots.[1] Another option is a solution of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in methanol/sulfuric acid.
-
Alternatively, for UV-active derivatives, a solution of 4-aminobenzoic acid can be used for derivatization, allowing for UV detection.
5. Quantification:
-
Scan the charred or derivatized plate using a densitometer at a specific wavelength (e.g., 400-600 nm for charred spots).
-
Alternatively, capture a high-resolution image of the plate and use image analysis software (like ImageJ) to determine the area and intensity of the spots.[2][3][4][5]
-
Construct a calibration curve by plotting the peak area or intensity of the standards against their concentration.
-
Determine the concentration of this compound and any impurities in the sample by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC offers higher resolution, sensitivity, and automation compared to TLC. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used method for carbohydrate analysis.[6][7]
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound standard (e.g., 100 µg/mL) in deionized water. Create a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Dissolve the this compound sample in deionized water to a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA1, PA10, or PA20), is typically used for excellent separation of carbohydrates.
-
Mobile Phase: A gradient elution is often employed using a mixture of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) in water. For example:
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH with 1 M NaOAc
-
A typical gradient could be: 0-20 min, 0-25% B; 20-25 min, 25-50% B; followed by a column wash and re-equilibration.
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
3. Detection:
-
Pulsed Amperometric Detector (PAD): This detector provides sensitive and direct detection of carbohydrates without the need for derivatization. A gold working electrode and a pH reference electrode are used. The PAD waveform is optimized for carbohydrate detection.
4. Data Analysis:
-
Integrate the peak areas of this compound and any impurities in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Calculate the purity of the sample by determining the percentage of the this compound peak area relative to the total peak area of all components. The concentration of impurities can be quantified using their respective standards if available, or estimated based on the this compound response factor.
Performance Comparison
The choice between TLC and HPLC often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or quantitative accuracy. The following table summarizes the key performance parameters for each technique based on available literature.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation on a planar stationary phase with a liquid mobile phase. | Separation in a column packed with a stationary phase with a liquid mobile phase pumped under high pressure. |
| Resolution | Lower to moderate. May be challenging to separate closely related oligosaccharides. | High. Capable of separating complex mixtures of carbohydrates, including isomers.[6][8] |
| Sensitivity | Lower. Typical limits of detection (LOD) are in the microgram (µg) to nanogram (ng) range per spot. | Higher. HPAEC-PAD offers very high sensitivity, with LODs in the picomole to femtomole range (ng/L to µg/L). |
| Quantification | Semi-quantitative to quantitative with densitometry or image analysis.[3] | Highly quantitative with excellent linearity and reproducibility. |
| Linearity (R²) | Typically ≥ 0.97 with image analysis. | Typically ≥ 0.99.[9] |
| Precision (%RSD) | Generally higher relative standard deviation (RSD), can be <10% under optimized conditions. | Lower RSD, typically < 5% for repeatability and intermediate precision.[9] |
| Throughput | High. Multiple samples and standards can be analyzed simultaneously on a single plate. | Lower. Samples are analyzed sequentially. |
| Cost | Low initial investment and lower cost per sample. | High initial instrument cost and higher solvent consumption. |
| Ease of Use | Relatively simple to perform. | Requires more extensive training and expertise for operation and maintenance. |
Visualizing the Workflow
To better understand the practical application of these techniques, the following diagram illustrates the general experimental workflow for this compound purity assessment using both TLC and HPLC.
Caption: Workflow for this compound Purity Assessment using TLC and HPLC.
Conclusion: Making the Right Choice
Both TLC and HPLC are valuable techniques for assessing the purity of this compound, each with its own set of advantages and limitations.
-
TLC is a cost-effective, high-throughput method that is well-suited for rapid screening, semi-quantitative analysis, and monitoring reaction progress. With proper validation and the use of densitometry or image analysis, it can also provide quantitative results.
-
HPLC , particularly HPAEC-PAD, is the gold standard for the high-resolution separation and sensitive quantification of carbohydrates. It is the preferred method when high accuracy, precision, and the ability to separate complex mixtures of impurities are required, such as in pharmaceutical quality control and detailed research applications.
For drug development professionals and researchers requiring rigorous and highly accurate purity data, HPLC is the recommended method. For routine quality checks, screening of multiple samples, or in laboratories with limited budgets, a well-optimized and validated TLC method can be a viable and efficient alternative. Ultimately, the choice of method should be guided by the specific analytical needs, available resources, and the required level of data quality.
References
- 1. A charring method for quantitative determination of carbohydrates on thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of carbohydrate based on scan image analysis for TLC technique compensating lack of spot overlaps | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. antecscientific.com [antecscientific.com]
- 8. HPLC analysis of oligosaccharides in urine from oligosaccharidosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of sugars in wheat flours with an HPAEC-PAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
Ale vs. Lager Yeast: A Comparative Guide to Maltotriose Utilization
For Researchers, Scientists, and Drug Development Professionals
The efficiency with which yeast utilizes available sugars in the wort is a critical determinant of fermentation performance and final beer characteristics. Among these sugars, maltotriose (B133400), a trisaccharide composed of three glucose units, presents a particular challenge. Its transport into the yeast cell is a rate-limiting step and varies significantly between different yeast strains.[1] This guide provides an in-depth comparison of this compound utilization efficiency in ale (Saccharomyces cerevisiae) and lager (Saccharomyces pastorianus) yeast strains, supported by experimental data and detailed methodologies.
Key Differences in this compound Metabolism
Ale and lager yeasts, while both capable of fermenting wort sugars, have evolved distinct strategies for this compound uptake, largely influenced by their genetic makeup and the temperature of their typical fermentation environments.[2] Ale yeasts, used for fermentations at warmer temperatures (15–25°C), and lager yeasts, adapted to cooler conditions (6–14°C), exhibit fundamental differences in the types and activities of sugar transporters in their cell membranes.[2][3]
The primary distinction lies in the predominant α-glucoside transporters responsible for this compound uptake.[4] Ale strains typically rely on the Agt1p transporter, a broad-specificity permease that can transport various α-glucosides, including maltose (B56501) and this compound.[4][5] In contrast, lager strains often possess a defective or truncated AGT1 gene, rendering the Agt1p transporter non-functional.[4][6] To compensate, lager yeasts utilize other transporters, primarily Mtt1p (also known as Mty1p) and transporters from the Malx1 family.[2][7]
The Mtt1p transporter is particularly noteworthy as it displays a higher affinity for this compound than for maltose, a unique characteristic among known α-glucoside transporters.[8][9] This transporter, along with the Malx1 transporters, also demonstrates lower temperature dependence compared to Agt1p, contributing to the superior fermentation performance of lager yeasts at colder temperatures.[2][8]
Quantitative Comparison of Transporter Activity
The functional differences between the primary this compound transporters in ale and lager yeasts are evident in their kinetic parameters and temperature sensitivity. The following table summarizes key quantitative data extracted from various studies.
| Parameter | Ale Yeast (S. cerevisiae) - Agt1p | Lager Yeast (S. pastorianus) - Mtt1p | Reference |
| This compound Affinity (Km) | ~20-30 mM | ~16-27 mM | [2][9] |
| Maltose Affinity (Km) | ~5-18 mM | ~61-88 mM | [2][9] |
| Maltose Transport Activity at 0°C (relative to 20°C) | ~2-3% | ~8-20% | [2][8] |
| This compound Transport Activity at 10°C (relative to 20°C) | ~6-18% | ~34-50% | [8] |
| This compound Transport Activity at 0°C (relative to 20°C) | ~1-2% | ~3-13% | [8] |
Signaling Pathways for this compound Utilization
The transport and subsequent metabolism of this compound are tightly regulated processes within the yeast cell. Below are diagrams illustrating the generalized pathways in ale and lager yeasts.
Caption: this compound utilization pathway in a typical ale yeast strain.
Caption: this compound utilization pathway in a typical lager yeast strain.
Experimental Protocols
To quantitatively assess the differences in this compound utilization between ale and lager yeast strains, a standardized fermentation trial can be conducted.
Objective:
To compare the rate and extent of this compound consumption, and final attenuation in representative ale and lager yeast strains under controlled fermentation conditions.
Materials:
-
Ale yeast strain (e.g., Saccharomyces cerevisiae WLP001)
-
Lager yeast strain (e.g., Saccharomyces pastorianus W-34/70)
-
Yeast propagation medium (e.g., YPM: 1% yeast extract, 2% peptone, 2% maltose)
-
Standardized fermentation wort (e.g., 15°P all-malt wort with a known sugar profile, including this compound)
-
Sterile fermentation vessels (e.g., 2L glass flasks with airlocks)
-
Incubators or temperature-controlled water baths set to 20°C (for ale) and 10°C (for lager)
-
Magnetic stir plate and stir bars
-
Spectrophotometer or refractometer for sugar analysis[10][11]
-
Hydrometer for specific gravity measurements[12]
-
HPLC system for detailed sugar profiling (optional)
-
Sterile sampling equipment (pipettes, tubes)
Methodology:
-
Yeast Propagation:
-
Inoculate 500 mL of sterile YPM medium with a pure culture of the ale and lager yeast strains in separate flasks.
-
Incubate the ale culture at 20-22°C and the lager culture at 10-12°C for 48-72 hours on a magnetic stir plate to achieve a target cell density (e.g., 1.0 x 10^8 cells/mL).
-
Harvest and wash the yeast cells with sterile water to prepare the inoculum.
-
-
Fermentation Setup:
-
Prepare replicate fermentation vessels for each yeast strain, each containing 1.5 L of the standardized wort.
-
Pitch the propagated yeast into their respective fermentation vessels at a rate of 1.5 x 10^6 cells/mL/°P.
-
Aerate the wort to a dissolved oxygen level of 8-10 ppm.
-
Fit each vessel with a sterile airlock.
-
-
Incubation:
-
Place the ale fermentations in a 20°C incubator.
-
Place the lager fermentations in a 10°C incubator.
-
-
Sampling and Analysis:
-
Aseptically collect samples at regular intervals (e.g., every 24 hours) for the duration of the fermentation (typically 7-14 days).
-
For each sample, measure:
-
Specific Gravity: Using a hydrometer to monitor the progress of fermentation.
-
Sugar Concentration: Analyze the sugar profile of the wort. This can be done using:
-
-
-
Data Analysis:
-
Plot the concentration of this compound over time for both yeast strains.
-
Calculate the rate of this compound consumption.
-
Determine the final gravity and apparent attenuation for each fermentation.
-
Compare the results between the ale and lager strains.
-
Experimental Workflow Diagram:
Caption: A generalized workflow for comparing yeast fermentation performance.
Conclusion
The disparity in this compound utilization between ale and lager yeast strains is a well-documented phenomenon rooted in their genetic diversity and evolutionary adaptation to different brewing conditions. Lager yeasts, with their specialized and cold-tolerant Mtt1p and Malx1 transporters, are generally more efficient at fermenting this compound, especially at lower temperatures.[2][8] In contrast, the Agt1p-dependent transport in ale yeasts is less effective for this compound and more sensitive to cold.[4][8] Understanding these fundamental differences is crucial for optimizing fermentation processes, controlling the residual sugar profile, and ultimately, ensuring the desired quality and consistency of the final product. For researchers in drug development, these distinct transport systems in a simple eukaryotic model can offer valuable insights into membrane protein function, substrate specificity, and thermal adaptation.
References
- 1. researchgate.net [researchgate.net]
- 2. The temperature dependence of maltose transport in ale and lager strains of brewer's yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. sarjaweb.vtt.fi [sarjaweb.vtt.fi]
- 7. This compound utilization in lager yeast strains: MTT1 encodes a this compound transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maltose and this compound utilisation by group I strains of the hybrid lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Monitoring the Fermentation Process with Spectrophotometry | HunterLab [hunterlab.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of AGT1 and Other Permeases in Maltotriose Transport
For researchers, scientists, and drug development professionals, understanding the nuances of nutrient transport into cells is critical. In the realm of yeast physiology and industrial fermentation, the transport of maltotriose (B133400), a key sugar in brewing and baking, is a process of significant interest. This guide provides an objective comparison of the AGT1 permease with other α-glucoside transporters, supported by experimental data, to elucidate their respective roles in this compound uptake.
The efficient fermentation of wort, which contains significant amounts of maltose (B56501) and this compound, is largely dependent on the yeast's ability to transport these sugars across the plasma membrane. While several permeases are involved in α-glucoside transport in Saccharomyces cerevisiae, their substrate specificity and transport kinetics vary considerably. This guide focuses on a comparative study of the AGT1 permease and other key players, including the MAL and MPH families of transporters.
Performance Comparison of this compound Permeases
The transport of this compound into the yeast cell is a rate-limiting step in its metabolism.[1][2] The AGT1 permease has been identified as a primary transporter of this compound.[3][4][5][6] However, there have been conflicting reports in the scientific literature regarding the ability of other α-glucoside transporters, such as those from the MAL family (e.g., MAL21, MAL31, MAL61) and MPH family (MPH2, MPH3), to efficiently transport this trisaccharide.[3][5][7][8]
The following tables summarize the kinetic parameters (Km and Vmax) of various permeases for maltose and this compound, providing a quantitative basis for comparison. A lower Km value indicates a higher affinity of the transporter for the substrate.
| Permease | Substrate | Km (mM) | Vmax (nmol·min-1·mg-1) | Source |
| AGT1 | This compound | 16 - 36 | Not consistently reported | [3][5][9] |
| Maltose | ~18 - 35 | Not consistently reported | [3][10][11] | |
| Trehalose (B1683222) | ~7 - 8 | Not consistently reported | [3][10][11] | |
| Sucrose | ~8 | Not consistently reported | [3] | |
| α-methylglucoside | ~35 - 50 | Not consistently reported | [3][10][11] | |
| MALx1 (e.g., MAL21, MAL31, MAL61) | This compound | Unable to transport or very low affinity | - | [3][5][6] |
| Maltose | ~2 - 5 | Not consistently reported | [3][10][11] | |
| Trehalose | ~90 | Not consistently reported | [10][11] | |
| Mph2/Mph3 | This compound | Contradictory reports | - | [4] |
| Maltose | Reported to transport | - | [4] | |
| MTY1 (from distiller's strain) | This compound | 16 - 27 | Not consistently reported | [9] |
| Maltose | 61 - 88 | Not consistently reported | [9] |
Key Observations:
-
AGT1's Broad Substrate Specificity: The AGT1 permease is a broad-spectrum α-glucoside transporter, capable of transporting maltose, this compound, and other α-glucosides like trehalose and sucrose.[3][4][7][12]
-
AGT1's Affinity for this compound: While AGT1 can transport this compound, it exhibits a lower affinity (higher Km) for it compared to its affinity for other sugars like trehalose.[3][10][11] Some studies report a Km for this compound in the range of 16-36 mM.[3][5][9]
-
MAL Permeases and this compound: Several studies indicate that yeast strains carrying only functional MAL permeases (MAL21, MAL31, and/or MAL41) are unable to efficiently utilize this compound.[3][5][6] These permeases demonstrate a high affinity for maltose but are not effective transporters of this compound.[3]
-
Controversy surrounding Mph2/Mph3: The ability of Mph2 and Mph3 permeases to transport this compound is a subject of debate.[4] Initial characterizations suggested they could transport both maltose and this compound; however, later studies have questioned these findings, suggesting potential overestimation due to substrate impurities in early experiments.[4]
-
A Novel this compound-Preferring Permease: Research has identified a new α-glucoside transporter, MTY1, from a distiller's yeast strain that shows a higher affinity for this compound than for maltose, a unique characteristic among the known permeases.[9]
Experimental Methodologies
The characterization of these permeases relies on a set of established experimental protocols designed to measure sugar transport and gene expression.
Sugar Uptake Assays
A common method to determine the kinetics of sugar transport involves measuring the initial rate of uptake of radiolabeled sugars.
Protocol for Radiolabeled Sugar Uptake:
-
Yeast Cell Preparation: Yeast cells are grown to the mid-exponential phase in a defined medium. They are then harvested by centrifugation, washed with an appropriate buffer (e.g., ice-cold water or buffer), and resuspended in the same buffer to a specific cell density.
-
Initiation of Uptake: The cell suspension is incubated at a specific temperature (e.g., 30°C). The uptake experiment is initiated by adding a known concentration of radiolabeled sugar (e.g., [14C]this compound).
-
Sampling and Quenching: At specific time intervals, aliquots of the cell suspension are rapidly filtered through a membrane filter (e.g., nitrocellulose) to separate the cells from the medium. The cells on the filter are immediately washed with a large volume of ice-cold buffer to stop the transport process.
-
Quantification: The radioactivity retained by the cells on the filter is measured using a scintillation counter.
-
Kinetic Analysis: The initial rates of uptake are determined from the linear phase of sugar accumulation over time. Kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation.
Alternative Colorimetric Assay for AGT1 Activity:
A specific colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPαG) can be used to determine the activity of the AGT1 permease.[3]
Gene Expression Analysis
The expression levels of permease-encoding genes are often analyzed to understand their regulation.
Protocol for Northern Blot Hybridization:
-
RNA Extraction: Total RNA is extracted from yeast cells grown under specific conditions (e.g., in the presence of maltose or this compound).
-
Electrophoresis and Blotting: The extracted RNA is separated by size using agarose (B213101) gel electrophoresis and then transferred to a nylon membrane.
-
Hybridization: The membrane is incubated with a labeled DNA probe specific to the permease gene of interest (e.g., AGT1 or MALx1).
-
Detection: The hybridized probe is detected using an appropriate method (e.g., autoradiography or chemiluminescence), revealing the expression level of the target gene.
Visualizing the Transport Landscape
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Analysis of this compound Transport and Utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Analysis of this compound Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular analysis of this compound active transport and fermentation by Saccharomyces cerevisiae reveals a determinant role for the AGT1 permease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Molecular analysis of this compound transport and utilization by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinetics of active alpha-glucoside transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of AGT1 encoding a general alpha-glucoside transporter from Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial Maltotriose Standards
For researchers, scientists, and drug development professionals, the purity and consistency of reagents are foundational to reliable and reproducible experimental outcomes. Maltotriose (B133400), a trisaccharide of glucose, serves as a critical standard and substrate in various biochemical and pharmaceutical applications. However, the purity of commercially available this compound standards can vary, potentially impacting experimental results. This guide provides a comparative overview of assessing the purity of commercial this compound standards, supported by established analytical methodologies.
Comparison of Commercial this compound Standards
| Supplier | Product Number | Stated Purity | Analytical Method |
| Sigma-Aldrich | M8378 | ≥90% | HPLC |
| Megazyme | O-MAL3 | >95% | HPLC |
| Biosynth | M-0955 | Not Specified | Not Specified |
Note: Purity specifications are subject to change and may vary by lot. It is recommended to always consult the lot-specific Certificate of Analysis (CoA) for the most accurate information.
Common impurities in this compound preparations can include other maltooligosaccharides such as glucose, maltose, and maltotetraose, as well as other isomeric forms.
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity and the identification of potential impurities require robust analytical methods. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) are two powerful and widely used techniques for the analysis of carbohydrates.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates. It separates carbohydrates based on their charge at high pH and detects them electrochemically.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound standard.
-
Dissolve the standard in 10 mL of high-purity water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with high-purity water to a final concentration suitable for HPAEC-PAD analysis (e.g., 1-10 µg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)
-
Mobile Phase B: 100 mM Sodium Hydroxide (NaOH) with 1 M Sodium Acetate (B1210297) (NaOAc)
-
Gradient: A shallow sodium acetate gradient is typically used to elute maltooligosaccharides. An example gradient is:
-
0-5 min: 0% B
-
5-25 min: 0-30% B (linear gradient)
-
25-30 min: 30-100% B (linear gradient for column wash)
-
30-35 min: 100% B (column wash)
-
35-40 min: 0% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Pulsed Amperometric Detection (PAD) Waveform:
-
A standard carbohydrate waveform is used for detection, which typically involves a series of potentials for detection, oxidation, and reduction of the gold electrode surface.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of a known standard.
-
Quantify the purity by calculating the peak area of this compound as a percentage of the total peak area of all carbohydrate peaks.
-
Identify and quantify any impurity peaks by comparing their retention times to known standards of other maltooligosaccharides.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a more universally available technique for carbohydrate analysis. It separates compounds based on their interaction with the stationary phase and detects them based on the change in the refractive index of the mobile phase.
Methodology
-
Sample Preparation:
-
Prepare a 1-5 mg/mL solution of the commercial this compound standard in a suitable mobile phase (e.g., acetonitrile (B52724)/water mixture).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: An amino-propyl or ligand-exchange column designed for carbohydrate analysis.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized based on the column used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40 °C
-
Injection Volume: 20 µL
-
-
Refractive Index Detector (RID) Settings:
-
Detector Temperature: 35-40 °C (should be stable and match the column temperature).
-
Allow the detector to stabilize before analysis.
-
-
Data Analysis:
-
Determine the retention time for this compound using a pure standard.
-
Calculate the purity of the commercial standard by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
-
Potential impurities can be tentatively identified by comparing their retention times to a mixture of maltooligosaccharide standards.
-
Data Presentation
The quantitative data obtained from the chromatographic analysis should be summarized in a clear and structured table for easy comparison of different commercial standards.
| Analyte | Retention Time (min) | Peak Area | Purity (%) |
| Glucose | e.g., 5.2 | e.g., 15000 | e.g., 0.5 |
| Maltose | e.g., 6.8 | e.g., 30000 | e.g., 1.0 |
| This compound | e.g., 8.5 | e.g., 2895000 | e.g., 96.5 |
| Maltotetraose | e.g., 10.2 | e.g., 60000 | e.g., 2.0 |
| Total | e.g., 3000000 | 100 |
This is an example table. Actual retention times and peak areas will vary depending on the specific analytical conditions and the sample being analyzed.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for reproducing the purity assessment. The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical processes.
Caption: Workflow for this compound purity assessment using HPAEC-PAD.
Caption: Workflow for this compound purity assessment using HPLC-RID.
By employing these standardized analytical methods and carefully examining the resulting data, researchers can confidently assess the purity of their commercial this compound standards, ensuring the integrity and reliability of their scientific investigations.
Maltotriose: A Comparative Guide for its Application as a Reference Compound in Oligosaccharide Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of oligosaccharide research, the use of well-characterized reference compounds is paramount for accurate quantification and structural elucidation. Maltotriose (B133400), a simple trisaccharide, has emerged as a cornerstone reference standard in various analytical techniques. This guide provides a comprehensive comparison of this compound with other relevant oligosaccharide standards, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties of this compound and Comparative Standards
This compound (α-D-Glc-(1→4)-α-D-Glc-(1→4)-D-Glc) is a malto-oligosaccharide consisting of three α-1,4 linked glucose units.[1] Its defined structure and high purity when obtained from reputable suppliers make it an excellent calibrant for chromatographic and enzymatic assays. Below is a comparison of its key properties with other commonly used oligosaccharide standards, maltohexaose (B131044) and cellotriose.
| Property | This compound | Maltohexaose | Cellotriose |
| Structure | 3 glucose units (α-1,4 links) | 6 glucose units (α-1,4 links) | 3 glucose units (β-1,4 links) |
| Molecular Formula | C₁₈H₃₂O₁₆ | C₃₆H₆₂O₃₁ | C₁₈H₃₂O₁₆ |
| Molecular Weight | 504.44 g/mol | 990.86 g/mol | 504.44 g/mol |
| Solubility | High in water | High in water | Sparingly soluble in water |
| Primary Use | HPLC/HPAE-PAD standard, Enzyme substrate | HPLC/HPAE-PAD standard for larger oligosaccharides | Standard for cellulase (B1617823) activity, Cellulose (B213188) structure studies |
This compound in Chromatographic Analysis
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful technique for the separation and quantification of carbohydrates without the need for derivatization.[2][3] this compound and other malto-oligosaccharides are frequently used as standards to calibrate these systems and identify unknown oligosaccharides in complex mixtures.
Comparative Chromatographic Performance
The elution of malto-oligosaccharides in HPAE-PAD is dependent on their degree of polymerization (DP). As the DP increases, the retention time generally increases. This allows for the effective separation of a homologous series of malto-oligosaccharides.
| Compound | Degree of Polymerization (DP) | Typical HPAE-PAD Elution Order |
| Maltose (B56501) | 2 | 1 |
| This compound | 3 | 2 |
| Maltotetraose | 4 | 3 |
| Maltopentaose | 5 | 4 |
| Maltohexaose | 6 | 5 |
| Cellotriose | 3 | Varies based on conditions, typically elutes earlier than this compound |
Note: The exact retention times will vary depending on the specific column, eluent composition, and gradient program used.
Experimental Protocol: HPAE-PAD Analysis of Malto-oligosaccharides
This protocol provides a general procedure for the analysis of malto-oligosaccharides using HPAE-PAD, with this compound as a reference standard.
1. Materials and Reagents:
-
This compound standard (and other malto-oligosaccharide standards as required)
-
High-purity water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH), 50% (w/w)
-
Sodium acetate (B1210297) (NaOAc), anhydrous
-
Samples containing unknown oligosaccharides
2. Instrument and Column:
-
High-performance anion-exchange chromatography system with a pulsed amperometric detector (e.g., Thermo Scientific Dionex ICS-5000+).
-
Gold working electrode and Ag/AgCl reference electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA200).[4]
3. Eluent Preparation:
-
Eluent A (100 mM NaOH): Dilute 5.2 mL of 50% NaOH to 1 L with high-purity water. Sparge with helium for 10 minutes to remove dissolved carbonates.
-
Eluent B (100 mM NaOH, 1 M NaOAc): Dissolve 82.03 g of anhydrous sodium acetate in 800 mL of Eluent A. Bring to a final volume of 1 L with Eluent A.
4. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 100% Eluent A
-
2-30 min: Linear gradient to 40% Eluent B
-
30-35 min: Linear gradient to 100% Eluent B (column wash)
-
35-45 min: Return to 100% Eluent A (equilibration)
-
-
PAD Waveform: Use a standard quadruple-potential waveform for carbohydrate detection.
5. Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Dilute unknown samples to fall within the linear range of the calibration curve.
6. Data Analysis:
-
Integrate the peak areas of the this compound standards and plot them against their concentrations to create a calibration curve.
-
Use the calibration curve to determine the concentration of this compound and other malto-oligosaccharides in the unknown samples based on their peak areas.
This compound in Enzymatic Assays
This compound is a valuable substrate and reference standard in enzymatic assays, particularly for carbohydrate-active enzymes like α-amylase. Its defined structure allows for the precise study of enzyme kinetics and activity.
Comparative Enzyme Kinetics
The kinetic parameters of an enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), can vary with the substrate. The following table presents hypothetical kinetic parameters for α-amylase with different malto-oligosaccharide substrates. Generally, as the chain length of the malto-oligosaccharide increases, the affinity of α-amylase (indicated by a lower Km) may increase, up to an optimal length.
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Maltose | 10.5 | 50 |
| This compound | 5.2 | 120 |
| Maltotetraose | 2.8 | 250 |
| Maltohexaose | 1.5 | 400 |
| Starch | 0.8 (mg/mL) | 800 |
Note: These are representative values and can vary significantly depending on the source of the enzyme and assay conditions.
Experimental Protocol: α-Amylase Activity Assay
This protocol describes a colorimetric method for determining α-amylase activity using the dinitrosalicylic acid (DNS) method to quantify the reducing sugars produced. While maltose is traditionally used for the standard curve, this compound can also be employed.
1. Materials and Reagents:
-
α-amylase enzyme solution
-
Soluble starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.9, with 6.7 mM NaCl).
-
This compound standard solution (1 mg/mL).
-
Dinitrosalicylic acid (DNS) reagent.
-
Sodium potassium tartrate solution.
2. Preparation of Standard Curve:
-
Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) in the assay buffer.
-
To 1 mL of each standard solution, add 1 mL of DNS reagent.
-
Heat the tubes in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add 8 mL of distilled water.
-
Measure the absorbance at 540 nm against a blank containing 1 mL of buffer and 1 mL of DNS reagent.
-
Plot the absorbance versus the concentration of this compound to generate a standard curve.
3. Enzyme Assay:
-
Pipette 1 mL of the 1% starch solution into a test tube and pre-incubate at the desired temperature (e.g., 37 °C) for 5 minutes.
-
Initiate the reaction by adding 1 mL of the diluted enzyme solution.
-
Incubate the reaction for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding 2 mL of DNS reagent.
-
Heat the tubes in a boiling water bath for 5-15 minutes.
-
Cool to room temperature and add 8 mL of distilled water.
-
Measure the absorbance at 540 nm.
4. Calculation of Enzyme Activity:
-
Determine the amount of reducing sugar (this compound equivalents) produced in the reaction using the standard curve.
-
One unit of α-amylase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.
Comparison with Alternative Oligosaccharide Standards
This compound vs. Maltohexaose
-
Advantages of this compound: Being a smaller and simpler molecule, it is often more readily available in high purity and at a lower cost. It serves as an excellent standard for the analysis of smaller oligosaccharides and is a good representative of the initial products of many amylolytic enzymes.
-
Advantages of Maltohexaose: As a larger oligosaccharide, it is a better reference for analyzing more complex carbohydrate mixtures containing higher DP oligosaccharides. In some enzymatic assays, it may be a more specific or higher-affinity substrate for certain amylases.
Malto-oligosaccharides vs. Cello-oligosaccharides
-
Malto-oligosaccharides (e.g., this compound): These are the standards of choice for research involving starch and glycogen (B147801) metabolism, as they possess the same α-1,4 glycosidic linkages. They are highly soluble in aqueous solutions, making them easy to work with.
-
Cello-oligosaccharides (e.g., Cellotriose): These standards, with their β-1,4 glycosidic linkages, are essential for studies on cellulose degradation and the activity of cellulases. Their lower solubility in water can present experimental challenges. However, this difference in linkage and solubility makes them unsuitable as direct substitutes for malto-oligosaccharides in most applications, but crucial for their specific area of research.
Conclusion
This compound is a versatile and reliable reference compound in oligosaccharide research. Its utility as a standard in high-resolution chromatographic techniques like HPAE-PAD and as a substrate in enzymatic assays is well-established. While other standards like maltohexaose and cello-oligosaccharides have their specific applications, the fundamental properties and broad applicability of this compound make it an indispensable tool for researchers, scientists, and drug development professionals working with carbohydrates. The choice of the appropriate reference standard will ultimately depend on the specific research question, the analytical technique employed, and the nature of the oligosaccharides being investigated.
References
Safety Operating Guide
Proper Disposal of Maltotriose in a Laboratory Setting
Maltotriose (B133400), a trisaccharide, is a common carbohydrate used in various research and development applications. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal procedures are essential to maintain a safe and compliant laboratory environment.[1] Adherence to these guidelines minimizes environmental impact and ensures the well-being of all laboratory personnel.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. This ensures minimal risk during routine laboratory operations and in the event of a spill.
Personal Protective Equipment (PPE):
When handling this compound powder or solutions, the following PPE should be worn:
-
Eye Protection: Safety glasses or goggles to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2]
-
Body Protection: A standard laboratory coat is sufficient for most applications.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and its associated waste should be conducted systematically to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Properly segregate this compound waste at the point of generation. This includes:
-
Solid this compound Waste: Unused or expired this compound powder.
-
Aqueous Solutions: Solutions containing dissolved this compound.
-
Contaminated Labware: Pipette tips, tubes, and other disposable items that have come into contact with this compound.
Step 2: Waste Collection and Storage
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the date.
-
Aqueous Solutions: Collect aqueous solutions in a labeled, leak-proof container. Do not discharge this compound solutions directly into the sewer system.[2][3]
-
Contaminated Labware: Place all contaminated disposable labware into a designated waste container lined with a durable plastic bag.
Step 3: Final Disposal
The final disposal method for this compound waste should be in accordance with local, regional, and national regulations.[3]
| Waste Type | Recommended Disposal Method |
| Solid this compound | Transfer to a licensed chemical destruction facility or dispose of via controlled incineration with flue gas scrubbing.[2] |
| Aqueous Solutions | Treat as chemical waste and arrange for collection by a licensed waste disposal contractor. Do not empty into drains.[3] |
| Contaminated Labware | Dispose of as solid chemical waste. The packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill if regulations permit.[2] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not typically detailed in safety data sheets, the overarching principle is to handle it as a non-hazardous chemical waste, ensuring it does not enter the environment.[4] For large spills, the following protocol should be followed:
-
Evacuate and Ventilate: If a large amount of this compound dust is generated, evacuate the immediate area and ensure adequate ventilation.[2]
-
Containment: Prevent the powder from spreading further.
-
Clean-up: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.
-
Decontamination: Clean the spill area with water and a suitable detergent.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling maltotriose
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling maltotriose (B133400). Following these procedures will ensure safe handling, use, and disposal in a laboratory setting.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, adherence to good industrial hygiene and safety practices is essential.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound, particularly in its solid, powdered form, to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses or Goggles | Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) | To prevent eye contact with airborne powder.[2][3] |
| Hand Protection | Gloves | Chemically impermeable (e.g., nitrile) | To prevent skin contact.[3] |
| Body Protection | Lab Coat | Standard laboratory coat | To protect clothing and skin from exposure.[4] |
| Respiratory Protection | Dust Mask (e.g., N95) | NIOSH/MSHA approved | Recommended when handling the powder to avoid inhalation of dust particles.[5] Not required under normal use conditions with adequate ventilation.[2] |
Operational and Disposal Plan
Follow these step-by-step procedures for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Ensure the work area is well-ventilated.[3]
-
Before handling, inspect all required PPE for integrity.
-
Weigh and handle the solid this compound in a manner that minimizes dust generation.[6]
-
Avoid contact with skin and eyes.[2]
-
After handling, wash hands thoroughly.[3]
2. Accidental Release Measures:
-
In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[2]
-
Avoid generating dust during cleanup.[6]
-
Ensure adequate ventilation in the spill area.[3]
3. Storage:
-
Keep the container in a dry, cool, and well-ventilated place.[3]
4. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Collect waste material in a suitable, closed container.[3]
-
Do not allow the chemical to enter drains.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
